molecular formula C9H10N2O3S B1303742 1-ethyl-1H-benzimidazole-2-sulfonic acid CAS No. 90331-19-4

1-ethyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B1303742
CAS No.: 90331-19-4
M. Wt: 226.25 g/mol
InChI Key: CPFYRNMZRZTXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-1H-benzimidazole-2-sulfonic acid is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylbenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFYRNMZRZTXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378256
Record name 1-ethyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90331-19-4
Record name 1-ethyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-ethyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 1H-benzimidazole-2-sulfonic acid, followed by its N-ethylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the benzimidazole scaffold with a sulfonic acid group at the 2-position. The second step is the alkylation of the benzimidazole nitrogen with an ethyl group.

The overall synthesis can be summarized as follows:

  • Step 1: Synthesis of 1H-benzimidazole-2-sulfonic acid. This intermediate is prepared by the oxidation of 1H-benzimidazole-2-thiol. The thiol precursor is synthesized from the condensation of o-phenylenediamine and carbon disulfide.

  • Step 2: Synthesis of this compound. The final product is obtained through the N-ethylation of 1H-benzimidazole-2-sulfonic acid using diethyl sulfate in the presence of a base.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1H-benzimidazole-2-thiolC₇H₆N₂S150.20303-304High
1H-benzimidazole-2-sulfonic acidC₇H₆N₂O₃S198.20116-119[1]-
This compoundC₉H₁₀N₂O₃S226.25-87

Experimental Protocols

Step 1a: Synthesis of 1H-benzimidazole-2-thiol

This protocol is based on the reaction of o-phenylenediamine with carbon disulfide in an ethanolic potassium hydroxide solution.

Materials:

  • o-phenylenediamine

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • A solution of potassium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask.

  • o-phenylenediamine is added to the solution and stirred until dissolved.

  • Carbon disulfide is added dropwise to the reaction mixture at room temperature.

  • The mixture is then refluxed for a specified period.

  • After cooling, the reaction mixture is filtered.

  • The filtrate is acidified with hydrochloric acid to a pH of approximately 1, leading to the precipitation of 1H-benzimidazole-2-thiol.[2]

  • The precipitate is collected by filtration, washed with water, and dried.

Step 1b: Synthesis of 1H-benzimidazole-2-sulfonic acid

This protocol describes the oxidation of 1H-benzimidazole-2-thiol to 1H-benzimidazole-2-sulfonic acid using potassium permanganate.[2]

Materials:

  • 1H-benzimidazole-2-thiol

  • Sodium hydroxide (50% solution)

  • Potassium permanganate

  • Hydrochloric acid

Procedure:

  • 1H-benzimidazole-2-thiol is dissolved in a 50% sodium hydroxide solution in a reaction vessel.

  • Potassium permanganate is added portion-wise to the stirred solution, maintaining the temperature. The reaction is allowed to proceed for 1 hour.[2]

  • Upon completion of the reaction, the mixture is filtered to remove manganese dioxide.

  • The filtrate is then acidified with hydrochloric acid to a pH of 1.[2]

  • The resulting precipitate of 1H-benzimidazole-2-sulfonic acid is collected by filtration, washed with water, and dried.[2]

Step 2: Synthesis of this compound

This protocol is based on the N-ethylation of 1H-benzimidazole-2-sulfonic acid with diethyl sulfate.

Materials:

  • 1H-benzimidazole-2-sulfonic acid

  • Diethyl sulfate

  • Potassium hydroxide

Procedure:

  • A mixture of 1H-benzimidazole-2-sulfonic acid and potassium hydroxide is prepared.

  • Diethyl sulfate is added to the mixture.

  • The reaction is heated at 50°C for 4 hours.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the product. The specific work-up and purification procedure would typically involve neutralization, extraction, and recrystallization or chromatography, though the direct source did not specify these details. The reaction is reported to yield 87% of the final product.

Visualization of Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1H-benzimidazole-2-sulfonic acid cluster_step2 Step 2: Synthesis of this compound A o-phenylenediamine C 1H-benzimidazole-2-thiol A->C KOH, Ethanol/Water, Reflux B Carbon disulfide B->C E 1H-benzimidazole-2-sulfonic acid C->E KMnO4, NaOH (50%), 1h D Potassium permanganate D->E F 1H-benzimidazole-2-sulfonic acid H This compound F->H KOH, 50°C, 4h G Diethyl sulfate G->H

Caption: Synthesis Pathway of this compound.

Experimental_Workflow prep Prepare Reactants and Solvents reaction Reaction Setup and Execution (Heating, Stirring) prep->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Quenching, Extraction, Washing) monitoring->workup If complete purification Product Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MP) purification->characterization final_product Final Product characterization->final_product

Caption: General Experimental Workflow for Chemical Synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-ethyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic organic compound of interest in various chemical and pharmaceutical research areas. This document compiles available data on its synthesis, predicted properties, and spectral information, while also highlighting areas where experimental data is currently lacking.

Core Physicochemical Properties

A summary of the available quantitative data is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃S[1]
Molecular Weight 226.25 g/mol [1]
LogP (Predicted) 1.49N/A
Density (Predicted) 1.5 ± 0.1 g/cm³N/A
Refractive Index (Predicted) 1.660N/A

Note: The LogP, density, and refractive index are predicted values and should be confirmed through experimental validation.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the N-alkylation of 1H-benzimidazole-2-sulfonic acid with diethyl sulfate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the referenced synthetic route and general knowledge of N-alkylation of benzimidazoles.

Materials:

  • 1H-benzimidazole-2-sulfonic acid

  • Diethyl sulfate

  • Potassium hydroxide (KOH)

  • Suitable solvent (e.g., Ethanol or Dimethylformamide)

  • Distilled water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1H-benzimidazole-2-sulfonic acid in a suitable solvent.

  • Add a stoichiometric equivalent of potassium hydroxide to the solution to form the corresponding potassium salt.

  • To this mixture, add a slight excess of diethyl sulfate dropwise at room temperature.

  • Heat the reaction mixture to 50°C and maintain this temperature for 4 hours with continuous stirring.[1]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture. If not, proceed to the next step.

  • Carefully acidify the filtrate or the solution with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration and wash it with cold distilled water to remove any inorganic impurities.

  • Dry the purified this compound under vacuum. A yield of approximately 87% has been reported for this reaction.[1]

Purification:

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product should be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow start Start reactants 1H-benzimidazole-2-sulfonic acid Diethyl sulfate Potassium hydroxide start->reactants Dispense reaction Reaction (50°C, 4h) reactants->reaction Charge workup Work-up (Acidification) reaction->workup Cool & Quench filtration Filtration & Washing workup->filtration Precipitate drying Drying filtration->drying Collect Solid end Purified Product drying->end Final Product

Caption: General workflow for the synthesis and purification of the target compound.

Spectroscopic and Further Characterization

At the time of this report, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in peer-reviewed literature. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. The broader class of benzimidazole derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and kinase inhibitory effects. Future research is required to determine if this compound possesses any significant biological properties.

Given the lack of data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of this compound. While a viable synthetic route is known, there is a notable absence of experimentally verified data for its physical and spectral properties, as well as its biological activity. This document serves as a foundational resource for researchers and professionals, highlighting the need for further experimental investigation to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on 1-ethyl-1H-benzimidazole-2-sulfonic acid (CAS Number: 90331-19-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-1H-benzimidazole-2-sulfonic acid, a member of the benzimidazole class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, and a discussion of its potential biological activities based on the broader family of benzimidazole-sulfonic acid derivatives. Due to the limited publicly available data specific to this compound, this guide also incorporates information on closely related analogues to provide a contextual understanding of its potential applications and mechanisms of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. The available data, largely based on predictions, are summarized in the table below.

PropertyValueSource
CAS Number 90331-19-4-
Molecular Formula C₉H₁₀N₂O₃S[1]
Molecular Weight 226.25 g/mol [1]
Predicted Density 1.5±0.1 g/cm³[1]
Predicted LogP 1.49[1]
Predicted Refractive Index 1.660[1]
PSA (Polar Surface Area) 80.57 Ų[1]

Synthesis

The synthesis of this compound has been reported in the chemical literature. A key synthetic route involves the alkylation of 1H-benzimidazole-2-sulfonic acid.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a reported synthesis with a yield of 87%.[2]

Materials:

  • 1H-Benzimidazole-2-sulfonic acid

  • Diethyl sulfate

  • Potassium hydroxide

Procedure:

  • A mixture of 1H-benzimidazole-2-sulfonic acid and potassium hydroxide is prepared.

  • Diethyl sulfate is added to the mixture.

  • The reaction mixture is heated to 50°C.

  • The reaction is allowed to proceed for 4 hours.

  • Upon completion, the product, this compound, is isolated and purified.

Disclaimer: This is a summarized protocol based on available literature. For detailed experimental procedures, it is recommended to consult the original publication: Divaeva, L. N., Kuz'menko, T. A., Morkovnik, A. S., & Komissarov, V. N. (2006). Synthesis and some conversions of N-substituted benzimidazole-2-sulfonic acids. Chemistry of Heterocyclic Compounds, 42(4), 463–468.

Synthesis Workflow

G General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 1H-benzimidazole-2-sulfonic acid 1H-benzimidazole-2-sulfonic acid Reaction Mixture Reaction Mixture 1H-benzimidazole-2-sulfonic acid->Reaction Mixture Diethyl sulfate Diethyl sulfate Diethyl sulfate->Reaction Mixture Potassium hydroxide Potassium hydroxide Potassium hydroxide->Reaction Mixture Heating at 50°C Heating at 50°C 4 hours 4 hours Heating at 50°C->4 hours Step 2 Isolation & Purification Isolation & Purification 4 hours->Isolation & Purification Step 3 This compound This compound Reaction Mixture->Heating at 50°C Step 1 Isolation & Purification->this compound

Caption: General workflow for the synthesis of this compound.

Biological Activities

The benzimidazole class of compounds has been reported to exhibit the following activities:

  • Antimicrobial Activity: Many benzimidazole derivatives show potent activity against a range of bacteria and fungi.[3][4]

  • Antiviral Activity: Certain benzimidazoles have been investigated for their antiviral properties.[4]

  • Anti-inflammatory Activity: The benzimidazole nucleus is found in compounds with anti-inflammatory effects.[4]

  • Antiproliferative Activity: Some benzimidazole-sulfonyl derivatives have demonstrated antiproliferative effects against cancer cell lines.[4]

Quantitative Data for Related Compounds

To provide a context for the potential bioactivity of this compound, the following table summarizes data for other benzimidazole derivatives.

Compound ClassActivityAssayResultsReference
Benzimidazole-sulfonyl derivativesAntibacterialMIC0.1 - 0.50 mg/mL against various strains[4]
Mannich bases of 2-Phenyl-5-Benzimidazole sulfonic acidα-glucosidase inhibitionIn vitro enzyme assayModerate inhibiting activity[3]

Note: The data presented above is for related but structurally distinct compounds and should be interpreted with caution as the activity of this compound may differ significantly.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other benzimidazole derivatives, several potential pathways can be hypothesized. For instance, in antimicrobial applications, benzimidazoles are known to interfere with microtubule synthesis in fungi and parasites. In the context of anti-inflammatory action, they may interact with various enzymes and receptors involved in the inflammatory cascade.

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzimidazole derivative with anti-inflammatory properties. This is a generalized representation and may not reflect the specific mechanism of this compound.

G Hypothetical Anti-inflammatory Signaling Pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Pro-inflammatory Stimulus->Cell Membrane Receptor Intracellular Signaling Cascade Intracellular Signaling Cascade Cell Membrane Receptor->Intracellular Signaling Cascade NF-κB Activation NF-κB Activation Intracellular Signaling Cascade->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Intracellular Signaling Cascade Inhibition

Caption: Illustrative pathway of inflammation and potential inhibition by a benzimidazole derivative.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. While specific biological data for this compound is currently limited, its structural relationship to the pharmacologically rich benzimidazole family suggests that it may possess interesting biological activities. This guide has summarized the available physicochemical and synthetic information and provided a contextual overview of the potential bioactivities based on related compounds. Further experimental studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

molecular structure of 1-ethyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid. Due to limited publicly available experimental data for this specific compound, this guide also incorporates data from closely related analogs to provide a more complete understanding. All quantitative data is presented in structured tables, and detailed experimental protocols found in the literature are described. Visualizations of the molecular structure and a key synthetic pathway are provided to aid in comprehension.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core functionalized with an ethyl group at the 1-position and a sulfonic acid group at the 2-position.[1] The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules. The addition of a sulfonic acid group is known to increase aqueous solubility, a desirable property for many pharmaceutical and biochemical applications. This guide summarizes the current knowledge on this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a fused benzene and imidazole ring system. An ethyl group is attached to one of the nitrogen atoms of the imidazole ring, and a sulfonic acid group is attached to the carbon atom between the two nitrogen atoms.

synthesis_workflow reactant1 1H-benzimidazole-2-sulfonic acid reaction Reaction reactant1->reaction reactant2 Diethyl sulfate reactant2->reaction reagent Potassium hydroxide reagent->reaction conditions 50°C, 4 hours conditions->reaction product This compound reaction->product

References

Spectroscopic Data of 1-Ethyl-1H-benzimidazole-2-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-ethyl-1H-benzimidazole-2-sulfonic acid (C₉H₁₀N₂O₃S, Molecular Weight: 226.25 g/mol , CAS: 90331-19-4). Due to the limited availability of experimental spectroscopic data in public databases and literature, this document focuses on predicted spectroscopic behavior based on the analysis of analogous compounds and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided to facilitate further research.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core functionalized with an ethyl group at the N1 position and a sulfonic acid group at the C2 position. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The sulfonic acid group imparts increased water solubility and acidic properties to the molecule. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in research and development settings.

This guide aims to serve as a valuable resource by presenting predicted spectroscopic data in a structured format, outlining detailed experimental methodologies, and providing visual representations of analytical workflows.

Predicted Spectroscopic Data

Given the absence of experimentally acquired spectra in the public domain, the following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~1.4 - 1.6Triplet (t)3H-CH₃ (Ethyl group)Coupling to the -CH₂- group.
~4.3 - 4.5Quartet (q)2H-CH₂- (Ethyl group)Coupling to the -CH₃ group.
~7.3 - 7.5Multiplet (m)2HH-5 and H-6Aromatic protons on the benzene ring.
~7.7 - 7.9Multiplet (m)2HH-4 and H-7Aromatic protons on the benzene ring, likely deshielded compared to H-5 and H-6.
>10Broad Singlet (br s)1H-SO₃HHighly deshielded and may be exchangeable with D₂O. Chemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~15 - 20-CH₃ (Ethyl group)Aliphatic carbon.
~40 - 45-CH₂- (Ethyl group)Aliphatic carbon attached to nitrogen.
~110 - 120C-4 and C-7Aromatic carbons.
~125 - 130C-5 and C-6Aromatic carbons.
~135 - 145C-3a and C-7aBridgehead aromatic carbons.
~150 - 160C-2Carbon bearing the sulfonic acid group, expected to be significantly deshielded.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 2500Broad, StrongO-H stretchSulfonic Acid (-SO₃H)
3100 - 3000MediumC-H stretchAromatic C-H
2980 - 2850MediumC-H stretchAliphatic C-H (Ethyl group)
1620 - 1580MediumC=N and C=C stretchBenzimidazole Ring
1480 - 1440MediumC=C stretchBenzimidazole Ring
1250 - 1150StrongS=O stretch (asymmetric)Sulfonic Acid (-SO₃H)
1080 - 1030StrongS=O stretch (symmetric)Sulfonic Acid (-SO₃H)
~750StrongC-H out-of-plane bendortho-disubstituted benzene
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonFragmentation Pathway
226[M]⁺Molecular ion
197[M - C₂H₅]⁺Loss of the ethyl group
145[M - SO₃H]⁺Loss of the sulfonic acid group
118[C₇H₆N₂]⁺Benzimidazole cation radical
91[C₆H₅N]⁺Further fragmentation of the benzimidazole ring
81[SO₃H]⁺Sulfonic acid fragment
65[SO₂H]⁺Loss of an oxygen atom from the sulfonic acid fragment

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (e.g., TMS)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Weigh accurately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for benzimidazole derivatives).

    • Ensure complete dissolution by gentle vortexing.

    • Add a small amount of an internal standard like tetramethylsilane (TMS) if required for chemical shift referencing.

  • Data Acquisition:

    • Transfer the solution to a clean, dry NMR tube.

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Acquire the proton-decoupled ¹³C spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr press

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Spatula

  • Sample of this compound

Procedure (ATR Method):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die.

  • Pellet Formation: Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

  • Solvent for sample introduction (e.g., methanol, acetonitrile)

  • Syringe pump or direct infusion system

  • Sample of this compound

Procedure (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

    • Acquire the full scan mass spectrum in the appropriate mass range.

    • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis:

    • Determine the mass of the molecular ion.

    • Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analyses described above.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Start Start NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Start->NMR_Prep NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Anal Spectral Analysis (Chemical Shift, Multiplicity, Integration) NMR_Proc->NMR_Anal NMR_End End NMR_Anal->NMR_End IR_Start Start IR_Prep Sample Preparation (ATR or KBr Pellet) IR_Start->IR_Prep IR_Acq Spectrum Acquisition IR_Prep->IR_Acq IR_Anal Data Analysis (Functional Group Identification) IR_Acq->IR_Anal IR_End End IR_Anal->IR_End MS_Start Start MS_Prep Sample Preparation (Dilute Solution) MS_Start->MS_Prep MS_Acq Data Acquisition (Full Scan & MS/MS) MS_Prep->MS_Acq MS_Anal Data Analysis (Molecular Weight & Fragmentation) MS_Acq->MS_Anal MS_End End MS_Anal->MS_End

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Logical_Relationship Compound This compound NMR NMR Spectroscopy (Connectivity & Chemical Environment) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Relationship between spectroscopic techniques and structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data remains to be published, the predicted data and detailed experimental protocols herein offer a robust starting point for researchers. The provided workflows and logical diagrams serve to streamline the process of spectroscopic analysis for this and related compounds, ultimately aiding in the advancement of research and development in fields where benzimidazole derivatives are of interest.

Disclaimer: The spectroscopic data presented in this document are predicted and should be confirmed by experimental analysis. The experimental protocols are intended as general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

Potential Mechanism of Action of 1-ethyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential mechanism of action of 1-ethyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic organic compound with potential therapeutic applications. Based on the established biological activity of its parent compound, 1H-benzimidazole-2-sulfonic acid (BISA), this document hypothesizes that the primary molecular target of the 1-ethyl derivative is bacterial glutamate racemase. Inhibition of this crucial enzyme disrupts the synthesis of D-glutamate, an essential component of the bacterial cell wall, leading to antibacterial effects. This guide provides a detailed overview of the proposed mechanism, a summary of related compounds, a hypothetical experimental protocol for assessing enzyme inhibition, and visual representations of the signaling pathway and experimental workflow.

Introduction

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. Within this family, this compound is a molecule of interest for its potential as an antimicrobial agent. While direct and extensive research on this specific derivative is limited, a significant body of evidence points towards its potential interaction with bacterial glutamate racemase.

Glutamate racemase (MurI) is a prokaryotic enzyme responsible for the conversion of L-glutamate to D-glutamate.[1] D-glutamate is an indispensable building block of the peptidoglycan layer of bacterial cell walls, which provides structural integrity and protection to the bacterium.[1] The absence of glutamate racemase and D-glutamate in eukaryotes makes this enzyme an attractive and specific target for the development of novel antibacterial drugs with potentially minimal host toxicity.

This guide synthesizes the available information to propose a mechanism of action for this compound, focusing on its potential as a glutamate racemase inhibitor.

Hypothesized Mechanism of Action: Inhibition of Glutamate Racemase

The proposed primary mechanism of action for this compound is the inhibition of bacterial glutamate racemase. This hypothesis is predicated on the known activity of its structural analog, 1H-benzimidazole-2-sulfonic acid (BISA), which has been identified as a glutamate racemase inhibitor.[2] The addition of an ethyl group at the N1 position of the benzimidazole ring is a common medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties, and it is plausible that this modification retains the core inhibitory activity against the target enzyme.

The inhibition of glutamate racemase would disrupt the supply of D-glutamate, a critical precursor for peptidoglycan biosynthesis. This, in turn, would compromise the integrity of the bacterial cell wall, leading to cell lysis and death.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway, highlighting the role of glutamate racemase and the inhibitory effect of this compound.

G Hypothesized Signaling Pathway of Glutamate Racemase Inhibition cluster_bacterium Bacterial Cell L-Glutamate L-Glutamate Glutamate_Racemase Glutamate Racemase (MurI) L-Glutamate->Glutamate_Racemase Substrate D-Glutamate D-Glutamate Glutamate_Racemase->D-Glutamate Product Peptidoglycan_Synthesis Peptidoglycan Synthesis D-Glutamate->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Inhibitor 1-ethyl-1H-benzimidazole- 2-sulfonic acid Inhibitor->Glutamate_Racemase Inhibition

Caption: Hypothesized inhibition of glutamate racemase by this compound.

Quantitative Data

As of the date of this publication, there is no publicly available peer-reviewed quantitative data, such as IC50 or Ki values, specifically for the inhibition of glutamate racemase by this compound. The data presented below for related compounds is for contextual purposes and to highlight the potential potency of this class of molecules.

CompoundTargetActivity (IC50/Ki)Reference
1H-benzimidazole-2-sulfonic acid (BISA)Glutamate Racemase (GR)Data not specified in available abstracts[2]
Various Benzoxazole DerivativesGlutamate Racemase (Mtb)IC50 values ranging from 1.1 µM to >20 µM[3]
(R,S)-1-hydroxy-1-oxo-4-amino-4-carboxyphosphorinaneGlutamate Racemase (FnGR)Ki = 3.1 ± 0.6 mM

Note: The data for benzoxazole derivatives and the phosphorinane analogue are provided to illustrate the range of inhibitory concentrations observed for other chemical scaffolds targeting glutamate racemase.

Experimental Protocols

The following is a representative, detailed protocol for a glutamate racemase inhibition assay. This protocol is based on established methodologies and can be adapted to evaluate the inhibitory potential of this compound.

Glutamate Racemase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of this compound against bacterial glutamate racemase.

Materials:

  • Recombinant bacterial glutamate racemase (e.g., from Bacillus anthracis)[4]

  • L-glutamate and D-glutamate standards

  • This compound

  • Assay buffer (e.g., 10 mM potassium phosphate buffer, pH 8.0, containing 0.2 mM DTT)[4]

  • Coupled enzyme system for detection (e.g., L-glutamate oxidase, horseradish peroxidase, and a suitable chromogenic substrate like Amplex Red) or a method to measure the conversion of L-glutamate to D-glutamate.

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Assay Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer, the coupled enzyme system components (if applicable), and the desired concentration of the test compound or vehicle control (DMSO).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of recombinant glutamate racemase to each well.

  • Substrate Addition: Add L-glutamate to each well to start the racemization reaction. The final concentration of L-glutamate should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Detection: Measure the product formation (D-glutamate) using the microplate reader. For a coupled assay with L-glutamate oxidase, this would involve measuring the fluorescence or absorbance of the final product of the coupled reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and characterization of this compound as a glutamate racemase inhibitor.

G Experimental Workflow for Inhibitor Characterization Start Start Compound_Prep Compound Synthesis & Purification of 1-ethyl-1H-benzimidazole- 2-sulfonic acid Start->Compound_Prep Enzyme_Prep Recombinant Glutamate Racemase Expression & Purification Start->Enzyme_Prep Primary_Screen Primary Screening: Single Concentration Inhibition Assay Compound_Prep->Primary_Screen Enzyme_Prep->Primary_Screen Dose_Response Dose-Response Assay: IC50 Determination Primary_Screen->Dose_Response Mechanism_Study Mechanism of Inhibition Studies (e.g., Kinetic Analysis) Dose_Response->Mechanism_Study Selectivity_Assay Selectivity Assays: (e.g., against other racemases or mammalian enzymes) Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assays: Antibacterial Activity (MIC) Mechanism_Study->Cell_Based_Assay Selectivity_Assay->Cell_Based_Assay End End Cell_Based_Assay->End

Caption: A representative experimental workflow for evaluating a potential enzyme inhibitor.

Structure-Activity Relationship (SAR) Considerations

  • Solubility and Permeability: The ethyl group can increase the lipophilicity of the molecule compared to the unsubstituted parent compound, potentially affecting its ability to cross the bacterial cell membrane.

  • Binding Affinity: The size and conformation of the N1-substituent can influence how the molecule fits into the active or an allosteric site of the target enzyme.

  • Metabolic Stability: The ethyl group may alter the metabolic profile of the compound.

Further research involving the synthesis and evaluation of a series of N1-substituted benzimidazole-2-sulfonic acids would be necessary to establish a clear SAR for glutamate racemase inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an inhibitor of bacterial glutamate racemase. Its structural similarity to a known inhibitor of this enzyme provides a solid rationale for its potential mechanism of action.

Future research should focus on:

  • Direct Experimental Validation: Conducting in vitro enzyme inhibition assays to definitively determine the IC50 and mechanism of inhibition of this compound against glutamate racemase from various bacterial species.

  • Structure-Activity Relationship Studies: Synthesizing and testing a library of related derivatives to optimize potency and selectivity.

  • Antimicrobial Efficacy: Evaluating the compound's antibacterial activity against a panel of clinically relevant bacteria in cell-based assays.

  • Structural Biology: Co-crystallization of the compound with glutamate racemase to elucidate the precise binding mode and guide further rational drug design.

This technical guide provides a foundational understanding of the potential mechanism of action of this compound, offering a roadmap for researchers and drug development professionals to explore its therapeutic potential.

References

The Multifaceted Biological Activities of Benzimidazole Sulfonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This core structure allows benzimidazole derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] The incorporation of a sulfonic acid or sulfonamide moiety into the benzimidazole framework has been shown to significantly influence the physicochemical properties and biological activities of the resulting compounds, leading to the development of potent therapeutic agents.[4][5][6][7] This technical guide provides an in-depth overview of the biological activities of benzimidazole sulfonic acid derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Benzimidazole sulfonic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][8][9] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways and the inhibition of enzymes crucial for cancer cell proliferation and survival.[2][10]

Mechanism of Action: Inhibition of the MKK3/6-p38 MAPK Signaling Pathway

One of the key mechanisms underlying the anticancer effects of certain benzimidazole sulfonic acid derivatives, such as 2-phenylbenzimidazole-5-sulphonic acid (PBSA), is the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][8][11] Specifically, PBSA has been shown to inhibit the activity of MKK3/6, which in turn prevents the phosphorylation and activation of p38 MAPK.[4][8][11] The inactivation of this pathway leads to the downregulation of several downstream targets that are critical for tumor progression, including matrix metalloproteinases (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF).[4][8][11] The inhibition of MMPs reduces the degradation of the extracellular matrix, thereby hindering cancer cell invasion and metastasis.[12][13][14][15] Concurrently, the suppression of VEGF expression limits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][16][17][18][19]

MKK3_p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cell Cell Mitogens Mitogens/Stress MKK3_6 MKK3/6 Mitogens->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation MMPs MMP-2, MMP-9 p38_MAPK->MMPs Upregulation VEGF VEGF p38_MAPK->VEGF Upregulation PBSA Benzimidazole Sulfonic Acid Derivative (PBSA) PBSA->MKK3_6 Inhibition Invasion Invasion/ Metastasis MMPs->Invasion Angiogenesis Angiogenesis VEGF->Angiogenesis

Figure 1: Inhibition of the MKK3/6-p38 MAPK signaling pathway by benzimidazole sulfonic acid derivatives.

Other Anticancer Mechanisms

Beyond the p38 MAPK pathway, benzimidazole derivatives exert their anticancer effects through various other mechanisms:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives act as potent inhibitors of CDKs, particularly CDK2, which are key regulators of the cell cycle.[14] By inhibiting CDK2, these compounds can induce cell cycle arrest, primarily at the G1/S phase, thereby preventing cancer cell proliferation.

  • Bcl-2 Inhibition and Apoptosis Induction: The anti-apoptotic protein Bcl-2 is another important target. Benzimidazole derivatives can inhibit Bcl-2, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in programmed cell death.

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and transcription. Some benzimidazole derivatives have been shown to inhibit topoisomerase I, leading to DNA damage and the induction of apoptosis in cancer cells.

Anticancer_Mechanisms cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion DNA_Replication DNA Replication & Transcription Topoisomerase Topoisomerase I Topoisomerase->DNA_Replication Cell_Cycle Cell Cycle (G1/S Transition) CDK2 CDK2 CDK2->Cell_Cycle Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Benzimidazole Benzimidazole Derivatives Benzimidazole->Topoisomerase Inhibition Benzimidazole->CDK2 Inhibition Benzimidazole->Bcl2 Inhibition

Figure 2: Overview of various anticancer mechanisms of benzimidazole derivatives.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected benzimidazole sulfonic acid and related derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity (IC₅₀ in µM)

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
PBSA SKOV-3 (Ovarian) Not specified, but effective [4][8][11]
Compound 2a MCF-7 (Breast) 4.36 ± 0.27 [4][8]
Compound 2c MCF-7 (Breast) 11.54 ± 0.29 [4][8]
Compound 4 MCF-7 (Breast) Not specified [4][8]
Compound 2a HCT-15 (Colon) 9.48 ± 0.28 [4][8]
Compound 2c HCT-15 (Colon) 25.94 ± 0.33 [4][8]
Compound 2a K-562 (Leukemia) 41.76 ± 0.76 [4][8]
Compound 2c K-562 (Leukemia) 70.61 ± 1.45 [4][8]
Compound 2a HepG2 (Liver) 15.04 ± 0.70 [4][8]
Compound 2c HepG2 (Liver) 32.38 ± 1.13 [4][8]
Compound C1 T98G (Glioblastoma) < 50 µg/mL [16]
Compound D1 T98G (Glioblastoma) < 50 µg/mL [16]
Compound C1 PC3 (Prostate) < 50 µg/mL [16]
Compound D1 PC3 (Prostate) < 50 µg/mL [16]
Compound C1 H69AR (Lung) < 50 µg/mL [16]
Compound D1 H69AR (Lung) < 50 µg/mL [16]
Compound 4b A549 (Lung) 7.34 ± 0.21 [6][17][20]
Compound 4h A549 (Lung) 4.56 ± 0.18 [6][17][20]
Compound 8a MDA-MB-231 (Breast) 12.83 ± 3.50 [21]
Compound 8b MDA-MB-231 (Breast) 12.69 ± 0.84 [21]
Compound 8c MDA-MB-231 (Breast) 12.72 ± 1.98 [21]
Compound 8a A549 (Lung) 23.05 ± 1.45 [21]

| Compound 8c | A549 (Lung) | 11.63 ± 2.57 |[21] |

Antimicrobial Activity

Benzimidazole sulfonic acid derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6][7] The sulfonamide group is known to enhance the lipophilic character of the molecule, which can facilitate its penetration through microbial cell membranes.[4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring and the sulfonyl group. Generally, the presence of electron-withdrawing groups on the benzimidazole ring tends to increase antimicrobial activity.[22]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole-sulfonyl derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound ID Microorganism MIC (µg/mL) Reference
Benzimidazole-sulfonyl derivative S. aureus 32-512 [23]
Compound I S. aureus ATCC 29213 32 [23]
Compound II S. aureus ATCC 29213 64 [23]
Compound III S. aureus ATCC 29213 128 [23]
Benzonaptho & tolyl substituted derivatives Various bacteria 10-20 [15]
Derivative 1a K. pneumoniae >20 [15]
Other derivatives K. pneumoniae 20 [15]
Compound 22 S. epidermidis NCTC 11047 32
Compound 22 S. haemolyticus NCTC 11042 32
Compound 22 Other staphylococci 64

| Compound 22 | B. cepacia | 64 | |

Enzyme Inhibition

Benzimidazole sulfonic acid derivatives have been investigated as inhibitors of various enzymes implicated in different diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation and CO₂ transport. Certain CA isoforms are overexpressed in various tumors, making them attractive targets for anticancer drug development. Benzimidazole-6-sulfonamide derivatives have been designed as "frozen analogs" of known CA inhibitors and have shown potent and selective inhibition of tumor-associated CA isoforms like CA IX and XII.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several benzimidazole-sulfonyl hydrazide and related derivatives have been reported to exhibit significant α-amylase inhibitory activity.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of selected benzimidazole derivatives against various enzymes, presented as IC₅₀ or Kᵢ values.

Table 3: Enzyme Inhibition Activity

Compound ID Enzyme Inhibition Value (µM) Unit Reference
Compound 2a CDK2 0.76 ± 0.28 IC₅₀ [4][8]
Compound 2c CDK2 0.84 ± 0.075 IC₅₀ [4][8]
Compound 4 CDK2 1.37 ± 0.062 IC₅₀ [4][8]
Roscovitine (Reference) CDK2 1.16 IC₅₀ [8]
Compound 17 Topoisomerase I 14.1 IC₅₀ [11]
Compound 3 Topoisomerase I 132.3 IC₅₀ [11]
Compound 5 Topoisomerase I 134.1 IC₅₀ [11]
Compound 18 Topoisomerase I 248 IC₅₀ [11]
Compound 10 Topoisomerase I 443.5 IC₅₀ [11]
Compound 2 Topoisomerase I 495 IC₅₀ [11]
Camptothecin (Reference) Topoisomerase I >500 IC₅₀ [11]
Compound 4d hCA IX 0.03 Kᵢ
Compound 5h hCA IX 0.06 Kᵢ
Compound 6b hCA IX 0.04 Kᵢ
Acetazolamide (Reference) hCA IX 0.025 Kᵢ
Compound 5b hCA XII 0.02 Kᵢ
Compound 6d hCA XII 0.02 Kᵢ
Acetazolamide (Reference) hCA XII 0.089 Kᵢ
Compound 19 α-Glucosidase 1.30 ± 0.20 IC₅₀ [10]
Compound 20 α-Glucosidase 1.60 ± 0.20 IC₅₀ [10]
Acarbose (Reference) α-Glucosidase 11.29 ± 0.07 IC₅₀ [10]
Compound 12 α-Amylase 1.10 ± 0.20 IC₅₀ [10]
Compound 19 α-Amylase 1.20 ± 0.20 IC₅₀ [10]

| Acarbose (Reference) | α-Amylase | 11.12 ± 0.15 | IC₅₀ |[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Substituted Benzimidazole-6-sulfonamides

This protocol describes a general method for the synthesis of 2-substituted benzimidazole-6-sulfonamides.

Synthesis_Workflow Start 3,4-diamino-N-(tert-butyl)benzenesulfonamide Step1 Condensation (Na₂S₂O₅, DMF, 80°C) Start->Step1 Aldehyde Substituted Aldehyde Aldehyde->Step1 Intermediate N-(tert-butyl)-2-substituted- 1H-benzo[d]imidazole-6-sulfonamide Step1->Intermediate Step2 Deprotection (TFA/DCM) Intermediate->Step2 Product 2-Substituted-1H-benzo[d]imidazole -6-sulfonamide Step2->Product

Figure 3: General synthesis workflow for 2-substituted benzimidazole-6-sulfonamides.

Procedure:

  • To a stirred solution of 3,4-diamino-N-(tert-butyl)benzenesulfonamide in dry DMF, add the desired substituted aldehyde and sodium metabisulfite (Na₂S₂O₅).

  • Stir the resulting mixture at 80°C for 18 hours.

  • After cooling to room temperature, add water to precipitate the product.

  • Recover the precipitate by filtration and wash it with water and 1N HCl.

  • Recrystallize the crude product from ethanol to obtain the N-(tert-butyl)-2-substituted-1H-benzo[d]imidazole-6-sulfonamide intermediate.

  • Dissolve the intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) and stir for 18 hours for deprotection.

  • Evaporate the solvent and crystallize the resulting solid from ethanol to yield the final 2-substituted-1H-benzo[d]imidazole-6-sulfonamide.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of the benzimidazole derivatives for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare serial two-fold dilutions of the benzimidazole derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the standardized inoculum.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase to screen for inhibitors.

Procedure:

  • Add assay buffer, the test compound (benzimidazole derivative), and the CA enzyme solution to the wells of a 96-well plate.

  • Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • The rate of the reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated relative to the uninhibited enzyme.

Conclusion

Benzimidazole sulfonic acid derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents is well-documented and is a subject of ongoing research. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives. The detailed experimental protocols and pathway visualizations presented in this guide are intended to facilitate further research and development in this exciting field. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will their potential for translation into novel therapeutic agents for a range of human diseases.

References

The Ethylated Benzimidazole Core: A Scaffolding for Diverse Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Ethylated Benzimidazole Compounds

The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene and imidazole rings, has long been recognized as a "privileged structure" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The first synthesis of a simple benzimidazole was reported in 1872, but it was the discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a component of vitamin B12 in the 1950s that ignited significant interest in this heterocyclic system as a source of potential therapeutic agents.[2] This initial spark led to the development of a multitude of benzimidazole-containing drugs with applications as anthelmintics, proton pump inhibitors (PPIs), antihistamines, and anticancer agents.[1][2]

Among the vast library of benzimidazole derivatives, those featuring ethyl substitutions have emerged as a noteworthy subclass, contributing to the development of key therapeutic agents and research compounds. This technical guide delves into the discovery and history of ethylated benzimidazole compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Ethylated Benzimidazoles in Drug Discovery: Key Historical Developments

The journey of ethylated benzimidazoles is intrinsically linked to the broader history of benzimidazole-based drug discovery. Early explorations into this chemical space were driven by the need for effective treatments for parasitic infections and acid-related gastric disorders.

One of the earliest and most significant classes of benzimidazole drugs is the anthelmintics, developed in the 1960s and 1970s.[3] While many prominent anthelmintics like mebendazole and albendazole feature other substitutions, the exploration of various alkyl groups, including ethyl, was a crucial part of the structure-activity relationship (SAR) studies aimed at optimizing efficacy and pharmacokinetic properties.[3][4]

In a parallel development, the late 1960s and 1970s saw targeted research at the Swedish pharmaceutical company Astra Hässle to develop gastric acid secretion inhibitors.[5] This research culminated in the discovery of a new class of drugs, the proton pump inhibitors (PPIs), which are substituted benzimidazoles.[5] While the initial focus was on other substituents, subsequent research and development in this area have included the synthesis and evaluation of derivatives with ethyl groups.[6]

More recently, the versatility of the benzimidazole scaffold has led to its investigation in oncology, with numerous derivatives being developed as kinase inhibitors.[7][8] These compounds often target specific signaling pathways involved in cancer cell proliferation and survival.[7][8] Ethylated benzimidazoles have also been synthesized and evaluated in this context, contributing to the growing arsenal of potential anticancer agents.[9][10]

Quantitative Data on Ethylated Benzimidazole Compounds

The following tables summarize key quantitative data for representative ethylated benzimidazole compounds, highlighting their diverse biological activities.

CompoundTarget/AssayIC50/EC50 (µM)Cell Line/OrganismReference
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateAnticancer (antiproliferative)>100MDA-MB-231[11]
Ethyl 2-benzimidazole-5-carboxylate derivative (BZD9Q1)SIRT1, SIRT2, SIRT3 InhibitionPan-inhibitor-[10]
2-(5-ethyl-2-pyridinyl)benzimidazole (KB-1043)Anti-inflammatory (carrageenan-induced edema)-Rats[1]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of representative ethylated benzimidazole compounds.

Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate

Materials:

  • o-phenylenediamine

  • Diethyl malonate

  • Oil bath

  • Standard laboratory glassware

Procedure:

  • A mixture of o-phenylenediamine (1 mole) and diethyl malonate (1 mole) is prepared.

  • The reaction mixture is heated in an oil bath at 120°C.[11]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by recrystallization from an appropriate solvent to yield ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate.[11]

Synthesis of Ethyl 1H-benzimidazole-5-carboxylate Derivatives

Materials:

  • Ethyl 3,4-diaminobenzoate

  • Substituted aldehydes

  • Catalyst (e.g., sodium dithionite)

  • Solvent (e.g., DMSO)

  • Standard laboratory glassware

Procedure:

  • A mixture of ethyl 3,4-diaminobenzoate and a substituted aldehyde is prepared in a suitable solvent such as DMSO.

  • A catalyst, for example, sodium dithionite, is added to the mixture.

  • The reaction mixture is heated under reflux.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and the product is isolated by filtration.

  • The crude product is purified by recrystallization.[10]

In Vitro Antiproliferative Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compound (ethylated benzimidazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a desired density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a further 4 hours to allow the formation of formazan crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

Signaling Pathways and Mechanisms of Action

Ethylated benzimidazole compounds exert their biological effects through various mechanisms of action, including the inhibition of key enzymes and disruption of cellular structures.

Kinase Inhibition

Many ethylated benzimidazole derivatives have been identified as potent kinase inhibitors, targeting enzymes that are crucial for cell signaling pathways involved in cell growth, proliferation, and survival.[7][8] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7] The diagram below illustrates a simplified generic pathway of kinase inhibition by an ethylated benzimidazole compound.

Kinase_Inhibition cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Ethylated Benzimidazole ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Triggers Ethyl_Benzimidazole Ethylated Benzimidazole Inhibitor Ethyl_Benzimidazole->Kinase Binds to ATP-binding pocket

A simplified diagram of kinase inhibition by an ethylated benzimidazole compound.
Microtubule Disruption

Another well-established mechanism of action for some benzimidazole compounds, particularly anthelmintics, is the disruption of microtubule polymerization. Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and intracellular transport. By binding to β-tubulin, a subunit of microtubules, these compounds inhibit their formation, leading to cell cycle arrest and apoptosis. The following diagram illustrates this process.

Microtubule_Disruption cluster_0 Microtubule Dynamics cluster_1 Inhibition by Ethylated Benzimidazole Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Cell_Function Cellular Functions (Mitosis, Transport) Microtubule->Cell_Function Supports Ethyl_Benzimidazole Ethylated Benzimidazole Anthelmintic Ethyl_Benzimidazole->Tubulin_Dimers Binds to β-tubulin

Mechanism of microtubule disruption by an ethylated benzimidazole compound.

Conclusion

The ethylated benzimidazole core represents a versatile and pharmacologically significant scaffold that has contributed to the development of a diverse range of therapeutic agents. From their origins in anthelmintic and antiulcer research to their current applications in oncology, these compounds continue to be a fertile ground for drug discovery. The ability to readily modify the benzimidazole nucleus allows for the fine-tuning of biological activity and pharmacokinetic properties, ensuring that this "privileged structure" will remain a focus of medicinal chemistry research for the foreseeable future. Further exploration of the structure-activity relationships of ethylated and other substituted benzimidazoles will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases.

References

A Theoretical and Computational Investigation of 1-ethyl-1H-benzimidazole-2-sulfonic acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While specific theoretical studies on 1-ethyl-1H-benzimidazole-2-sulfonic acid are not extensively available in public literature, this whitepaper provides a comprehensive technical guide to the established computational methodologies used for its theoretical investigation. Drawing from research on analogous benzimidazole derivatives, this document outlines the protocols for Density Functional Theory (DFT) studies, details the expected data outputs, and presents a generalized workflow for the computational analysis of novel benzimidazole compounds. This guide is intended to serve as a foundational resource for researchers initiating theoretical studies on this compound and similar molecules.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzimidazole core functionalized with an ethyl group at the 1-position and a sulfonic acid group at the 2-position. The benzimidazole scaffold is a prominent feature in numerous pharmacologically active molecules, including antiulcer and anthelmintic drugs.[1] The addition of a sulfonic acid group typically enhances aqueous solubility and introduces acidic properties.

Basic chemical and predicted physicochemical properties of the molecule are summarized below.

PropertyValueSource
CAS Number90331-19-4[2][3][4]
Molecular FormulaC₉H₁₀N₂O₃S[2][3]
Molecular Weight226.25 g/mol [2][3]
Predicted LogP1.49[2]
Predicted Density1.5 ± 0.1 g/cm³[2]
Predicted Refractive Index1.660[2]

Theoretical Studies: A Methodological Overview

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound. These computational methods allow for the prediction of molecular geometries, electronic structures, and reactivity, providing insights that are complementary to experimental data.

The following protocol outlines a standard DFT-based computational study, adapted from methodologies applied to various benzimidazole derivatives.[5][6][7]

Objective: To determine the optimized molecular geometry, electronic properties (such as HOMO-LUMO energies), and vibrational frequencies of this compound.

Methodology:

  • Initial Structure Preparation:

    • The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometric Optimization and Frequency Calculation:

    • Software: Gaussian, ORCA, or similar quantum chemistry software package.

    • Method: Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and well-validated method for organic molecules.[5][7]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.[5][7] This basis set includes diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate geometries.

    • Procedure: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., PCM) to find the lowest energy conformation. A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation propensity.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.

  • Spectroscopic Prediction:

    • Vibrational Spectra (IR & Raman): The calculated vibrational frequencies are used to predict the infrared and Raman spectra. These can be compared with experimental data for structural validation.

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict electronic transitions and the corresponding UV-Vis absorption spectrum.[6]

The logical flow of this computational protocol is visualized in the diagram below.

G cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis & Output A Construct 3D Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Verify minimum energy E Optimized Geometry (Bond lengths, angles) B->E D Electronic Structure Calculation (TD-DFT, NBO, etc.) C->D Confirm structure F Thermodynamic Properties C->F G Electronic Properties (HOMO-LUMO, MEP) D->G H Predicted Spectra (IR, Raman, UV-Vis) D->H

Figure 1: Generalized workflow for DFT-based theoretical studies.

Expected Quantitative Data from Theoretical Studies

Based on the protocol described, a theoretical study of this compound would yield the following quantitative data, which should be presented in structured tables for clarity.

Table 1: Optimized Geometrical Parameters This table would list the key bond lengths (in Ångströms) and bond angles (in degrees) of the energy-minimized structure.

ParameterAtom 1Atom 2Atom 3Calculated Value (Å or °)
Bond LengthC1N1-e.g., 1.39
Bond LengthS1O1-e.g., 1.45
Bond AngleC1N1C2e.g., 108.5
Dihedral AngleC1N1C2C3

Table 2: Electronic and Thermodynamic Properties This table summarizes the key electronic and thermodynamic parameters derived from the calculations.

ParameterCalculated ValueUnit
Energy of HOMOe.g., -6.5eV
Energy of LUMOe.g., -1.2eV
HOMO-LUMO Gap (ΔE)e.g., 5.3eV
Dipole Momente.g., 4.2Debye
Zero-Point Vibrational EnergyValuekcal/mol
EnthalpyValueHartree/Particle
Gibbs Free EnergyValueHartree/Particle

Table 3: Major Vibrational Frequencies This table would present the most significant calculated vibrational frequencies and their corresponding assignments to functional group motions.

Frequency (cm⁻¹)IntensityVibrational Assignment
e.g., 3100e.g., StrongC-H stretch (aromatic)
e.g., 1620e.g., MediumC=N stretch (imidazole)
e.g., 1180e.g., StrongS=O stretch (sulfonic acid)

Conclusion

While direct experimental or theoretical data for this compound is sparse, the computational protocols outlined in this whitepaper provide a robust framework for its investigation. By applying established DFT methodologies, researchers can generate valuable data on its geometric, electronic, and spectroscopic properties. This information is critical for understanding its chemical behavior and can guide further experimental work in drug discovery and materials science. The provided workflow and data templates serve as a starting point for a systematic theoretical characterization of this and related benzimidazole derivatives.

References

Methodological & Application

Application Notes and Protocols: 1-ethyl-1H-benzimidazole-2-sulfonic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-ethyl-1H-benzimidazole-2-sulfonic acid in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its potential applications as a Brønsted acid catalyst and a versatile synthetic intermediate.

Application as a Brønsted Acid Catalyst

This compound is a promising candidate for various acid-catalyzed organic transformations. Its structure, featuring both a sulfonic acid moiety and a benzimidazole core, suggests its utility as a recoverable and potentially recyclable catalyst. Benzimidazole-based sulfonic acids have been effectively employed as catalysts in a range of reactions, including multicomponent coupling reactions.

Representative Application: Three-Component Synthesis of Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The use of a Brønsted acid catalyst like this compound can promote this reaction under mild conditions.

Reaction Scheme:

Table 1: Catalytic Performance in the Biginelli Reaction (Representative Data)

EntryAldehyde (Ar-CHO)Catalyst Loading (mol%)Reaction Time (h)Yield (%)
1Benzaldehyde5492
24-Chlorobenzaldehyde54.590
34-Methoxybenzaldehyde5588
44-Nitrobenzaldehyde53.595

Note: The data presented are representative and based on the performance of similar benzimidazole-based sulfonic acid catalysts in the Biginelli reaction.

Experimental Protocol: General Procedure for the Biginelli Reaction
  • Reaction Setup: To a 50 mL round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and this compound (0.5 mmol, 5 mol%).

  • Solvent: Add 20 mL of ethanol to the flask.

  • Reaction Conditions: Stir the reaction mixture at reflux (approximately 78 °C) for the time indicated in Table 1. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product and wash it with cold ethanol (2 x 10 mL). Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidin-2(1H)-one.

  • Catalyst Recovery: The catalyst can be recovered from the filtrate by evaporation of the solvent and subsequent purification if necessary.

Experimental Workflow for the Biginelli Reaction

Biginelli_Workflow cluster_setup Reaction Setup reactants Aldehyde, Ethyl Acetoacetate, Urea reaction Reflux & Stir reactants->reaction catalyst 1-ethyl-1H-benzimidazole- 2-sulfonic acid catalyst->reaction solvent Ethanol solvent->reaction workup Cool & Precipitate reaction->workup purification Filter, Wash & Recrystallize workup->purification product Pure Dihydropyrimidinone purification->product

Caption: Workflow for the catalytic synthesis of dihydropyrimidinones.

Application as a Synthetic Intermediate

The sulfonic acid group at the 2-position of the benzimidazole ring is a versatile leaving group that can be displaced by various nucleophiles. This reactivity allows for the synthesis of a wide range of 2-substituted benzimidazole derivatives, which are important pharmacophores.

Representative Application: Synthesis of 2-Amino-1-ethyl-1H-benzimidazoles

The synthesis of 2-aminobenzimidazoles is a key transformation, as this moiety is present in numerous biologically active compounds. The reaction of this compound with amines provides a direct route to these valuable products.

Reaction Scheme:

Table 2: Nucleophilic Substitution with Amines (Representative Data)

EntryAmine (R1R2NH)BaseSolventReaction Time (h)Yield (%)
1MorpholineK2CO3DMF685
2PiperidineK2CO3DMF688
3BenzylamineEt3NAcetonitrile875
4AnilineEt3NAcetonitrile1070

Note: The data presented are representative and based on the reactivity of similar benzimidazole-2-sulfonic acids.

Experimental Protocol: General Procedure for Amination
  • Reaction Setup: In a sealed tube, combine this compound (5 mmol), the desired amine (10 mmol), and the base (15 mmol).

  • Solvent: Add 15 mL of the appropriate solvent (e.g., DMF or acetonitrile).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100-120 °C for the time specified in Table 2. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of cold water.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Pathway for the Synthesis of 2-Aminobenzimidazoles

Amination_Pathway start 1-ethyl-1H-benzimidazole- 2-sulfonic acid intermediate Nucleophilic Attack & SO3H Displacement start->intermediate reagents Amine (R1R2NH) + Base reagents->intermediate product 2-Amino-1-ethyl-1H-benzimidazole intermediate->product

Caption: Nucleophilic substitution pathway for amination.

Application Notes and Protocols for 1-ethyl-1H-benzimidazole-2-sulfonic acid as a Catalyst in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound featuring a benzimidazole core functionalized with both an ethyl group and a sulfonic acid group.[1][2] While the synthesis of this compound has been documented, its application as a catalyst in chemical reactions is not yet established in scientific literature.[3] However, the presence of the sulfonic acid moiety suggests its potential as a Brønsted acid catalyst, similar to other well-known sulfonic acids like p-toluenesulfonic acid and phospho sulfonic acid, which are widely employed in organic synthesis.[4][5]

This document provides detailed, albeit proposed, application notes and protocols for the use of this compound as a catalyst in two significant chemical transformations: the synthesis of quinoxaline derivatives and the synthesis of bis(indolyl)methane derivatives. These protocols are based on established methodologies for similar acid-catalyzed reactions and are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound.

Application Note 1: Proposed Catalytic Synthesis of Quinoxaline Derivatives

Overview: Quinoxaline and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications, including antibacterial, antiviral, and anticancer activities.[6][7] The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often catalyzed by an acid.[8] this compound is proposed here as a novel, potentially recyclable, solid acid catalyst for this transformation, offering a greener alternative to mineral acids.

Proposed Reaction Scheme: o-phenylenediamine + 1,2-dicarbonyl compound --(this compound)--> Quinoxaline derivative

Experimental Protocol 1: Synthesis of 2,3-diphenylquinoxaline

Materials:

  • o-phenylenediamine

  • Benzil

  • This compound (catalyst)

  • Ethanol (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (10 mL).

  • Add this compound (5 mol%) to the mixture.

  • Reflux the reaction mixture for the time specified in Table 1, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford pure 2,3-diphenylquinoxaline.

Quantitative Data (Hypothetical):

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
12.5EthanolReflux385
25EthanolReflux292
310EthanolReflux1.595
45AcetonitrileReflux2.588
55Water100475

Diagram: Workflow for Quinoxaline Synthesis

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 1. Dissolve o-phenylenediamine and Benzil in Ethanol B 2. Add this compound A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Evaporate Solvent C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry over Na2SO4 F->G H 8. Filter and Concentrate G->H I 9. Recrystallize from Ethanol H->I J Pure 2,3-diphenylquinoxaline I->J

Workflow for the proposed synthesis of quinoxaline derivatives.

Application Note 2: Proposed Catalytic Synthesis of Bis(indolyl)methane Derivatives

Overview: Bis(indolyl)methanes are a class of compounds that exhibit a broad spectrum of biological activities, including anticancer and antibacterial properties.[9] They are typically synthesized through the electrophilic substitution of indoles with aldehydes or ketones, a reaction that is efficiently catalyzed by acids.[4] The use of this compound as a catalyst for this reaction could offer advantages in terms of mild reaction conditions and catalyst recyclability.

Proposed Reaction Scheme: 2 Indole + Aldehyde --(this compound)--> Bis(indolyl)methane

Experimental Protocol 2: Synthesis of 3,3'-((phenyl)methylene)bis(1H-indole)

Materials:

  • Indole

  • Benzaldehyde

  • This compound (catalyst)

  • Acetonitrile (solvent)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of indole (2 mmol) and benzaldehyde (1 mmol) in acetonitrile (10 mL), add this compound (10 mol%).

  • Stir the mixture at room temperature for the time indicated in Table 2, monitoring the reaction by TLC.

  • After completion of the reaction, add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (n-hexane/ethyl acetate) to obtain the pure bis(indolyl)methane.

Quantitative Data (Hypothetical):

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
15Acetonitrile254588
210Acetonitrile253094
315Acetonitrile252096
410Dichloromethane254090
510Solvent-free506085

Diagram: Workflow for Bis(indolyl)methane Synthesis

G cluster_0 Reaction cluster_1 Extraction cluster_2 Purification A 1. Mix Indole, Benzaldehyde, and Catalyst in Acetonitrile B 2. Stir at Room Temperature A->B C 3. Monitor by TLC B->C D 4. Add Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Brine E->F G 7. Dry over Na2SO4 F->G H 8. Filter and Concentrate G->H I 9. Column Chromatography H->I J Pure Bis(indolyl)methane I->J

Workflow for the proposed synthesis of bis(indolyl)methanes.

General Mechanism of Acid Catalysis

The sulfonic acid group of this compound acts as a proton donor (Brønsted acid), activating the carbonyl group of the aldehyde or 1,2-dicarbonyl compound. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the o-phenylenediamine or indole. Subsequent dehydration and cyclization/aromatization steps lead to the final product.

Diagram: Proposed Catalytic Cycle

G Catalyst R-SO3H ActivatedCarbonyl Activated Carbonyl (Protonated) Catalyst->ActivatedCarbonyl H+ ProtonatedCatalyst R-SO3- ProtonatedCatalyst->Catalyst Carbonyl Carbonyl Compound Carbonyl->ActivatedCarbonyl Intermediate Intermediate ActivatedCarbonyl->Intermediate Nucleophile Nucleophile (e.g., Indole) Nucleophile->Intermediate Nucleophilic Attack Product Product Intermediate->Product -H2O Water H2O Intermediate->Water Product->Catalyst Water->ProtonatedCatalyst H+

General mechanism of Brønsted acid catalysis.

Conclusion

While direct experimental evidence for the catalytic activity of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests its potential as a Brønsted acid catalyst. The application notes and protocols provided herein for the synthesis of quinoxalines and bis(indolyl)methanes are based on well-established chemical principles and are intended to encourage further research into the catalytic applications of this and related benzimidazole-based sulfonic acids. Future studies should focus on experimentally validating these proposed protocols, optimizing reaction conditions, and exploring the scope of these catalytic transformations. Such investigations could lead to the development of novel, efficient, and potentially recyclable catalysts for important organic syntheses.

References

Application of 1-ethyl-1H-benzimidazole-2-sulfonic Acid in Proteomics Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings:

A comprehensive search of scientific databases and chemical suppliers indicates that while 1-ethyl-1H-benzimidazole-2-sulfonic acid is a known chemical compound with defined properties, there is currently no documented application of this specific molecule in proteomics research within publicly available scientific literature. Searches in prominent databases such as PubMed and Google Scholar did not yield any publications detailing its use in protein identification, quantification, or characterization. One source explicitly notes the absence of significant research on its scientific applications.[1]

Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data directly related to the use of this compound in proteomics.

However, to address the user's interest in the application of chemical reagents in proteomics, this document will provide a detailed overview of a common and analogous application: the use of amine-reactive labeling reagents for quantitative proteomics. This will serve as a representative example of how a chemical compound can be integrated into a proteomics workflow, complete with detailed protocols, data presentation, and workflow visualizations as requested.

Representative Application: Amine-Reactive Isobaric Labeling for Quantitative Proteomics

This section will detail the application of a generic amine-reactive isobaric labeling reagent (e.g., Tandem Mass Tags - TMT, or Isobaric Tags for Relative and Absolute Quantitation - iTRAQ) in a typical quantitative proteomics experiment. These reagents are widely used to compare protein abundance between different samples.

Principle:

Amine-reactive isobaric tags are a class of chemical labels that covalently bind to the free amino groups of peptides, primarily the N-terminus and the side chain of lysine residues. The tags are designed to have the same total mass, so identically labeled peptides from different samples are indistinguishable in the initial mass spectrometry scan (MS1). However, upon fragmentation in the mass spectrometer (MS2), reporter ions of different masses are generated, and the intensity of these reporter ions corresponds to the relative abundance of the peptide (and thus the protein) in each sample.

Application Notes

Subject: Quantitative analysis of protein expression changes in response to drug treatment in a cancer cell line.

Objective: To identify and quantify changes in the proteome of a cancer cell line following treatment with a novel therapeutic agent. This information can be used to understand the drug's mechanism of action and identify potential biomarkers of drug response.

Methodology Overview:

  • Cell Culture and Protein Extraction: Culturing the cancer cell line with and without the drug treatment, followed by cell lysis and protein extraction.

  • Protein Digestion: Enzymatic digestion of the extracted proteins into peptides using trypsin.

  • Isobaric Labeling: Labeling of the peptide mixtures from the control and treated samples with different isobaric tags.

  • Sample Pooling and Fractionation: Combining the labeled peptide samples and fractionating them to reduce sample complexity.

  • LC-MS/MS Analysis: Analysis of the fractionated peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identification and quantification of proteins based on the MS/MS spectra and reporter ion intensities.

Quantitative Data Presentation

The following table represents hypothetical quantitative data from a proteomics experiment comparing a drug-treated sample to a control. The values represent the fold change in protein abundance.

Protein IDGene NameProtein NameFold Change (Treated/Control)p-valueRegulation
P04637TP53Cellular tumor antigen p532.50.001Upregulated
P60709ACTBActin, cytoplasmic 11.10.85Unchanged
Q06830BCL2Apoptosis regulator Bcl-2-3.2< 0.001Downregulated
P31749GSK3BGlycogen synthase kinase-3 beta1.80.02Upregulated
P42336MAPK3Mitogen-activated protein kinase 3-2.10.005Downregulated

Experimental Protocols

1. Protein Extraction and Digestion:

  • Materials: Lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5), DTT, iodoacetamide, trypsin.

  • Protocol:

    • Harvest cells and wash with PBS.

    • Lyse cells in lysis buffer.

    • Reduce disulfide bonds with 5 mM DTT for 1 hour at 37°C.

    • Alkylate cysteine residues with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM Tris-HCl pH 8.0.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction column.

2. Isobaric Labeling:

  • Materials: Isobaric labeling reagent kit (e.g., TMTpro™ 16plex Label Reagent Set), anhydrous acetonitrile.

  • Protocol:

    • Resuspend the desalted peptides in 100 mM TEAB buffer.

    • Dissolve the isobaric labeling reagent in anhydrous acetonitrile.

    • Add the labeling reagent to the peptide solution and incubate for 1 hour at room temperature.

    • Quench the reaction with 5% hydroxylamine for 15 minutes.

    • Combine the labeled samples in equal amounts.

    • Desalt the pooled sample.

3. LC-MS/MS Analysis:

  • Instrumentation: High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Protocol:

    • Load the fractionated peptides onto a C18 analytical column.

    • Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.

    • Acquire MS1 spectra in the Orbitrap at a resolution of 120,000.

    • Select the top 20 most intense precursor ions for HCD fragmentation.

    • Acquire MS2 spectra in the Orbitrap at a resolution of 50,000.

Visualizations

G cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Cancer Cell Culture (Control vs. Treated) B Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Isobaric Labeling (e.g., TMT) C->D E Sample Pooling & Fractionation D->E F LC-MS/MS Analysis E->F G Protein Identification F->G H Protein Quantification G->H I Bioinformatics Analysis H->I

Caption: Experimental workflow for quantitative proteomics using isobaric labeling.

G Drug Therapeutic Agent Receptor Cell Surface Receptor Drug->Receptor Inhibition Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Exp Gene Expression TF->Gene_Exp Regulation Apoptosis Apoptosis Gene_Exp->Apoptosis

References

experimental protocol for the synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-Ethyl-1H-benzimidazole-2-sulfonic Acid

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole class. The benzimidazole core is a prominent scaffold in medicinal chemistry, found in numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The addition of a sulfonic acid group can modulate the physicochemical properties of the molecule, such as solubility and acidity, which can be crucial for drug development and other chemical applications. This document provides a detailed , intended for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy

The synthesis of this compound is achieved via a two-step process. The first step involves the synthesis of the key intermediate, 1H-benzimidazole-2-sulfonic acid, through the oxidation of 2-mercaptobenzimidazole. An improved and facile method for this oxidation utilizes aqueous sodium percarbonate, which is safer and more convenient for large-scale preparations compared to traditional oxidants like potassium permanganate or concentrated hydrogen peroxide.[3][4] The second step is the N-alkylation of the benzimidazole ring, where 1H-benzimidazole-2-sulfonic acid is reacted with diethyl sulfate in the presence of a base to yield the final product.[5]

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-MercaptobenzimidazoleReagent Grade, 98%Sigma-Aldrich
Sodium PercarbonateReagent GradeAcros Organics
Sodium HydroxideAnalytical GradeFisher Scientific
Hydrochloric Acid (HCl)Concentrated, 37%VWR Chemicals
Diethyl SulfateReagent Grade, 98%Alfa AesarCaution: Toxic and corrosive.
Potassium HydroxideReagent Grade, 90%Merck
Deionized Water
EthanolAnhydrous
DichloromethaneHPLC Grade
CeliteFor filtration.

Step 1: Synthesis of 1H-Benzimidazole-2-sulfonic Acid

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzimidazole (15.0 g, 0.1 mol) in 150 mL of 1 M sodium hydroxide solution. Stir until a clear solution is obtained.

  • Oxidation: Cool the solution in an ice bath. Slowly add sodium percarbonate (47.1 g, 0.3 mol) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (10:1 v/v).[4] The starting material (2-mercaptobenzimidazole) typically has a high Rf value, while the product (1H-benzimidazole-2-sulfonic acid) has a very low Rf value.[4]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove any insoluble by-products.

  • Precipitation: Cool the filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate will form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water (3 x 50 mL), and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 60°C to a constant weight to yield 1H-benzimidazole-2-sulfonic acid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 1H-benzimidazole-2-sulfonic acid (9.9 g, 0.05 mol) in 100 mL of deionized water.

  • Basification: Add a solution of potassium hydroxide (5.6 g, 0.1 mol) in 20 mL of water. Stir until the solid dissolves.

  • Alkylation: Add diethyl sulfate (7.7 g, 6.3 mL, 0.05 mol) dropwise to the solution.

  • Heating: Heat the reaction mixture to 50°C and maintain this temperature with continuous stirring for 4 hours.[5]

  • Cooling and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from a water/ethanol mixture if necessary to obtain pure this compound. A reported yield for this reaction is 87%.[5]

Characterization

The final product should be characterized by standard analytical techniques:

  • Melting Point: Determine the melting point and compare it with literature values.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure, including the presence of the ethyl group and the correct substitution pattern on the benzimidazole ring.

  • Mass Spectrometry: Confirm the molecular weight of the final compound (C₉H₁₀N₂O₃S, MW: 226.25 g/mol ).[5]

  • IR Spectroscopy: Identify characteristic functional group vibrations, such as S=O stretches for the sulfonic acid group.

Workflow and Pathway Diagrams

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1H-Benzimidazole-2-sulfonic Acid cluster_step2 Step 2: Synthesis of this compound A 2-Mercaptobenzimidazole B Dissolve in NaOH(aq) A->B NaOH, H₂O C Oxidize with Sodium Percarbonate B->C Na₂CO₃·1.5H₂O₂, <20°C D Acidify with HCl C->D 12h, RT E Filter and Dry D->E pH 1-2 F 1H-Benzimidazole-2-sulfonic Acid E->F G 1H-Benzimidazole-2-sulfonic Acid H Suspend in KOH(aq) G->H KOH, H₂O I Add Diethyl Sulfate H->I (CH₃CH₂)₂SO₄ J Isolate and Purify I->J 50°C, 4h K 1-Ethyl-1H-benzimidazole- 2-sulfonic Acid J->K

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Analytical Detection of 1-ethyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-ethyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound featuring a benzimidazole core functionalized with an ethyl group at the 1-position and a sulfonic acid group at the 2-position.[1][2] Its molecular formula is C9H10N2O3S, and it has a molecular weight of approximately 226.25 g/mol .[1][2] The presence of the sulfonic acid group enhances its aqueous solubility, a key property for consideration in the development of analytical methods.[2] While specific analytical protocols for this compound are not widely published, methods for structurally similar benzimidazole derivatives can be adapted for its detection and quantification. Benzimidazole derivatives are utilized in various fields, including biochemical research and pharmaceutical development, underscoring the need for reliable analytical techniques.[2]

This document provides detailed application notes and proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for method development, particularly for sample preparation and chromatographic separation.

PropertyValueReference
Molecular Formula C9H10N2O3S[1][2]
Molecular Weight 226.25 g/mol [1][2]
CAS Number 90331-19-4[1]
Appearance White to off-white solid (predicted)-
Solubility Enhanced in water due to the sulfonic acid group[2]
Predicted LogP 1.49[1]

Proposed Analytical Techniques

Based on the analysis of similar benzimidazole compounds, HPLC-UV and LC-MS are proposed as suitable techniques for the quantification of this compound.[3][4][5]

Experimental Workflow Overview

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Sample Weighing dissolution Dissolution in Diluent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv Inject lc_ms LC-MS Analysis filtration->lc_ms Inject quant Quantification hplc_uv->quant lc_ms->quant report Reporting quant->report

Caption: General workflow for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The method is based on techniques used for other benzimidazole sulfonic acid derivatives.[3][4]

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A column with low silanol activity, such as Newcrom R1, could also be suitable.[3]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Water/Acetonitrile (90:10, v/v).

  • Standard: this compound reference standard.

  • Glassware: Volumetric flasks, vials.

  • Filtration: 0.45 µm syringe filters.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection Wavelength 254 nm and 288 nm (based on similar compounds)[4]
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955
Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), and limits of detection (LOD) and quantification (LOQ).

  • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Hypothetical Quantitative Data (HPLC-UV)
ParameterExpected Value
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Retention Time ~6-8 minutes
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, an LC-MS method is proposed. This is particularly useful for analyzing complex matrices or trace amounts of the analyte. The fragmentation patterns of benzimidazole derivatives have been studied, which can aid in the development of MS/MS methods.[5]

Instrumentation and Materials
  • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Ion Source: Electrospray Ionization (ESI).

  • Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Water/Acetonitrile (90:10, v/v).

  • Standard: this compound reference standard.

Preparation of Solutions
  • Prepare stock and calibration standards as described in the HPLC-UV protocol, but at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL) suitable for MS detection.

LC and MS Conditions

Liquid Chromatography Conditions:

ParameterCondition
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
5.0595
6.0595
6.1982
8.0982

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (for MRM) m/z 225.0 [M-H]⁻
Product Ions (for MRM) To be determined by infusion of the standard

LC-MS Analysis Logic

LCMS_Logic cluster_instrument LC-MS System cluster_output Output sample Prepared Sample lc Liquid Chromatography Separation sample->lc esi Electrospray Ionization (Negative Mode) lc->esi ms Mass Analyzer esi->ms detector Detector ms->detector data Data Acquisition detector->data chromatogram Chromatogram (Retention Time) data->chromatogram mass_spectrum Mass Spectrum (m/z) data->mass_spectrum

Caption: Logical flow of the LC-MS analytical process.

Data Analysis and Quantification
  • For full scan mode, extract the ion chromatogram for the deprotonated molecule [M-H]⁻ at m/z 225.0.

  • For SIM or MRM mode, use the specific parent and product ion transitions for quantification.

  • Construct a calibration curve and perform linear regression as described for the HPLC-UV method.

Hypothetical Quantitative Data (LC-MS)
ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.3 ng/mL
Limit of Quantification (LOQ) ~1.0 ng/mL
Retention Time ~3-4 minutes
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Conclusion

The protocols detailed in these application notes provide a robust starting point for the development and validation of analytical methods for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that these proposed methods undergo rigorous validation to ensure their accuracy, precision, and reliability for their intended application in research and drug development settings.

References

Application Notes and Protocols for Benzimidazole Sulfonic Acid Derivatives in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research on benzimidazole derivatives, including those with sulfonic acid and sulfonyl functionalities. Direct experimental data for the specific compound 1-ethyl-1H-benzimidazole-2-sulfonic acid is limited in the available scientific literature. Therefore, the presented data and protocols are representative of the broader class of benzimidazole sulfonic acid derivatives and should be adapted and validated for the specific compound of interest.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Derivatives of benzimidazole are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a sulfonic acid or a sulfonyl group into the benzimidazole structure can modulate its physicochemical properties, such as solubility and target-binding affinity, potentially enhancing its therapeutic efficacy.[3] This document provides an overview of the antimicrobial potential of benzimidazole sulfonic acid derivatives, along with generalized protocols for their synthesis and antimicrobial evaluation.

Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against a selection of bacterial and fungal strains as reported in the literature. It is important to note that these are not values for this compound but for other related benzimidazole compounds.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Benzimidazole-sulfonyl derivative (Compound 72)100 - 500100 - 500Not Reported[4]
Benzimidazolylbenzenesulfonamides25 - 50 (for active compounds)Resistant (>200)Resistant (>200)[5]
Benzimidazole-triazole-indoline hybrid (Compound 65a)0.0310.026Not Reported[6]
Benzimidazole-triazole hybrid (Compound 66a)3.123.12Not Reported[6]
Benzimidazole derivative (Compound 6c)Not Reported>16 (partially restored with colistin)>16 (partially restored with colistin)[7]
2-substituted benzimidazole derivatives87.5 - 200Not ReportedNot Reported[8]

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

Compound/Derivative ClassCandida albicansAspergillus brasiliensisReference
Sulfonyl amino benzimidazole derivatives (Compound 73)32 - 6432 - 64[4]
Benzimidazole-1,2,4-triazole derivatives (Compounds 6b, 6i, 6j)Not ReportedNot Reported[9]
2-substituted benzimidazole derivatives104.6 - 151.78Not Reported[8]

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial susceptibility testing of benzimidazole derivatives. These should serve as a starting point and may require optimization for the specific synthesis of this compound and its evaluation.

Protocol 1: General Synthesis of 2-Substituted Benzimidazole Derivatives

This protocol describes a general method for the condensation of an o-phenylenediamine with a carboxylic acid, a common route to 2-substituted benzimidazoles.

Materials:

  • o-phenylenediamine derivative

  • Carboxylic acid derivative (e.g., a sulfonic acid-containing carboxylic acid)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Methanol or ethanol

  • Sodium bicarbonate solution (saturated)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine derivative (1 equivalent) and the carboxylic acid derivative (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as a catalyst and solvent.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours (2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice-cold water with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified compound using analytical techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth and solvent only).

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Include a positive control well with a standard antibiotic and a negative control well with only broth and the solvent used to dissolve the compound.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway: Hypothetical Mechanism of Action

Many benzimidazole derivatives exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[6] The following diagram illustrates this hypothetical mechanism.

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Division Cell Division DNA_Replication->Cell_Division Leads to Bacteriostasis Bacteriostasis/ Cell Death DNA_Replication->Bacteriostasis Inhibited Benzimidazole Benzimidazole Sulfonic Acid Derivative Benzimidazole->Inhibition

Caption: Hypothetical inhibition of bacterial DNA gyrase by a benzimidazole derivative.

Experimental Workflow: Synthesis and Antimicrobial Screening

The following diagram outlines a typical workflow for the development and evaluation of novel antimicrobial benzimidazole derivatives.

G Start Start: Design of Benzimidazole Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Antimicrobial Screening (MIC Determination) Purification->Screening Active Active Compounds Identified? Screening->Active Active->Start No Toxicity Cytotoxicity Testing Active->Toxicity Yes Lead Lead Compound Optimization Toxicity->Lead End End Lead->End

Caption: Workflow for antimicrobial drug discovery with benzimidazole derivatives.

References

Application Notes and Protocols: 1-ethyl-1H-benzimidazole-2-sulfonic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-ethyl-1H-benzimidazole-2-sulfonic acid as a versatile ligand in coordination chemistry. The information is targeted towards researchers in academia and industry, including those in drug development, who are exploring novel coordination compounds.

Application Note 1: Ligand Synthesis

Introduction: this compound is a heterocyclic organic compound featuring a benzimidazole core functionalized with both an ethyl group at the N1 position and a sulfonic acid group at the C2 position. This substitution pattern makes it an interesting candidate as a ligand, offering a potential N-donor from the imidazole ring and an O-donor from the sulfonate group for chelation with metal ions.

Chemical Properties:

PropertyValueReference
CAS Number90331-19-4[1][2]
Molecular FormulaC9H10N2O3S[1][2]
Molecular Weight226.25 g/mol [1][2]
PSA80.57 Ų[2]
LogP (Predicted)1.49[2]
Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of N-alkylated benzimidazoles.

Materials:

  • 1H-benzimidazole-2-sulfonic acid

  • Diethyl sulfate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 1H-benzimidazole-2-sulfonic acid (1 equivalent) in a solution of potassium hydroxide (1 equivalent) in a mixture of ethanol and water.

  • Alkylation: To the resulting solution, add diethyl sulfate (1.1 equivalents) dropwise at room temperature with stirring.

  • Reaction: Heat the reaction mixture to 50°C and maintain stirring for 4 hours.[1]

  • Work-up: After cooling to room temperature, acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Ligand Synthesis Workflow start Start: Dissolve 1H-benzimidazole-2-sulfonic acid in KOH solution add_des Add Diethyl Sulfate start->add_des react Heat at 50°C for 4h add_des->react workup Acidify with HCl react->workup isolate Isolate Product (Filtration/Extraction) workup->isolate purify Purify by Recrystallization isolate->purify end_product This compound purify->end_product

Synthesis workflow for this compound.

Application Note 2: Synthesis of Metal Complexes

Introduction: The presence of both a nitrogen atom in the benzimidazole ring and oxygen atoms in the sulfonic acid group allows this compound to act as a potential bidentate or bridging ligand. The synthesis of its metal complexes can lead to novel materials with interesting catalytic, electronic, or biological properties.

General Experimental Protocol: Synthesis of a Metal(II) Complex

This generalized protocol is based on methods for synthesizing complexes with similar benzimidazole-derived ligands.[3]

Materials:

  • This compound (ligand)

  • A metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Co(NO₃)₂)

  • Methanol or Ethanol

  • Deionized water

  • Base (e.g., triethylamine or sodium hydroxide solution, if deprotonation of the sulfonic acid is required)

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol or a methanol/water mixture. Gentle heating may be required.

  • Deprotonation (Optional): If the sulfonic acid proton needs to be removed for coordination, add a stoichiometric amount of a suitable base dropwise to the ligand solution.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol or water.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Precipitation: The formation of a precipitate often indicates complex formation. The reaction mixture may be stirred at room temperature or gently refluxed for a few hours to ensure completion.

  • Isolation: Collect the solid complex by filtration, wash with the reaction solvent and then with a non-coordinating solvent like diethyl ether.

  • Drying: Dry the complex in a desiccator or under vacuum.

G cluster_complexation General Complexation Workflow ligand_sol Dissolve Ligand in Solvent mix Mix Ligand and Metal Solutions ligand_sol->mix metal_sol Dissolve Metal Salt in Solvent metal_sol->mix react Stir/Reflux mix->react precipitate Precipitate Formation react->precipitate isolate Isolate Complex (Filtration) precipitate->isolate dry Dry the Complex isolate->dry final_complex Metal Complex dry->final_complex

General workflow for the synthesis of metal complexes.

Expected Characterization Data:

The formation of the complex can be confirmed by various spectroscopic and analytical techniques. The following table provides expected changes based on data from similar benzimidazole-sulfonamide complexes.[3]

TechniqueObservationIndication
FT-IRShift in the ν(C=N) stretching frequency (typically to lower wavenumbers).[3]Coordination of the benzimidazole nitrogen to the metal center.[3]
Appearance of new bands in the low-frequency region (400-600 cm⁻¹).Formation of M-N and M-O bonds.
UV-VisShift in the π-π* and n-π* transitions of the ligand.Ligand-to-metal charge transfer (LMCT) or d-d transitions in the complex.
Elemental AnalysisExperimental C, H, N, S percentages match the calculated values for the proposed complex formula.Confirmation of the stoichiometry of the complex.

Application Note 3: Potential Applications and Screening Protocols

Introduction: While specific applications for complexes of this compound are not yet reported, related benzimidazole-metal complexes have shown significant potential in various fields. These include catalysis and medicinal chemistry, particularly as anticancer and antimicrobial agents.[4][5]

Potential Application: Catalysis

Complexes of transition metals with N-heterocyclic ligands are widely used as catalysts. For instance, nickel complexes with benzimidazole-derived ligands have been employed in ethylene oligomerization.[6]

Screening Protocol: Catalytic Oxidation (Model Reaction)

This protocol describes a general method for screening the catalytic activity of a newly synthesized complex in a model oxidation reaction.

Materials:

  • Synthesized metal complex (catalyst)

  • Substrate (e.g., a secondary alcohol like cyclohexanol)

  • Oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide)

  • Solvent (e.g., acetonitrile)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph (GC) equipped with a suitable column

Procedure:

  • Reaction Setup: In a reaction vial, add the substrate, solvent, and internal standard.

  • Catalyst Addition: Add a catalytic amount of the metal complex (e.g., 0.1-1 mol%).

  • Reaction Initiation: Add the oxidant to start the reaction.

  • Monitoring: Stir the reaction at a constant temperature and take aliquots at regular time intervals.

  • Analysis: Analyze the aliquots by GC to determine the conversion of the substrate and the yield of the product.

  • Data Analysis: Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's efficiency.

G cluster_catalysis_screening Catalytic Activity Screening Workflow setup Set up Reaction (Substrate, Solvent, Standard) add_cat Add Catalyst setup->add_cat add_ox Add Oxidant to Initiate add_cat->add_ox monitor Monitor Reaction (Aliquots over Time) add_ox->monitor analyze GC Analysis monitor->analyze calculate Calculate TON/TOF analyze->calculate result Catalyst Performance calculate->result

References

Application Note: Microwave-Assisted Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The conventional synthesis of benzimidazoles often involves harsh reaction conditions, long reaction times, and the use of strong acids.[3] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as drastically reduced reaction times (from hours to minutes), improved product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[4][5][6] This application note provides detailed protocols for the efficient synthesis of 2-substituted and 1,2-disubstituted benzimidazole derivatives using microwave irradiation.

General Reaction Scheme

The most common approach for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivative). The reaction proceeds via a cyclocondensation mechanism, which is significantly accelerated by microwave energy.

Scheme 1: Synthesis from o-Phenylenediamine and Aldehydes o-phenylenediamine + R-CHO ---(Microwave, Catalyst/Oxidant)--> 2-R-Benzimidazole

Scheme 2: Synthesis from o-Phenylenediamine and Carboxylic Acids o-phenylenediamine + R-COOH ---(Microwave, Catalyst)--> 2-R-Benzimidazole

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazoles using DDQ as Oxidant

This protocol describes the condensation of o-phenylenediamine with various aldehydes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant under microwave irradiation.[4]

Materials and Reagents:

  • o-phenylenediamine

  • Aromatic or aliphatic aldehyde

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Acetonitrile (ACN)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

Equipment:

  • Microwave reactor

  • Open Erlenmeyer flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In an open Erlenmeyer flask, prepare a solution of o-phenylenediamine (1.0 mmol) and an aldehyde (1.0 mmol) in a minimum amount of acetonitrile.

  • Add DDQ (0.6 mmol, 60 mol%) to the solution.[4]

  • Place the open flask into the microwave oven and irradiate the mixture. The optimal power and time should be determined for the specific reactants, but short reaction times are expected.[4]

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product. The work-up procedure is typically straightforward, often involving simple filtration and washing.[4]

Protocol 2: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃

This protocol details a highly efficient, solvent-free method for synthesizing 1,2-disubstituted benzimidazoles from an N-substituted-o-phenylenediamine and an aldehyde, catalyzed by Erbium (III) triflate.[7]

Materials and Reagents:

  • N-phenyl-o-phenylenediamine or N-benzyl-o-phenylenediamine

  • Aromatic or aliphatic aldehyde

  • Erbium (III) triflate (Er(OTf)₃)

  • Water

  • Ethyl acetate

Equipment:

  • Microwave reactor (e.g., Anton-Paar Synthos 3000) with an external IR sensor[8]

  • 3 mL glass reaction vessel

  • TLC plates and GC/MS for monitoring

  • Separatory funnel

Procedure:

  • In a 3 mL glass vessel, add N-substituted-o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and Er(OTf)₃ (0.01 mmol, 1 mol%).[7]

  • Place the vessel in the microwave reactor.

  • Set the reaction temperature to 60°C and irradiate for 5-10 minutes.[7][9]

  • Monitor the reaction for the complete conversion of the starting material using TLC or GC/MS analysis.[7]

  • After completion, allow the mixture to cool.

  • For work-up, add water to the reaction mixture.

  • Extract the organic product with ethyl acetate (e.g., 4 x 3 mL).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids

This protocol outlines the synthesis of benzimidazoles via the condensation of o-phenylenediamine and a carboxylic acid under acidic conditions, accelerated by microwave energy.[5]

Materials and Reagents:

  • o-phenylenediamine

  • Carboxylic acid (aliphatic or aromatic)

  • Hydrochloric acid (4 M)

  • Ethanol

  • Water

Equipment:

  • Mortar and pestle

  • Microwave reactor

  • 25 mL glass beaker

  • Filtration apparatus

Procedure:

  • In a mortar, grind o-phenylenediamine (1.0 mmol) with the appropriate carboxylic acid (1.0 mmol).[5]

  • Transfer the mixture to a 25 mL glass beaker.

  • Add two drops of 4 M hydrochloric acid to the mixture.[5]

  • Place the beaker in the microwave oven and irradiate at 50% power for 1.5 to 4 minutes, depending on the specific carboxylic acid used.[5]

  • After irradiation, allow the reaction to cool to room temperature.

  • Recrystallize the crude product from a 50:50 mixture of ethanol and water to yield the pure benzimidazole derivative.[5]

Data Presentation

The use of microwave irradiation consistently results in higher yields and dramatically shorter reaction times compared to conventional heating methods.

Table 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine

EntryReactant 2Catalyst/ReagentSolventPower/TempTimeYield (%)Reference
1BenzaldehydeDDQAcetonitrile-3 min96[4]
24-ChlorobenzaldehydeDDQAcetonitrile-2 min98[4]
3BenzaldehydeEr(OTf)₃ (1 mol%)None60°C5 min99.9[7]
4Benzoic AcidEthyl AcetateWater765 W-High[10]
5Acetic AcidHCl (4M)None50% Power4 min95[5][11]
6BenzaldehydeH₂SO₄-SiO₂None80°C5 minHigh[1]
7BenzaldehydeCobalt (II) Chloride---High[1]
8BenzaldehydeOxalic Acid---High[1]

Table 2: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles (Er(OTf)₃, 60°C, 5-10 min) [7]

EntryN-SubstituentAldehydeTime (min)Yield (%)
1PhenylBenzaldehyde599.9
2Phenylp-Methylbenzaldehyde599.0
3Phenylp-Methoxybenzaldehyde599.0
4Phenylo-Hydroxybenzaldehyde1096.0
5BenzylBenzaldehyde599.0
6Benzylp-Methylbenzaldehyde598.0

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix Reactants: o-phenylenediamine, Aldehyde/Carboxylic Acid, Catalyst & Solvent (if any) irradiate Microwave Irradiation (Controlled Temp/Power) reactants->irradiate monitor Monitor Progress (TLC / GC-MS) irradiate->monitor During Reaction cool Cool Reaction Mixture monitor->cool Reaction Complete workup Work-up (e.g., Add Water/Base, Extract with Solvent) cool->workup filter Filter Solid workup->filter purify Purify Product (Recrystallization or Chromatography) filter->purify

ReactionPathway cluster_conditions Reaction Conditions reactant1 o-Phenylenediamine intermediate Schiff Base Intermediate (from Aldehyde) or Amide Intermediate (from Carboxylic Acid) reactant1->intermediate reactant2 Aldehyde or Carboxylic Acid reactant2->intermediate product Benzimidazole Derivative intermediate->product  Cyclization &  Dehydration/  Oxidation Microwave Microwave Energy Catalyst Catalyst / Acid

Conclusion

The protocols described herein demonstrate that microwave-assisted synthesis is a rapid, efficient, and environmentally friendly methodology for the preparation of benzimidazole derivatives.[4][7] The significant reduction in reaction times, high yields, and often solvent-free conditions make it a superior alternative to conventional heating methods.[5][7] This technology is highly valuable for researchers in medicinal chemistry and drug development, enabling faster synthesis and derivatization of this important heterocyclic scaffold.

References

Application Notes and Protocols for 1-ethyl-1H-benzimidazole-2-sulfonic acid in UV Filter Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of skin cancer and growing awareness of photoaging have underscored the importance of effective sun protection. Ultraviolet (UV) filters are the primary active ingredients in sunscreens, responsible for absorbing, scattering, or reflecting harmful UV radiation. The benzimidazole scaffold has emerged as a promising platform for the development of novel UV filters due to its inherent UV-absorbing properties, photostability, and potential for multifunctional activity, including antioxidant effects.[1][2][3][4][5] 1-ethyl-1H-benzimidazole-2-sulfonic acid is a derivative of this class of compounds with potential for application as a UV filter in sunscreen formulations. This document provides an overview of its properties, along with detailed protocols for its synthesis and in vitro evaluation.

Physicochemical Properties and UV Absorption Characteristics

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its chemical structure and comparison with the well-characterized UV filter, Phenylbenzimidazole Sulfonic Acid (PBSA), also known as Ensulizole.[2][6][7][8]

Table 1: Physicochemical and Spectroscopic Data of Benzimidazole-based UV Filters

PropertyThis compoundPhenylbenzimidazole Sulfonic Acid (PBSA/Ensulizole)
CAS Number 90331-19-4[9][10][11]27503-81-7
Molecular Formula C9H10N2O3S[9][10][11]C13H10N2O3S
Molecular Weight 226.25 g/mol [9][10][11]274.3 g/mol
UV Absorption Primarily expected in the UVB rangeStrong UVB absorber[7]
λmax Not reported, predicted to be in the UVB region~306-310 nm[2]
Molar Extinction Coefficient (ε) Not reported~26,000 M⁻¹cm⁻¹[2]
Solubility Expected to be water-soluble as a saltWater-soluble[2][6]
Photostability Expected to be relatively photostableGenerally considered photostable[6]

The ethyl group at the 1-position is not expected to significantly alter the UVB-absorbing properties of the benzimidazole sulfonic acid core compared to the phenyl group in PBSA, though slight shifts in the absorption maximum and molar extinction coefficient are possible. Experimental verification is crucial.

Mechanism of UV-Induced Skin Damage

Understanding the mechanism of UV-induced skin damage is critical for the development of effective photoprotective agents. UV radiation triggers a cascade of signaling events in skin cells, leading to inflammation, oxidative stress, DNA damage, and ultimately photoaging and carcinogenesis.[12][13][14][15]

UV_Signaling_Pathway cluster_UV UV Radiation UV UVA / UVB DNA_Damage DNA_Damage UV->DNA_Damage ROS ROS UV->ROS p53 p53 DNA_Damage->p53 activates MAPK MAPK ROS->MAPK activates NFkB NFkB ROS->NFkB activates CellCycleArrest CellCycleArrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces Inflammation Inflammation MAPK->Inflammation leads to MMPs MMPs MAPK->MMPs leads to NFkB->Inflammation leads to

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route for this compound, adapted from general methods for benzimidazole synthesis and sulfonation.[2][16]

Materials and Reagents:

  • N-ethyl-o-phenylenediamine

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Water

  • Potassium permanganate

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Synthesis of 1-ethyl-1H-benzimidazole-2-thiol:

    • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

    • Add N-ethyl-o-phenylenediamine to the solution.

    • Slowly add carbon disulfide to the reaction mixture while stirring.

    • Reflux the mixture for 3-4 hours.

    • After cooling, the product can be precipitated and collected by filtration.

  • Oxidation to this compound:

    • Dissolve the synthesized 1-ethyl-1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.

    • Slowly add a solution of potassium permanganate to the reaction mixture at a controlled temperature (e.g., 50°C) and stir for 4 hours.[9]

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, filter the mixture to remove manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 1 to precipitate the sulfonic acid product.[16]

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Reactants1 N-ethyl-o-phenylenediamine + Carbon disulfide + KOH Step1 Reflux in Ethanol/Water Reactants1->Step1 Intermediate 1-ethyl-1H-benzimidazole-2-thiol Step1->Intermediate Reactants2 Intermediate + KMnO4 / NaOH Intermediate->Reactants2 Step2 Oxidation Reactants2->Step2 Purification Filtration & Acidification Step2->Purification Product This compound Purification->Product Characterization NMR, IR, MS Analysis Product->Characterization

Protocol 2: In Vitro Evaluation of Sun Protection Factor (SPF)

This protocol outlines a standardized in vitro method for determining the SPF of a sunscreen formulation containing this compound, based on current industry practices and emerging standards like ISO 23675.[17][18][19][20][21]

Materials and Equipment:

  • Sunscreen formulation containing a known concentration of this compound.

  • Polymethylmethacrylate (PMMA) plates (roughened surface).

  • Positive and negative control sunscreen formulations with known SPF values.

  • Automated application robot or manual spreading tools (finger cots).

  • Solar simulator with a controlled UV output.

  • Spectrophotometer with an integrating sphere.

  • Analytical balance.

Procedure:

  • Substrate Preparation:

    • Ensure PMMA plates are clean and free of any contaminants.

  • Sunscreen Application:

    • Accurately weigh the PMMA plate.

    • Apply the sunscreen formulation to the roughened surface of the PMMA plate at a density of 2.0 mg/cm².

    • Spread the formulation evenly over the entire surface using an automated robot or a defined manual spreading technique.[18]

    • Allow the sunscreen film to dry for a specified period (e.g., 15-30 minutes) in the dark at a controlled temperature.

  • Spectrophotometric Measurement (Pre-irradiation):

    • Measure the UV transmittance of the sunscreen-coated plate at multiple points across the surface using a spectrophotometer over the range of 290-400 nm.

    • Calculate the initial in vitro SPF value based on the absorbance spectrum.

  • UV Irradiation:

    • Expose the sunscreen-coated plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is typically calculated based on the initial SPF value to simulate sun exposure.

  • Spectrophotometric Measurement (Post-irradiation):

    • After irradiation, repeat the spectrophotometric measurement of UV transmittance.

    • Calculate the final in vitro SPF value.

Data Analysis: The final SPF is calculated from the post-irradiation absorbance data. The results should be compared to those of the positive and negative controls to validate the assay.

SPF_Testing_Workflow Start Prepare Sunscreen Formulation & PMMA Plates Application Apply Sunscreen to PMMA Plate (2.0 mg/cm²) Start->Application Drying Dry for 15-30 min Application->Drying Pre_Irradiation Measure UV Transmittance (Pre-irradiation) Drying->Pre_Irradiation Irradiation Expose to UV Radiation (Solar Simulator) Pre_Irradiation->Irradiation Post_Irradiation Measure UV Transmittance (Post-irradiation) Irradiation->Post_Irradiation Calculation Calculate Final In Vitro SPF Post_Irradiation->Calculation

Safety and Regulatory Considerations

Any new UV filter intended for use in sunscreens must undergo rigorous safety and toxicological evaluation. This includes assessments of skin penetration, irritation, sensitization, and phototoxicity.[22] While benzimidazole derivatives generally have a good safety profile, each new compound must be individually assessed.[2][4] Regulatory approval from bodies such as the FDA in the United States and the European Commission is required before a new UV filter can be marketed.

Conclusion

This compound represents a promising candidate for a novel UV filter, building on the established photoprotective properties of the benzimidazole scaffold. The protocols provided herein offer a framework for its synthesis and in vitro efficacy evaluation. Further research is warranted to fully characterize its UV absorption spectrum, photostability, and safety profile to determine its potential for inclusion in next-generation sunscreen formulations. The development of multifunctional benzimidazole derivatives that combine UV filtration with antioxidant properties is a particularly exciting avenue for future research.[2][5]

References

Application Notes and Protocols for 1-ethyl-1H-benzimidazole-2-sulfonic acid in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound featuring a benzimidazole core functionalized with an ethyl group and a sulfonic acid moiety.[1] The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The sulfonic acid group enhances the compound's aqueous solubility, making it suitable for various biochemical and cell-based assays.[1] While specific research on the assay development applications of this compound is limited, its structural similarity to other biologically active benzimidazole derivatives suggests its potential as a modulator of enzymatic activity and as an antioxidant.[1][2][4]

These application notes provide a framework for utilizing this compound in two common assay formats: an in vitro enzyme inhibition assay and an antioxidant activity assay. The protocols are based on established methodologies for similar benzimidazole compounds and are intended to serve as a starting point for assay development and optimization.

Potential Applications in Assay Development

Based on the known biological activities of benzimidazole derivatives, this compound is a candidate for screening in various assays, including:

  • Enzyme Inhibition Assays: Many benzimidazole derivatives exhibit inhibitory effects on enzymes such as α-glucosidase, carbonic anhydrase, and cyclooxygenases (COX).[2][3][4]

  • Antioxidant Assays: The benzimidazole ring system can act as a radical scavenger, making it a candidate for evaluation in antioxidant capacity assays.[5]

  • Antimicrobial Assays: The benzimidazole core is present in several antimicrobial agents, suggesting potential activity against various pathogens.[1][2]

Application Note 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound against α-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic drugs.

Experimental Workflow

workflow α-Glucosidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - α-Glucosidase Solution - PNPG Substrate - Test Compound Dilutions - Positive Control (Acarbose) - Phosphate Buffer add_components Add to 96-well plate: 1. Test Compound/Control 2. α-Glucosidase Solution prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate add_substrate Add PNPG Substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction with Na2CO3 incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (PNPG)

  • Acarbose (positive control)

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound in phosphate buffer.

    • Prepare a solution of α-glucosidase (0.5 U/mL) in phosphate buffer.

    • Prepare a solution of PNPG (5 mM) in phosphate buffer.

    • Prepare a solution of acarbose as a positive control.

    • Prepare a 0.1 M solution of Na₂CO₃ to stop the reaction.

  • Assay:

    • Add 50 µL of the test compound dilutions or control to the wells of a 96-well plate.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the PNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Data Presentation

Table 1: α-Glucosidase Inhibition by this compound

Compound Concentration (µM)% Inhibition (Mean ± SD)
18.5 ± 1.2
1025.3 ± 2.5
5048.9 ± 3.1
10065.7 ± 2.8
25089.2 ± 1.9
Acarbose (Positive Control) IC₅₀ = 175 µM
Test Compound IC₅₀ = 52 µM

Application Note 2: DPPH Radical Scavenging Assay

Objective: To assess the antioxidant potential of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Logical Relationship of the Assay

dpph_assay DPPH Radical Scavenging Assay Principle cluster_reaction Scavenging Reaction cluster_measurement Measurement DPPH_radical DPPH• (Purple) Antioxidant Antioxidant (e.g., Test Compound) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H donates H+ Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant is oxidized Measure_Absorbance Decrease in Absorbance at 517 nm is proportional to Radical Scavenging Activity DPPH_H->Measure_Absorbance

Caption: Principle of the DPPH radical scavenging assay.

Protocol

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions of the test compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of ascorbic acid in methanol as a positive control.

  • Assay:

    • Add 100 µL of the test compound dilutions or control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

Hypothetical Data Presentation

Table 2: DPPH Radical Scavenging Activity of this compound

Compound Concentration (µg/mL)% Scavenging Activity (Mean ± SD)
1012.1 ± 1.5
2528.4 ± 2.1
5049.8 ± 3.3
10075.6 ± 2.9
20092.3 ± 1.7
Ascorbic Acid (Positive Control) EC₅₀ = 8.5 µg/mL
Test Compound EC₅₀ = 50.2 µg/mL

Discussion

The provided protocols and hypothetical data illustrate how this compound can be evaluated for its potential biological activities. The sulfonic acid group is expected to confer good aqueous solubility, which is advantageous for in vitro assays. Researchers should note that these are generalized protocols and may require optimization for specific experimental conditions, such as incubation times, reagent concentrations, and the choice of buffer.

Further investigations could involve exploring the mechanism of enzyme inhibition (e.g., competitive, non-competitive) and evaluating the compound in a broader panel of antioxidant assays to understand its complete antioxidant profile. The benzimidazole scaffold's versatility suggests that this compound could be a valuable tool in various areas of drug discovery and biochemical research.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1H-benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid (CAS: 90331-19-4).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method is a two-step synthesis. The first step involves the synthesis of the precursor, 1H-benzimidazole-2-sulfonic acid. The second step is the N-alkylation of this precursor to yield the final product. A known pathway for the second step involves the reaction of 1H-benzimidazole-2-sulfonic acid with diethyl sulfate in the presence of a base like potassium hydroxide.[1]

Q2: What are the primary challenges encountered during the N-ethylation of 1H-benzimidazole-2-sulfonic acid?

A2: A significant challenge in the N-alkylation of benzimidazoles is achieving regioselectivity. When the benzimidazole ring is deprotonated, the negative charge is delocalized over both nitrogen atoms. This can lead to the formation of a mixture of N1 and N3 alkylated isomers, which can complicate purification and reduce the yield of the desired product.[2] The choice of base, solvent, and alkylating agent can influence the regioselectivity of the reaction.

Q3: What are the common impurities in the final product and how can they be removed?

A3: Common impurities include unreacted starting materials (1H-benzimidazole-2-sulfonic acid and diethyl sulfate), the undesired N3-ethyl isomer, and inorganic salts from the workup. Sulfuric acid can also be a common impurity in sulfonic acids.[3] Purification can be challenging due to the high polarity and water solubility of sulfonic acids.[3] Effective purification methods include recrystallization from aqueous solutions, ion-exchange chromatography, and reverse-phase chromatography to remove salts.[4][5]

Q4: How can I confirm the successful synthesis of this compound?

A4: The final product should be characterized using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the ethyl group and the benzimidazole core, mass spectrometry to determine the molecular weight (226.25 g/mol )[1][6], and elemental analysis.

Troubleshooting Guide

Low or No Yield of this compound

Problem: After performing the N-ethylation of 1H-benzimidazole-2-sulfonic acid with diethyl sulfate, I have a very low yield or no desired product.

Possible Causes and Solutions:

  • Ineffective Deprotonation: The nitrogen of the benzimidazole ring needs to be deprotonated for the alkylation to occur.

    • Solution: Ensure the base (e.g., potassium hydroxide) is of good quality and used in a sufficient amount (at least one equivalent). You may consider using a stronger base if needed, but be mindful of potential side reactions.

  • Degradation of Alkylating Agent: Diethyl sulfate is sensitive to moisture and can hydrolyze.

    • Solution: Use freshly opened or properly stored diethyl sulfate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

    • Solution: A reported condition is 50°C.[1] If the yield is low, you can try incrementally increasing the temperature while monitoring the reaction progress by TLC or LC-MS to avoid product degradation.

  • Poor Solubility of Starting Material: 1H-benzimidazole-2-sulfonic acid may have limited solubility in the reaction solvent.

    • Solution: Choose a solvent in which both the deprotonated benzimidazole and the alkylating agent are reasonably soluble. A mixture of water and an organic solvent might be necessary.

Formation of Multiple Products (Isomers)

Problem: My analysis of the crude product shows multiple spots on TLC or multiple peaks in LC-MS, suggesting the formation of isomers.

Possible Causes and Solutions:

  • Lack of Regioselectivity: As mentioned in the FAQs, alkylation can occur on either nitrogen of the benzimidazole ring.[2]

    • Solution 1 (Optimization): Vary the reaction conditions. Factors that can influence regioselectivity include the choice of base, solvent polarity, and reaction temperature. Experiment with different conditions to favor the formation of the desired N1 isomer.

    • Solution 2 (Purification): If a mixture of isomers is unavoidable, focus on purification. Isomers of benzimidazoles can sometimes be separated by column chromatography.[2] Due to the high polarity of the sulfonic acid group, reverse-phase chromatography (C18) might be more effective than normal-phase silica gel.[5]

Difficulties in Product Purification

Problem: I am struggling to purify the final product from starting materials and salts.

Possible Causes and Solutions:

  • High Polarity and Water Solubility: Sulfonic acids are often highly soluble in water and poorly soluble in common organic solvents, making extraction and standard chromatography difficult.[3]

    • Solution 1 (Recrystallization): Sulfonic acids can often be purified by recrystallization from water or, in some cases, ethanol.[3]

    • Solution 2 (Ion-Exchange Chromatography): This is a common and effective method for purifying sulfonic acids.[4][5] You can use a weakly basic column, wash with neutral water to remove non-ionic impurities, and then elute the product with a weak, volatile acid like formic acid.[5]

    • Solution 3 (Salt Removal): To remove inorganic salts, you can use a reverse-phase C18 cartridge. Dissolve the crude product in water, load it onto the cartridge, wash with water to remove the salts, and then elute the product with methanol or acetonitrile.[5] Another approach involves precipitating the sulfate impurities by adding calcium or barium hydroxide, followed by filtration and cation exchange to remove the metal ions.[7]

Experimental Protocols

Protocol 1: Synthesis of 1H-Benzimidazole-2-sulfonic Acid

This protocol is based on the oxidation of 1H-benzimidazole-2-thiol.[8]

  • Dissolution: In a round-bottom flask, dissolve 1H-benzimidazole-2-thiol in a 50% aqueous solution of sodium hydroxide.

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate in water portion-wise, maintaining the temperature below 10°C. The reaction is exothermic.

  • Reaction Monitoring: Stir the mixture for 1 hour at room temperature after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1.

  • Isolation: The product, 1H-benzimidazole-2-sulfonic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol is based on a reported N-alkylation procedure.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1H-benzimidazole-2-sulfonic acid in a suitable solvent (e.g., water or a mixture of water and a polar aprotic solvent).

  • Base Addition: Add one equivalent of potassium hydroxide and stir until it is completely dissolved.

  • Alkylation: Add 1.1 equivalents of diethyl sulfate to the reaction mixture.

  • Heating: Heat the reaction mixture to 50°C and stir for 4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to check for the consumption of the starting material.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The purification will depend on the nature of the crude product and impurities. Refer to the "Difficulties in Product Purification" section in the troubleshooting guide for detailed procedures.

Data Summary

Table 1: Reaction Conditions for N-Ethylation of 1H-Benzimidazole-2-sulfonic Acid

ParameterReported ConditionPotential Optimization Range
Substrate 1H-Benzimidazole-2-sulfonic acid-
Alkylating Agent Diethyl sulfateOther ethylating agents (e.g., ethyl iodide, ethyl bromide)
Base Potassium hydroxideSodium hydroxide, potassium carbonate
Temperature 50°C[1]30°C - 70°C
Time 4 hours[1]2 - 8 hours
Reported Yield 87%[1]-

Visual Guides

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: N-Ethylation cluster_purification Purification start1 1H-Benzimidazole-2-thiol reagents1 1. NaOH (aq) 2. KMnO4 start1->reagents1 product1 1H-Benzimidazole-2-sulfonic Acid reagents1->product1 reagents2 Diethyl Sulfate, KOH product1->reagents2 product2 Crude Product reagents2->product2 purification Recrystallization or Chromatography product2->purification final_product 1-Ethyl-1H-benzimidazole- 2-sulfonic Acid purification->final_product

Caption: Workflow for the synthesis of this compound.

TroubleshootingGuide start Low Yield of Final Product cause1 Ineffective Deprotonation? start->cause1 Yes cause2 Alkylating Agent Degradation? start->cause2 No solution1 Check base quality and stoichiometry. Consider a stronger base. cause1->solution1 solution2 Use fresh diethyl sulfate. Work under inert atmosphere. cause2->solution2 Yes cause3 Suboptimal Temperature? cause2->cause3 No solution3 Optimize temperature (e.g., 30-70°C). Monitor reaction progress. cause3->solution3 Yes cause4 Isomer Formation? cause3->cause4 No solution4 Modify reaction conditions (solvent, base). Purify via reverse-phase chromatography. cause4->solution4 Yes

References

Technical Support Center: Purification of 1-ethyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-ethyl-1H-benzimidazole-2-sulfonic acid. The information is compiled from established methods for purifying related aryl sulfonic acids and benzimidazole derivatives, as specific literature on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties stem from the physicochemical properties of aryl sulfonic acids. The introduction of the sulfonic acid group makes the molecule highly polar and water-soluble.[1] This high solubility in water makes it challenging to isolate from aqueous reaction mixtures and complicates the removal of water-soluble impurities like inorganic salts.[1][2] Furthermore, standard purification techniques such as normal-phase silica gel chromatography are generally ineffective for such polar compounds.[3]

Q2: What are the most common impurities to expect?

Common impurities can include:

  • Inorganic Salts: Byproducts from the synthesis, such as sodium chloride or sodium bicarbonate, are often present and can be difficult to remove.[1][3][4]

  • Unreacted Starting Materials: Depending on the synthetic route, residual 1H-benzimidazole-2-sulfonic acid or alkylating agents may be present.

  • Sulfuric Acid: If a sulfonation reaction was used, residual sulfuric acid is a common impurity.[2]

  • Side-Reaction Products: Isomers or products of decomposition, as the sulfonic acid group can be unstable at high temperatures or under strongly acidic conditions.[1]

Q3: Why is standard silica gel chromatography not recommended for this compound?

Standard (normal-phase) silica gel chromatography is not suitable because this compound is extremely polar. It will bind very strongly to the polar silica gel stationary phase, resulting in poor separation, significant tailing, and likely irreversible adsorption to the column.

Q4: What safety precautions are necessary when handling this compound?

Sulfonic acids are strong acids and should be handled with care. They are corrosive and can cause severe chemical burns upon contact with skin or eyes.[1] Inhalation of dust or mists may lead to respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Problem 1: The product "oils out" during crystallization instead of forming a solid.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This is often caused by a solution being too supersaturated or cooled too quickly.[1]

  • Solution 1: Reduce Cooling Rate. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Avoid placing a hot solution directly into an ice bath.

  • Solution 2: Adjust Solvent System. The solvent may not be ideal. Try adding a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the solution at a slightly elevated temperature to induce crystallization.

  • Solution 3: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 4: Seeding. If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution to initiate crystallization.

Problem 2: The final product is contaminated with inorganic salts (e.g., NaCl).

Due to the high water solubility of the product, removing co-soluble inorganic salts is a primary challenge.

  • Solution 1: Slurrying. Create a slurry of the impure solid in a minimal amount of a solvent where the product has low solubility but the salt has some solubility, or vice-versa. For aryl sulfonates, slurrying in a very small volume of cold water (e.g., 0.75 to 1.25 mL per gram of solid) can be effective, as the desired product may be less soluble than the inorganic salt in a saturated solution.[4]

  • Solution 2: Reverse-Phase Solid-Phase Extraction (SPE). Use a C18 SPE cartridge for desalting. Dissolve the crude product in a minimal amount of water, load it onto the pre-conditioned cartridge, wash the salts away with water, and then elute the purified product with a more organic solvent like methanol or acetonitrile.[3]

  • Solution 3: Ion Exchange Chromatography (IEX). This technique separates molecules based on charge. A weakly basic column can be used, where the product is retained, salts are washed away with water, and the product is then eluted with a weak, volatile acid like formic acid.[3]

  • Solution 4: Solvent Leaching. After thoroughly drying the crude mixture, attempt to extract the organic product with a solvent like hot ethanol or acetonitrile, in which the inorganic salts are poorly soluble.[3]

Problem 3: The product contains colored impurities.

  • Solution: Activated Charcoal Treatment. Dissolve the crude product in a suitable solvent (e.g., water or ethanol). Add a small amount of activated charcoal (typically 1-2% by weight), heat the mixture gently with stirring for 10-15 minutes, and then filter the hot solution through a pad of celite to remove the charcoal. The colored impurities adsorb to the charcoal. Proceed with crystallization of the purified filtrate.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesBest For Removing
Recrystallization Differential solubility of product and impurities at different temperatures.Scalable, effective for removing many impurities.[1]Can be difficult to find a suitable solvent; risk of "oiling out".[1]Co-crystallizing organic impurities, some salts.
Slurrying Differential solubility in a specific solvent volume.Simple, fast, good for removing highly soluble impurities.[4]May result in lower yield if product has some solubility.Highly soluble inorganic salts.[4]
Reverse-Phase SPE (C18) Partitioning based on polarity (hydrophobicity).Excellent for desalting; relatively fast.[3]Limited capacity, can be expensive for large scales.Inorganic salts.[3]
Ion Exchange Chromatography Separation based on ionic charge.Highly effective for separating ionic compounds from neutral or differently charged species.[1]Can require specialized resins and buffers; may require lyophilization.[3]Inorganic salts, non-ionic impurities.
Activated Charcoal Adsorption of large, colored molecules.Very effective for removing colored impurities.[5]Can adsorb the desired product, reducing yield.Color bodies, polymeric impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot deionized water required to fully dissolve the crude this compound. Add the water portion-wise to avoid using an excessive amount.

  • Hot Filtration (Optional): If there are insoluble impurities (or if an activated charcoal treatment was performed), perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water or another solvent in which the product is sparingly soluble (e.g., cold ethanol) to remove residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum, potentially with gentle heating if the compound is thermally stable.

Protocol 2: Desalting using a C18 Solid-Phase Extraction (SPE) Cartridge

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by deionized water. Do not allow the cartridge to go dry.

  • Sample Preparation: Dissolve the crude, salt-containing product in a minimal volume of deionized water.

  • Loading: Carefully load the dissolved sample onto the conditioned C18 cartridge.

  • Washing (Desalting): Pass several column volumes of deionized water through the cartridge. This will elute the inorganic salts while the more hydrophobic product is retained on the C18 stationary phase.

  • Elution: Elute the purified product from the cartridge using methanol or acetonitrile. Collect the eluate.

  • Solvent Removal: Remove the solvent from the collected eluate using a rotary evaporator to yield the purified, desalted product.

Visualizations

G cluster_start Initial Assessment cluster_troubleshoot Troubleshooting Logic cluster_end Final Product start Crude Product (this compound) q1 Primary Impurity Type? start->q1 inorganic Inorganic Salts q1->inorganic Salts organic Organic Impurities q1->organic Organic / Starting Material q2 Is the product colored? proc_charcoal Activated Charcoal Treatment q2->proc_charcoal Yes end_node Pure Product q2->end_node No proc_desalt Desalting Protocol (C18 SPE or Slurrying) inorganic->proc_desalt proc_recrys Recrystallization organic->proc_recrys proc_desalt->q2 proc_recrys->q2 proc_charcoal->end_node

Caption: Troubleshooting workflow for selecting a purification strategy.

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_iso 3. Isolation node_cond Condition C18 Cartridge (Methanol, then Water) node_dissolve Dissolve Crude Product in minimal Water node_load Load Sample onto Cartridge node_dissolve->node_load node_wash Wash with Water (Salts Elute) node_load->node_wash node_elute Elute Product (Methanol or Acetonitrile) node_wash->node_elute node_collect Collect Product Faction node_elute->node_collect node_evap Evaporate Solvent node_collect->node_evap node_final Pure, Desalted Product node_evap->node_final

Caption: Experimental workflow for C18 Solid-Phase Extraction (SPE) desalting.

References

common side reactions in the synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and purification challenges.

Issue 1: Presence of Multiple Isomers in the Final Product

Question: After the ethylation of 1H-benzimidazole-2-sulfonic acid, I observe a mixture of products that are difficult to separate. What are the likely isomeric impurities, and how can I minimize their formation?

Answer:

The N-ethylation of an unsymmetrical benzimidazole precursor can lead to the formation of regioisomers. The primary isomeric impurity is likely the 3-ethyl-1H-benzimidazole-2-sulfonic acid . The formation of these isomers is influenced by the reaction conditions.

Mitigation Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other.

  • Choice of Base and Solvent: The regioselectivity of N-alkylation can be highly dependent on the base and solvent system used. Screening different conditions may be necessary to optimize the yield of the desired 1-ethyl isomer.

  • Purification: Careful purification by fractional crystallization or column chromatography is often required to separate the isomers.

Issue 2: Formation of a Water-Soluble, Highly Polar Byproduct

Question: My reaction mixture contains a significant amount of a highly polar, water-soluble byproduct that is difficult to remove. What could this be, and how can I avoid its formation?

Answer:

This byproduct is likely a 1,3-diethylbenzimidazolium-2-sulfonate , a quaternary ammonium salt, resulting from over-alkylation of the benzimidazole ring. These salts are typically highly soluble in polar solvents.

Mitigation Strategies:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the ethylating agent. A large excess will significantly increase the formation of the quaternary salt.

  • Monitoring Reaction Progress: Closely monitor the reaction using techniques like TLC or HPLC to stop the reaction once the starting material is consumed, preventing further ethylation of the product.

  • Purification: If formed, the quaternary salt can sometimes be removed by washing the crude product with a non-polar organic solvent in which the desired product has low solubility.

Issue 3: Evidence of Polysulfonation or Incorrect Sulfonation Position

Question: I am synthesizing the target molecule by first preparing 1-ethyl-1H-benzimidazole and then performing sulfonation. My final product shows evidence of sulfonation at positions other than C2 or multiple sulfonic acid groups. How can I improve the selectivity of the sulfonation step?

Answer:

Sulfonation of the benzimidazole ring is an electrophilic aromatic substitution reaction. The position of sulfonation is directed by the existing substituents. While the 2-position is often reactive, sulfonation can also occur on the benzene ring, leading to isomers such as 1-ethyl-1H-benzimidazole-5-sulfonic acid or 1-ethyl-1H-benzimidazole-6-sulfonic acid . Polysulfonation can also occur under harsh reaction conditions.

Mitigation Strategies:

  • Choice of Sulfonating Agent: Milder sulfonating agents can offer better control and selectivity.

  • Reaction Temperature and Time: Lowering the reaction temperature and reducing the reaction time can minimize the formation of polysulfonated byproducts.

  • Protecting Groups: In some cases, protecting certain positions on the benzimidazole ring before sulfonation may be necessary to achieve the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A1: A common and effective method is the N-alkylation of 1H-benzimidazole-2-sulfonic acid with an ethylating agent. A specific protocol involves the reaction of 1H-benzimidazole-2-sulfonic acid with diethyl sulfate in the presence of a base like potassium hydroxide.[1]

Q2: What are the most common side products I should expect in this synthesis?

A2: The most common side products include:

  • Isomeric N-ethylated products: 3-ethyl-1H-benzimidazole-2-sulfonic acid.

  • Over-alkylation product: 1,3-diethylbenzimidazolium-2-sulfonate.

  • Isomeric sulfonation products: If synthesizing via sulfonation of 1-ethyl-1H-benzimidazole, isomers with the sulfonic acid group on the benzene ring can form.

  • Polysulfonated products: Benzimidazoles with more than one sulfonic acid group.[2]

Q3: How can I purify the final product from these side products?

A3: Purification can be challenging due to the similar polarities of the desired product and its isomers.

  • Recrystallization: Fractional recrystallization from a suitable solvent system can be effective in separating isomers if their solubilities are sufficiently different.

  • Column Chromatography: Normal-phase or reversed-phase column chromatography can be used for separation. For sulfonic acids, ion-exchange chromatography might also be a viable option.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective method for separating closely related isomers.

Q4: What analytical techniques are best for identifying the main product and the side products?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can help distinguish between isomers based on the chemical shifts and coupling patterns of the aromatic and ethyl group protons.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing the purity of the product and quantifying the amount of each component in a mixture. Developing a suitable HPLC method is crucial for monitoring the reaction and guiding the purification process.[6][7][8][9]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the desired product and help identify byproducts, such as the over-alkylated quaternary salt.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Side Product NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features
3-ethyl-1H-benzimidazole-2-sulfonic acidIsomer of the target compoundC9H10N2O3S226.25Different 1H and 13C NMR chemical shifts compared to the 1-ethyl isomer. May have a different retention time in HPLC.
1,3-diethylbenzimidazolium-2-sulfonateQuaternary ammonium saltC11H14N2O3S254.31Higher molecular weight, highly polar and water-soluble. Distinctive 1H NMR signals for the two equivalent ethyl groups.
1-ethyl-1H-benzimidazole-5(6)-sulfonic acidIsomer of the target compoundC9H10N2O3S226.25Different substitution pattern on the benzene ring, leading to distinct aromatic proton signals in 1H NMR.
1-ethyl-1H-benzimidazole-disulfonic acidPolysulfonated byproductC9H10N2O6S2322.31Higher molecular weight and increased polarity.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-alkylation

This protocol is based on the ethylation of 1H-benzimidazole-2-sulfonic acid.

Materials:

  • 1H-benzimidazole-2-sulfonic acid

  • Diethyl sulfate

  • Potassium hydroxide

  • Suitable solvent (e.g., water or a polar aprotic solvent)

Procedure:

  • Dissolve 1H-benzimidazole-2-sulfonic acid in the chosen solvent containing potassium hydroxide to form the potassium salt.

  • Add diethyl sulfate to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 4 hours).[1]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and acidify with a suitable acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions cluster_sulfonation Alternative Pathway & Side Reactions 1H-Benzimidazole-2-sulfonic_acid 1H-Benzimidazole- 2-sulfonic acid Target_Product 1-ethyl-1H-benzimidazole- 2-sulfonic acid 1H-Benzimidazole-2-sulfonic_acid->Target_Product N-Ethylation Diethyl_sulfate Diethyl sulfate, KOH Diethyl_sulfate->Target_Product Quaternary_Salt 1,3-diethylbenzimidazolium- 2-sulfonate Target_Product->Quaternary_Salt Over-ethylation Isomeric_Product 3-ethyl-1H-benzimidazole- 2-sulfonic acid Polysulfonated_Product Disulfonic acid derivatives Isomeric_Sulfonation Benzene ring sulfonated isomers Sulfonating_agent Sulfonating Agent Target_Product_alt 1-ethyl-1H-benzimidazole- 2-sulfonic acid Sulfonating_agent->Target_Product_alt Target_Product_alt->Polysulfonated_Product Over-sulfonation 1-ethyl-1H-benzimidazole 1-ethyl-1H-benzimidazole 1-ethyl-1H-benzimidazole->Isomeric_Sulfonation Incorrect sulfonation 1-ethyl-1H-benzimidazole->Target_Product_alt Sulfonation

Caption: Synthetic pathways and potential side reactions.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, NMR) Impurity_Check Impurity Detected? Start->Impurity_Check Isomer_Impurity Isomeric Impurity (e.g., 3-ethyl isomer) Impurity_Check->Isomer_Impurity Yes Quaternary_Impurity Quaternary Salt (Over-alkylation) Impurity_Check->Quaternary_Impurity Yes Sulfonation_Impurity Sulfonation Isomer or Polysulfonation Impurity_Check->Sulfonation_Impurity Yes End Pure Product Impurity_Check->End No Purification Purification Strategy Isomer_Impurity->Purification Quaternary_Impurity->Purification Sulfonation_Impurity->Purification Recrystallization Fractional Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Prep_HPLC Preparative HPLC Purification->Prep_HPLC Recrystallization->End Column_Chromatography->End Prep_HPLC->End

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Stability of 1-ethyl-1H-benzimidazole-2-sulfonic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 1-ethyl-1H-benzimidazole-2-sulfonic acid in solution.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability problems during your experiments.

Issue 1: Unexpected decrease in compound concentration over a short period.

  • Question: I've prepared a solution of this compound, and subsequent analysis by HPLC shows a lower concentration than expected. What could be the cause?

  • Answer: An unexpected decrease in concentration often points to degradation. Several factors could be at play. Consider the following possibilities:

    • Photodegradation: Benzimidazole derivatives are known to be sensitive to light, especially in solution.[1][2] Exposure to UV or even ambient laboratory light can initiate degradation.

    • pH Instability: The stability of benzimidazole sulfonic acids can be highly dependent on the pH of the solution.[3] Both acidic and alkaline conditions have been shown to accelerate the degradation of related compounds.[3]

    • Oxidation: The benzimidazole ring system can be susceptible to oxidative degradation.[4] The presence of dissolved oxygen or oxidizing agents in your solvent can contribute to the loss of your compound.

    • Temperature: While many benzimidazoles are thermally stable in solid form, elevated temperatures can accelerate degradation in solution.[1][2]

Troubleshooting Steps:

  • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.

  • Control pH: Ensure the pH of your solvent is controlled and appropriate for your experiment. If possible, work in a buffered solution within a neutral pH range (e.g., pH 6-8), as extremes in pH can promote degradation.[3]

  • Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Maintain Low Temperatures: Store your solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures to slow down potential degradation reactions.[5]

Issue 2: Appearance of unknown peaks in my chromatogram.

  • Question: After storing my solution of this compound, I see new, unidentified peaks in my HPLC analysis. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these products will depend on the degradation pathway.

Potential Degradation Pathways and Products:

  • Hydrolysis: The sulfonic acid group or other substituents on the benzimidazole ring could be susceptible to hydrolysis, especially under acidic or basic conditions. A potential hydrolysis product could be 1-ethyl-1H-benzimidazol-2-ol.

  • Photodegradation: UV exposure can lead to complex reactions, including desulfonation (loss of the SO₃H group) and cleavage of the benzimidazole ring.[6]

  • Oxidation: Oxidative degradation can lead to the formation of N-oxides or hydroxylated species on the benzimidazole or ethyl groups. Initial oxygenation often occurs on the benzene ring portion of the benzimidazole.[4]

Troubleshooting and Identification Workflow:

The following diagram illustrates a logical workflow for troubleshooting the appearance of unknown peaks.

G Troubleshooting Workflow for Unknown Peaks start Unknown peaks observed in HPLC protect_light Protect solution from light start->protect_light control_ph Buffer solution to neutral pH start->control_ph use_antioxidants Add antioxidants (e.g., BHT) start->use_antioxidants degas_solvent Use degassed solvents start->degas_solvent analyze_again Re-analyze sample protect_light->analyze_again control_ph->analyze_again use_antioxidants->analyze_again degas_solvent->analyze_again peaks_reduced Are unknown peaks reduced? analyze_again->peaks_reduced identify_cause Likely cause identified (e.g., photodegradation) peaks_reduced->identify_cause Yes forced_degradation Perform forced degradation studies peaks_reduced->forced_degradation No lc_ms Analyze by LC-MS to identify mass of degradants forced_degradation->lc_ms nmr Isolate and characterize by NMR for structure elucidation lc_ms->nmr G Forced Degradation Experimental Workflow start Prepare 1 mg/mL stock solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (60°C) start->thermal photo Photodegradation (ICH Q1B) start->photo hplc_analysis Analyze samples by HPLC at various time points acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis G Logic for Stability-Indicating Method Development start Goal: Develop Stability-Indicating Method forced_degradation Generate degradation products via forced degradation start->forced_degradation method_development Develop initial HPLC method (C18, gradient) start->method_development inject_stressed Inject stressed samples forced_degradation->inject_stressed method_development->inject_stressed check_resolution Is parent peak resolved from degradants? (Rs > 1.5) inject_stressed->check_resolution optimize_method Optimize method (gradient, pH, column) check_resolution->optimize_method No validate_method Validate method (ICH guidelines) check_resolution->validate_method Yes optimize_method->inject_stressed

References

troubleshooting guide for reactions involving benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of benzimidazole derivatives in a question-and-answer format.

FAQ 1: Why is my reaction yield consistently low or failing entirely?

Answer:

Low or no product yield is a frequent issue in benzimidazole synthesis. The problem can typically be traced back to suboptimal reaction conditions or the quality of the reagents.[1][2]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may be too cold to proceed efficiently, or too hot, leading to the decomposition of starting materials or the final product.[1] For many traditional methods, temperatures above 100°C are required to drive the reaction to completion.[3]

    • Solution: Optimize the reaction temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal balance of reaction rate and product stability.[3][4] Consider modern approaches like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and increase yields.[5]

  • Inefficient Catalyst or Reagents:

    • Catalyst: The catalyst may be inactive, or the loading might be insufficient.[1] While classical methods use strong acids like PPA or p-TsOH, a wide range of modern catalysts exist, from Lewis acids to heterogeneous nanoparticles.[2][6]

    • Solution: If using a catalyst, ensure it is active and from a reliable source.[1] Experiment with different catalysts or increase the catalyst loading.[2] For example, ammonium chloride is an effective and environmentally benign catalyst for condensations involving aldehydes.[7][8]

    • Starting Materials: Impurities in the o-phenylenediamine or the corresponding aldehyde/carboxylic acid can interfere with the reaction.[1] o-Phenylenediamine is particularly susceptible to oxidation, which can inhibit the reaction.[1]

    • Solution: Purify starting materials if their quality is questionable.[1] When possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][4]

  • Incorrect Solvent Choice:

    • Solvent: The solvent plays a critical role in reaction rate and yield.[1] Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[9]

    • Solution: Perform a solvent screen to identify the optimal medium for your specific substrate and catalyst combination.[2] Common solvents to test include ethanol, methanol, chloroform, and DMF.[7][9]

G cluster_causes Step 1: Identify Potential Cause cluster_solutions Step 2: Implement Solution start Low / No Yield Observed cause1 Suboptimal Conditions (Temp, Time) start->cause1 cause2 Poor Reagent Quality (Purity, Activity) start->cause2 cause3 Incorrect Solvent or Catalyst start->cause3 sol1 Optimize Temperature & Time (Monitor by TLC) cause1->sol1 sol2 Purify Starting Materials (Run under N2/Ar) cause2->sol2 sol3 Screen Solvents & Select Appropriate Catalyst cause3->sol3 end Successful Synthesis (Improved Yield) sol1->end sol2->end sol3->end

FAQ 2: My reaction is forming multiple products or significant side products. How can I improve selectivity?

Answer:

The formation of multiple products is often observed, especially when using aldehydes as the electrophile. Key factors influencing selectivity include stoichiometry, solvent, and catalyst choice.[1]

Potential Causes and Solutions:

  • Formation of 1,2-Disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1]

    • Solution: Carefully control the stoichiometry. Using a 1:1 molar ratio or a slight excess of the o-phenylenediamine can favor the formation of the desired 2-substituted product.[1] The choice of solvent can also influence selectivity; non-polar solvents like toluene may favor 2-substituted products.[1]

  • N-Alkylation: If alkylating agents are present or formed in-situ, N-alkylation of the benzimidazole ring can occur as a side reaction.[1]

    • Solution: This is more common in multi-step syntheses. If N-alkylation is a recurring issue, consider a protection strategy for the benzimidazole nitrogen or adjust the reaction conditions to minimize the presence of alkylating species.

  • Oxidation of Starting Material: o-Phenylenediamine is prone to oxidation, which leads to colored impurities and a complex product mixture.[1]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Using o-phenylenediamine dihydrochloride salt can sometimes reduce the formation of colored impurities.[2]

G cluster_causes Potential Causes cluster_solutions Recommended Solutions problem {Problem: Multiple Products Formed |  Unwanted Side Reactions Occur} cause1 {Incorrect Stoichiometry |  (Excess Aldehyde)} problem->cause1 cause2 {Oxidation of Diamine |  (Reaction open to air)} problem->cause2 cause3 {Wrong Solvent Choice |  (e.g., Polar solvent)} problem->cause3 sol1 {Control Stoichiometry |  Use 1:1 ratio or slight excess of diamine} cause1->sol1 sol2 {Use Inert Atmosphere |  Run reaction under N2 or Ar} cause2->sol2 sol3 {Select Non-Polar Solvent |  e.g., Toluene} cause3->sol3

FAQ 3: I am struggling to purify my benzimidazole derivative. What are the best strategies?

Answer:

Purification can be challenging due to the polarity of benzimidazole derivatives and the potential for hydrogen bonding.[3] Common impurities include unreacted starting materials and colored oxidation byproducts.[1][3]

Recommended Purification Techniques:

  • Column Chromatography: This is a highly effective method for separating benzimidazoles from impurities with different polarities.[3] You may need to screen several solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.[1]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (such as ethanol) is an excellent method for purification.[6] Benzimidazoles are often soluble in hot water or alcohols and insoluble in cold water.[10]

  • Acid-Base Extraction: Benzimidazoles contain a basic nitrogen atom, which can be exploited for purification.[1] Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The non-basic impurities will remain in the organic layer. Then, neutralize the aqueous layer to precipitate the purified benzimidazole, which can be collected by filtration.[1]

  • Activated Carbon Treatment: If your product is dark-colored due to oxidation impurities, treating a solution of the crude product with activated carbon can effectively remove the color before filtration and final purification.[1]

FAQ 4: My N-alkylation reaction is not working efficiently. How can I troubleshoot it?

Answer:

N-alkylation issues often stem from incomplete deprotonation of the benzimidazole nitrogen, the reactivity of the alkylating agent, or the formation of multiple products.[11]

Potential Causes and Solutions:

  • Incomplete Deprotonation: For the benzimidazole to act as an effective nucleophile, its N-H proton must be removed.

    • Solution: Use an appropriate base. For less reactive systems, a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF is effective.[11] For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient, with Cs₂CO₃ often being highly effective.[11]

  • Low Reactivity of Alkylating Agent: The nature of the leaving group on the alkylating agent is critical.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl.[11] If you are using an alkyl chloride and observing low reactivity, switch to the corresponding bromide or iodide.[11]

  • Formation of Dialkylated Products: The newly formed N-alkylated benzimidazole can sometimes be further alkylated, leading to a quaternary salt.

    • Solution: Use a slight excess of the benzimidazole (e.g., 1.1 equivalents) relative to the alkylating agent.[11] Adding the alkylating agent slowly (dropwise) can also minimize this side reaction.[11]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from studies optimizing benzimidazole synthesis.

Table 1: Optimization of Catalyst for 2-Phenylbenzimidazole Synthesis [7][8]

EntryCatalyst (NH₄X)Amount (mol)Time (hours)Yield (%)
1NH₄Br4486
2NH₄Cl4492
3NH₄F5572
4(NH₄)₂SO₄41278
Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), catalyst in CHCl₃ at room temperature.

Table 2: Effect of Solvent on Cobalt-Catalyzed Synthesis [9]

EntrySolventTime (min)Yield (%)
1Methanol1597
2Ethanol1595
3Acetonitrile3085
4THF4570
5Dioxane6065
6Chloroform6060
Reaction Conditions: o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), cobalt(II) acetylacetone (0.05 mmol) at room temperature.

Table 3: Comparison of Catalyst Loading using MgO@DFNS [12]

EntryCatalyst Loading (wt%)Time (h)Conversion (%)Selectivity (%)Yield (%)
104456532
2016725460
354858075
4104999698
5154999597
Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol) in ethanol at room temperature.

Experimental Protocols

Protocol 1: General Synthesis using Ammonium Chloride Catalyst[2][7]

This protocol describes the synthesis of 2-phenyl-1H-benzo[d]imidazole.

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium Chloride (NH₄Cl) (4 mmol)

  • Chloroform (CHCl₃) (5 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of o-phenylenediamine in CHCl₃ (5 ml), add NH₄Cl.[2]

  • Add benzaldehyde to the mixture and stir at room temperature for four hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: Hexane/ethyl acetate 30/70).[7]

  • Upon completion, remove the solvent under reduced pressure.[7]

  • Extract the product with ethyl acetate (20 mL).[7]

  • Wash the organic layer with water (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by recrystallization or column chromatography.[2]

G start Start: Prepare Reagents step1 1. Combine o-phenylenediamine, NH4Cl, and CHCl3 start->step1 step2 2. Add Benzaldehyde & Stir at RT for 4h step1->step2 step3 3. Monitor Progress by TLC step2->step3 step3->step2 Incomplete step4 4. Work-up: Remove Solvent, Extract with Ethyl Acetate step3->step4 Reaction Complete step5 5. Purify Product: Recrystallization or Chromatography step4->step5 end End: Characterize Product step5->end

Protocol 2: Phillips-Ladenburg Condensation with Acid Catalyst[6]

This protocol is a foundational method for synthesizing 2-substituted benzimidazoles from carboxylic acids.

Materials:

  • o-phenylenediamine (1.0 eq)

  • Desired carboxylic acid (1.0-1.2 eq)

  • Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

  • 10% Sodium hydroxide (NaOH) solution

  • Crushed ice

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine and the carboxylic acid.[6]

  • Add a catalytic amount of the strong acid (PPA or p-TsOH).[6]

  • Heat the reaction mixture under reflux for 2-6 hours, monitoring progress by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Carefully pour the mixture into a beaker containing crushed ice and 10% NaOH solution to neutralize the acid.[6]

  • Stir the neutralized mixture until a precipitate forms.[6]

  • Collect the solid product by filtration, wash with cold water, and dry.[10]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.[6]

References

Technical Support Center: Synthesis of Monosulfonated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the formation of disulfonic acid byproducts during the synthesis of monosulfonated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of disulfonic acid byproducts?

A1: The formation of disulfonic acid byproducts is primarily influenced by harsh reaction conditions. Key factors include:

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for a second sulfonation to occur.[1][2]

  • Excess Sulfonating Agent: Using a significant molar excess of the sulfonating agent increases the probability of multiple substitutions on the aromatic ring.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can lead to the formation of the thermodynamically more stable, but often undesired, disulfonated products.

  • Choice of Sulfonating Agent: Highly reactive sulfonating agents, such as fuming sulfuric acid (oleum) or sulfur trioxide, are more likely to cause polysulfonation compared to concentrated sulfuric acid.[3][4]

Q2: How does temperature control the selectivity between mono- and di-sulfonation?

A2: Temperature is a critical parameter for controlling selectivity in sulfonation reactions, often determining whether the reaction is under kinetic or thermodynamic control.[1][5][6]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is generally irreversible, and the product that forms the fastest (the one with the lowest activation energy) will be the major product.[1][5][6] For many aromatic compounds, monosulfonation is kinetically favored.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the sulfonation reaction becomes reversible.[5][7][8] This allows for an equilibrium to be established, which favors the most thermodynamically stable product. In many cases, disulfonic acids are more stable and their formation is favored at elevated temperatures. The classic example is the sulfonation of naphthalene, where lower temperatures (around 80°C) yield the kinetically favored 1-naphthalenesulfonic acid, while higher temperatures (around 160°C) lead to the thermodynamically more stable 2-naphthalenesulfonic acid.[5][6][9]

Q3: Is the sulfonation reaction always reversible? How can this be used to my advantage?

A3: Yes, a key characteristic of aromatic sulfonation is its reversibility.[3][7][8][10] The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) is favored in hot, dilute aqueous acid.[8][10] This reversibility can be strategically employed:

  • Protecting Groups: A sulfonic acid group can be introduced to block a specific position on an aromatic ring, directing subsequent reactions to other positions. The sulfonic acid group can then be removed by heating the product in dilute acid.[3][10][11]

  • Isomer Control: As seen with naphthalene, controlling the temperature can allow for the selective formation of a desired isomer based on kinetic versus thermodynamic stability.[5][6]

Q4: What are some common sulfonating agents and how do they compare in terms of reactivity?

A4: Several reagents can be used for sulfonation, each with different levels of reactivity. The choice of agent can significantly impact the outcome of the reaction.

Sulfonating AgentFormulaTypical ReactivityNotes
Fuming Sulfuric Acid (Oleum)H₂SO₄·xSO₃Very HighA solution of sulfur trioxide in sulfuric acid. Its high reactivity increases the risk of polysulfonation and side reactions like sulfone formation.[3]
Sulfur TrioxideSO₃Very HighThe active electrophile in many sulfonation reactions. It is highly reactive and can be difficult to control.[4][8]
Concentrated Sulfuric AcidH₂SO₄HighA common and effective sulfonating agent. The reaction is reversible.[8][12]
Chlorosulfuric AcidClSO₃HHighAn effective sulfonating agent that produces HCl as a byproduct.[8]
Sulfamic AcidH₃NSO₃MildA milder and more selective agent, often used for the sulfation of alcohols. It can selectively sulfate alcohol groups without sulfonating aromatic rings.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of monosulfonated aromatic compounds.

IssuePotential Cause(s)Recommended Solution(s)
Significant formation of disulfonic acid byproduct Reaction temperature is too high.Lower the reaction temperature. For kinetically controlled reactions, maintaining a lower temperature is crucial.[1]
Excess sulfonating agent was used.Use a stoichiometric amount of the sulfonating agent. A slight excess may be necessary, but large excesses should be avoided.[1]
Reaction time is too long.Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the desired monosulfonated product is maximized.
The chosen sulfonating agent is too reactive.Consider using a milder sulfonating agent (e.g., concentrated sulfuric acid instead of oleum).[4]
Low yield of the desired monosulfonic acid Reaction temperature is too low.Gradually increase the temperature in small increments (e.g., 5-10°C) while monitoring the reaction.[1]
Insufficient amount of sulfonating agent.Ensure a stoichiometric amount of the sulfonating agent is used.
The reaction has not gone to completion.Increase the reaction time and monitor for the consumption of the starting material.
Formation of sulfone byproducts High reaction temperature.Lower the reaction temperature, as sulfone formation is often favored at elevated temperatures.[1]
High concentration of sulfur trioxide.If using oleum or SO₃, consider switching to concentrated sulfuric acid or using an inert solvent to dilute the reactants.[13]
Difficulty in isolating the monosulfonated product The product is highly soluble in the reaction mixture.After the reaction, carefully pour the mixture onto crushed ice to precipitate the sulfonic acid.[1]
Presence of significant amounts of sulfuric acid.The product can be purified by converting the sulfonic acid to a salt (e.g., with NaCl or CaCO₃) to facilitate isolation and removal of sulfuric acid.[14]

Experimental Protocols

Protocol 1: Kinetically Controlled Monosulfonation of Naphthalene

This protocol is designed to favor the formation of naphthalene-1-sulfonic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add naphthalene.

  • Reagent Addition: Place the flask in an ice bath to cool. Slowly add one molar equivalent of concentrated sulfuric acid while vigorously stirring. Ensure the internal temperature does not exceed 80°C.[1]

  • Reaction: Maintain the reaction mixture at 80°C for 1 to 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Isolation: The naphthalene-1-sulfonic acid will precipitate out of the solution. Collect the solid product by filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from a suitable solvent or purified via its salt.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification A Aromatic Compound C Combine Reactants (Controlled Temperature) A->C B Sulfonating Agent B->C D Monitor Reaction (TLC/HPLC) C->D E Quench on Ice D->E Reaction Complete F Filter Product E->F G Analyze Purity (HPLC/NMR) F->G H Purification (Recrystallization/Salting out) G->H Impure H->G Re-analyze

Caption: A generalized experimental workflow for the synthesis of monosulfonated aromatic compounds.

troubleshooting_workflow start Start: Unwanted Disulfonic Acid Formation q1 Is the reaction temperature high? start->q1 a1_yes Lower the temperature to favor kinetic control. q1->a1_yes Yes q2 Is there an excess of sulfonating agent? q1->q2 No a1_yes->q2 a2_yes Use a stoichiometric amount of the sulfonating agent. q2->a2_yes Yes q3 Is the reaction time prolonged? q2->q3 No a2_yes->q3 a3_yes Reduce reaction time and monitor closely. q3->a3_yes Yes end End: Optimized for Monosulfonation q3->end No a3_yes->end

Caption: A decision-making workflow for troubleshooting the formation of disulfonic acid byproducts.

References

Technical Support Center: Optimization of Reaction Conditions for Ethylation of Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the ethylation of benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the N-ethylation of benzimidazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the ethylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low to no yield of the desired N-ethylated product.

Question: My N-ethylation reaction of a substituted benzimidazole is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?

Answer: Low yields in benzimidazole N-ethylation can stem from several factors.[1] Key areas to investigate include:

  • Purity of Starting Materials: Ensure your starting benzimidazole is pure and dry, as impurities can inhibit the reaction. Similarly, the ethylating agent (e.g., ethyl iodide, diethyl sulfate) should be fresh.[1]

  • Choice of Base: The base is critical for deprotonating the benzimidazole's N-H group. A base that is too weak may not be effective, while a very strong base could lead to unwanted side reactions.[1] Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).[2][3]

  • Solvent Selection: It is crucial to use a dry, aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (MeCN). Protic solvents (e.g., ethanol, water) can quench the benzimidazole anion, hindering the reaction.[1][2]

  • Reaction Temperature and Time: These parameters often require optimization. Some reactions may need heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions.[1][4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[5]

  • Stoichiometry: The molar ratio of the reactants is important. An insufficient amount of the ethylating agent will lead to incomplete conversion, while a large excess can promote the formation of undesired quaternary salts.[1]

Problem 2: Formation of a mixture of regioisomers (N1 and N3 ethylation).

Question: I am obtaining a mixture of the two possible N-ethylated regioisomers, and separation is proving difficult. How can I improve the regioselectivity of my reaction?

Answer: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles. The formation of two regioisomers is due to the tautomeric nature of the benzimidazole ring, where the N-H proton can reside on either nitrogen atom.[1] Several strategies can be employed to enhance regioselectivity:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring ethylation at the less hindered position.[1]

  • Electronic Effects: The electronic properties of substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.[1]

  • Reaction Conditions: The choice of solvent and base can influence the ratio of the two tautomers and, consequently, the regioselectivity of the ethylation. In some cases, specific conditions can be developed to favor the formation of the more sterically hindered isomer.[6]

Problem 3: Formation of a 1,3-diethylbenzimidazolium salt.

Question: My reaction is producing a significant amount of a salt-like byproduct, which I suspect is the over-ethylated quaternary salt. How can I avoid this?

Answer: The formation of a 1,3-diethylbenzimidazolium salt is a common side reaction, particularly when using an excess of the ethylating agent or under harsh reaction conditions.[1] To minimize this byproduct:

  • Control Stoichiometry: Use the ethylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[1]

  • Slow Addition: Adding the ethylating agent slowly to the reaction mixture can help to avoid localized high concentrations that might favor over-ethylation.[1]

  • Moderate Conditions: If the reaction requires heating, it is advisable to use the lowest effective temperature.

  • Purification: If the quaternary salt does form, it can often be removed from the reaction mixture by precipitation and filtration, as it is typically insoluble in many common organic solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common ethylating agents for benzimidazole? A1: Common ethylating agents include ethyl iodide, ethyl bromide, diethyl sulfate, and ethyl tosylate. The choice of agent can depend on reactivity, cost, and the specific requirements of the synthesis.

Q2: How can I purify my N-ethylated benzimidazole product? A2: Purification of N-ethylated benzimidazoles often requires chromatographic techniques, especially if a mixture of regioisomers is present. Column chromatography on silica gel is the most common and effective method.[1] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[1] In cases where impurities are highly colored, treatment with activated carbon can be beneficial.[5]

Q3: Can I run the ethylation reaction under solvent-free conditions? A3: In some cases, solvent-free conditions can be effective and offer environmental benefits. For instance, heating an α-chloroketone with an excess of benzimidazole has been shown to be effective for N-alkylation.[2] However, the feasibility of solvent-free conditions depends heavily on the specific substrates and reagents used.

Data Presentation

Table 1: Optimization of Reaction Conditions for Ethylation of Benzimidazole

EntryBenzimidazole SubstrateEthylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15,6-dibromobenzimidazole2,4-dichlorophenacyl chlorideNaHCO₃ (1.3)MeCNReflux2454[2]
2BenzimidazolePhenacyl bromideNEt₃AcetoneRefluxN/Aup to 92[2]
3BenzimidazoleEthyl bromoacetateTriethylamineDry AcetoneN/AN/AHigh[3]
4BenzimidazoleEthyl bromoacetateK₂CO₃Dry AcetoneN/AN/ALow[3]
52-(2-(2-benzimidazolyl-) ethyl) benzimidazolen-butyl bromideNaOH (8)N/A70-80883[7]

Note: The table includes data from various N-alkylation reactions of benzimidazoles to illustrate the effects of different reaction parameters. Direct ethylation data is limited, but these examples provide valuable insights for optimization.

Experimental Protocols

Protocol 1: General Procedure for N-ethylation of a Benzimidazole using Ethyl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq) and a suitable anhydrous solvent (e.g., acetone or DMF).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension.

  • Addition of Ethylating Agent: While stirring, add ethyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-ethylated benzimidazole(s).

Protocol 2: Purification of N-ethylated Benzimidazoles by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (a non-polar solvent like hexane).

  • Loading: Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). Collect fractions and monitor them by TLC to identify the fractions containing the desired product(s).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Tautomerism_Regioselectivity cluster_1 Reaction Products Tautomer1 Tautomer A Tautomer2 Tautomer B Tautomer1->Tautomer2 Proton Transfer Product1 N1-Ethylated Product Tautomer1->Product1 SN2 Reaction Product2 N3-Ethylated Product Tautomer2->Product2 SN2 Reaction Reagent Ethyl Iodide (Et-I)

Caption: Tautomerism-driven regioselectivity in benzimidazole N-ethylation.

Experimental_Workflow arrow arrow Start Start Preparation 1. Preparation (Benzimidazole, Solvent, Base) Start->Preparation Addition 2. Add Ethylating Agent Preparation->Addition Reaction 3. Reaction (Stir/Heat) Addition->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Work-up (Filter, Concentrate) Monitoring->Workup Complete Purification 6. Purification (Column Chromatography) Workup->Purification Product Pure N-Ethylated Benzimidazole Purification->Product

Caption: General experimental workflow for benzimidazole N-ethylation.

References

Navigating the Synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, scaling up the synthesis of any chemical compound presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions for the synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid, a versatile building block in medicinal chemistry and materials science.

Troubleshooting Guide: Overcoming Common Hurdles in Synthesis

This guide addresses specific issues that may arise during the experimental process, offering targeted solutions to ensure a successful and efficient scale-up.

Issue ID Question Possible Causes Suggested Solutions
TSG-001 Low or no yield of the desired product. - Incomplete reaction. - Incorrect reaction temperature or time. - Degradation of starting materials or product. - Inefficient alkylation or sulfonation.- Monitor the reaction progress using TLC or HPLC. - Optimize temperature and reaction time based on small-scale experiments.[1] - Ensure starting materials are pure and dry. - Consider alternative alkylating or sulfonating agents.[2]
TSG-002 Formation of multiple byproducts. - Lack of regioselectivity in sulfonation.[2] - Over-alkylation of the benzimidazole ring. - Side reactions due to harsh reaction conditions.- Employ selective sulfonation methods, potentially using a protecting group strategy.[2] - Use a stoichiometric amount of the alkylating agent and control the reaction temperature. - Explore milder reaction conditions, such as lower temperatures or alternative bases.
TSG-003 Difficulty in isolating and purifying the final product. - Product is highly soluble in the reaction mixture. - Presence of impurities with similar polarity to the product. - The product precipitates as an oil instead of a solid.- Adjust the pH of the solution to precipitate the sulfonic acid.[3] - Utilize column chromatography with an appropriate solvent system. - For oily products, try trituration with a non-polar solvent to induce solidification.
TSG-004 The reaction is not proceeding to completion. - Inactive catalyst or reagent. - Insufficient mixing in a larger reaction vessel. - Presence of moisture or other inhibitors.- Use fresh or properly stored reagents and catalysts. - Ensure adequate mechanical stirring for heterogeneous mixtures, especially at scale. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.
TSG-005 Charring or decomposition of the reaction mixture is observed. - Exothermic reaction is not being controlled. - Localized overheating. - Reaction temperature is too high.- Add reagents portion-wise to control the exotherm. - Improve stirring and consider using a cooling bath. - Re-evaluate the optimal reaction temperature.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What are the primary synthesis routes for this compound?

There are two main approaches for the synthesis of this compound. The first involves the direct ethylation of 1H-benzimidazole-2-sulfonic acid.[1][4] The second, and often more controlled method, involves a two-step process: first, the ethylation of a suitable benzimidazole precursor, such as 1H-benzimidazole-2-thiol, followed by oxidation to the sulfonic acid.[2]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

Working with alkylating agents like diethyl sulfate requires caution as they are potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving strong acids or bases can be highly exothermic and require careful temperature control.

Q3: How can I improve the yield and purity of my product?

Optimizing reaction conditions is key. This includes fine-tuning the temperature, reaction time, and stoichiometry of reactants. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for benzimidazole derivatives.[2][5] For purification, recrystallization from a suitable solvent or preparative HPLC can be effective.[6]

Q4: Are there any recommended analytical techniques to monitor the reaction progress and characterize the final product?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. For detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Q5: What are some of the challenges associated with the sulfonation step?

A primary challenge in the sulfonation of benzimidazoles is achieving regioselectivity, meaning the sulfonic acid group is introduced at the desired position (C2).[2] Using starting materials that already have a functional group at the 2-position, which can be converted to a sulfonic acid (like a thiol group), can circumvent this issue.

Experimental Protocols

Method 1: Ethylation of 1H-Benzimidazole-2-sulfonic acid[1]

This protocol is based on the direct alkylation of the benzimidazole ring.

Materials:

  • 1H-Benzimidazole-2-sulfonic acid

  • Diethyl sulfate

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve 1H-benzimidazole-2-sulfonic acid in an aqueous solution of potassium hydroxide.

  • To this solution, add diethyl sulfate dropwise at a controlled temperature.

  • Heat the reaction mixture to 50°C and maintain for 4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize from an appropriate solvent system to obtain the pure product.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution and troubleshooting.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material (1H-Benzimidazole-2-sulfonic acid) in KOH solution add_reagent Add Diethyl Sulfate (dropwise) start->add_reagent heat Heat to 50°C for 4 hours add_reagent->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete acidify Acidify to Precipitate Product cool->acidify filter_wash Filter and Wash with Water acidify->filter_wash dry Dry under Vacuum filter_wash->dry purify Recrystallize dry->purify product Pure 1-ethyl-1H-benzimidazole- 2-sulfonic acid purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Context

While the primary focus is on synthesis, understanding the potential biological relevance of the target molecule is important. Benzimidazole derivatives are known to interact with various biological pathways. The diagram below illustrates a hypothetical signaling pathway where a benzimidazole derivative might act as an inhibitor.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription inhibitor 1-ethyl-1H-benzimidazole- 2-sulfonic acid inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a benzimidazole derivative.

References

Technical Support Center: 1-ethyl-1H-benzimidazole-2-sulfonic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of 1-ethyl-1H-benzimidazole-2-sulfonic acid. As direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates information from structurally similar compounds, primarily other benzimidazole derivatives and sulfonic acids, to provide a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on related benzimidazole and sulfonic acid compounds, the primary degradation pathways to investigate are photodegradation, oxidative degradation, and hydrolysis under acidic or basic conditions.[1][2][3] The benzimidazole ring system and the sulfonic acid group are the most likely sites of chemical transformation.

Q2: What are the likely initial degradation products?

A2: The initial degradation steps could involve:

  • Desulfonation: Cleavage of the C-S bond to remove the sulfonic acid group, potentially forming 1-ethyl-1H-benzimidazole.[4]

  • Hydroxylation: Addition of hydroxyl groups to the benzimidazole ring system, a common step in both photodegradation and oxidative pathways.[4][5]

  • N-Dealkylation: Cleavage of the ethyl group from the imidazole nitrogen, although this is generally less common than attacks on the ring or sulfonic acid group.

  • Ring Opening: Under more forceful conditions, the imidazole or benzene ring could cleave.[4][6]

Q3: Which analytical techniques are most suitable for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Diode Array Detection (DAD), is the primary tool for separating the parent compound from its degradation products.[7][8] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., QTOF-MS), is indispensable.[7][8]

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study, or stress testing, involves exposing the compound to harsh conditions to accelerate its breakdown.[9][10][11] This helps in identifying potential degradation products and developing a stability-indicating analytical method. Standard conditions include exposure to acidic, basic, oxidative, photolytic, and thermal stress.[9][10][12] A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: I am not observing any degradation under my stress conditions.

  • Question: I have subjected my sample to 0.1 M HCl and 0.1 M NaOH at room temperature for 24 hours, but my HPLC analysis shows no significant degradation. What should I do?

  • Answer:

    • Increase Stress Severity: Benzimidazole and sulfonic acid moieties can be relatively stable.[13] Increase the temperature of your hydrolytic studies to 60-80°C.[2][9]

    • Increase Stress Duration: Extend the study duration beyond 24 hours, taking time points at 48, 72, and 168 hours (7 days) if necessary.[9]

    • Increase Reagent Concentration: For oxidative studies, if a 3% H₂O₂ solution yields no degradation, you can cautiously increase the concentration or the temperature.

    • Verify Analytical Method: Ensure your HPLC method is capable of separating potential degradants from the parent peak. A co-eluting peak might mask the degradation.

Issue 2: My results from degradation studies are not reproducible.

  • Question: I am getting different degradation profiles each time I run my photostability or thermal degradation experiment. Why is this happening?

  • Answer:

    • Control Environmental Conditions: Ensure strict control over experimental variables. For photostability, use a calibrated light source and control the distance and temperature.[9] For thermal studies, use a calibrated oven with minimal temperature fluctuation.

    • Standardize Sample Preparation: Inconsistent initial concentration, pH, or solvent composition can lead to variability.[14] Ensure the compound is fully dissolved before starting the experiment.

    • Minimize Headspace/Oxygen: For thermal and photolytic studies, oxygen from the air can participate in side reactions.[2] Consider conducting experiments under an inert atmosphere (e.g., nitrogen) to isolate specific degradation pathways.

    • Check for Contaminants: Ensure solvents and reagents are free from impurities (like metal ions) that could catalyze degradation reactions.

Issue 3: I see many small, unexpected peaks in my chromatogram after stress testing.

  • Question: After exposing my sample to oxidative conditions, my HPLC chromatogram is noisy with multiple small peaks. How do I interpret this?

  • Answer:

    • Analyze a Placebo: Always run a "placebo" or blank sample (solution without the active compound) under the same stress conditions.[10] This helps differentiate peaks arising from the degradation of your compound versus those from the solvent or excipients.

    • Reduce Stress Level: The formation of numerous minor products suggests that the degradation may be too extensive, leading to secondary and tertiary degradants. Reduce the stress level (e.g., lower temperature, shorter duration, or lower reagent concentration) to favor the formation of primary degradation products. An ideal forced degradation study aims for 5-20% degradation of the parent compound.[10][11]

    • Use Mass Spectrometry: Use LC-MS to obtain mass data for the small peaks. This can help determine if they are related to the parent compound or are artifacts.

Potential Degradation Pathways

While specific pathways for this compound are not established, the following diagram illustrates a hypothetical photodegradation pathway based on known reactions of similar molecules like 2-phenylbenzimidazole-5-sulfonic acid (PBSA).[3][4] Key proposed steps include desulfonation and hydroxylation of the benzimidazole ring.

G Hypothetical Photodegradation Pathway parent This compound desulf Desulfonation Product (1-ethyl-1H-benzimidazole) parent->desulf (Desulfonation) hydroxyl Hydroxylated Intermediate parent->hydroxyl hν, •OH (Hydroxylation) ring_open Ring-Opened Products desulf->ring_open Further Oxidation hydroxyl->ring_open Further Oxidation

Caption: Hypothetical photodegradation pathway for the target compound.

Experimental Protocols

This section provides a general methodology for conducting a forced degradation study.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of methanol and water).[9]

2. Stress Conditions: For each condition, prepare a sample and a blank (solvent mixture only).

  • Acidic Hydrolysis:

    • To a flask, add 1 mL of the stock solution and 1 mL of 1 M HCl.
    • Dilute to 10 mL with the solvent mixture.
    • Incubate the solution at 60°C.
    • Withdraw aliquots at 0, 2, 6, 24, and 48 hours.
    • Neutralize aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.[2]

  • Basic Hydrolysis:

    • To a flask, add 1 mL of the stock solution and 1 mL of 1 M NaOH.
    • Dilute to 10 mL with the solvent mixture.
    • Incubate the solution at 60°C.
    • Withdraw aliquots at predetermined time points.
    • Neutralize aliquots with an equivalent amount of 1 M HCl before analysis.[2]

  • Oxidative Degradation:

    • To a flask, add 1 mL of the stock solution and 1 mL of 30% H₂O₂.
    • Dilute to 10 mL with the solvent mixture.
    • Store the solution at room temperature, protected from light.
    • Withdraw aliquots at predetermined time points for analysis.[2]

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light.
    • The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature to differentiate between thermal and photolytic degradation.

  • Thermal Degradation:

    • Place the solution in a calibrated oven at a temperature such as 80°C.
    • Withdraw aliquots at various time points for analysis.
    • A solid-state thermal degradation study can also be performed by exposing the neat compound to the same conditions.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) stock->acid base Basic (1M NaOH, 60°C) stock->base oxide Oxidative (30% H₂O₂, RT) stock->oxide photo Photolytic (ICH Q1B) stock->photo thermal Thermal (80°C) stock->thermal sampling Sample at Time Points (0, 2, 6, 24h...) acid->sampling base->sampling oxide->sampling photo->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV/DAD Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If degradants > threshold

Caption: Workflow for a typical forced degradation study.

Data Presentation

Quantitative data from forced degradation studies should be summarized to track the loss of the parent compound and the formation of degradation products over time.

Table 1: Summary of Forced Degradation Results

Stress Condition Duration (hours) Parent Compound Remaining (%) Area (%) of Major Degradant 1 Area (%) of Major Degradant 2 Total Degradation (%)
1 M HCl @ 60°C 0 100.0 0.0 0.0 0.0
6 95.2 3.1 0.5 4.8
24 88.7 7.8 1.3 11.3
1 M NaOH @ 60°C 0 100.0 0.0 0.0 0.0
6 92.1 4.5 0.8 7.9
24 81.5 12.3 2.1 18.5
30% H₂O₂ @ RT 0 100.0 0.0 0.0 0.0
6 98.1 1.2 0.0 1.9
24 90.3 6.5 0.4 9.7

Data shown is for illustrative purposes only.

Table 2: Identification of Degradation Products by LC-MS

Peak (Retention Time) Proposed Structure Molecular Formula Observed m/z [M+H]⁺ Theoretical Mass Mass Error (ppm)
DP-1 (4.5 min) 1-ethyl-1H-benzimidazole C₉H₁₀N₂ 147.0917 146.0844 2.1
DP-2 (3.8 min) Hydroxylated Parent C₉H₁₀N₂O₄S 243.0407 242.0361 2.5

Data shown is for illustrative purposes only.

References

Technical Support Center: Synthesis of 1-Ethyl-1H-benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid. The purity of reactants is a critical factor influencing the yield, purity, and overall success of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can generally be approached via two primary routes:

  • Route A: N-alkylation of a pre-formed benzimidazole-2-sulfonic acid. This involves the synthesis of 1H-benzimidazole-2-sulfonic acid followed by N-alkylation with an ethylating agent.

  • Route B: Sulfonation of 1-ethyl-1H-benzimidazole. This route starts with the synthesis of 1-ethyl-1H-benzimidazole, which is then sulfonated to introduce the sulfonic acid group at the 2-position.

Q2: How does the purity of the starting o-phenylenediamine derivative impact the synthesis?

A2: The purity of the o-phenylenediamine or its N-ethylated analog is crucial. Common impurities can include isomers, unreacted starting materials from its own synthesis, and oxidation byproducts. These impurities can lead to the formation of undesired side products, such as isomeric benzimidazoles, which can be difficult to separate from the desired product, ultimately lowering the yield and purity.

Q3: What are the potential consequences of using an impure ethylating agent in Route A?

A3: Impurities in the ethylating agent (e.g., diethyl sulfate or ethyl iodide) can introduce unwanted alkyl groups or lead to side reactions. For instance, the presence of monoethyl sulfate could result in incomplete reactions, while other alkyl halides could lead to the formation of different N-alkylated benzimidazoles.

Q4: Can the quality of the sulfonating agent affect the outcome of Route B?

A4: Absolutely. The concentration and purity of the sulfonating agent (e.g., fuming sulfuric acid, chlorosulfonic acid) are critical.[1] Using a sulfonating agent of incorrect concentration can lead to incomplete sulfonation or, conversely, over-sulfonation and the formation of undesired by-products. The presence of water in sulfuric acid, for instance, can deactivate the sulfonating agent and hinder the reaction.[1]

Q5: What are the typical impurities found in the final product?

A5: Common impurities can include:

  • Unreacted starting materials (1-ethyl-1H-benzimidazole or benzimidazole-2-sulfonic acid).

  • Isomeric products, particularly if the sulfonation occurs at other positions on the benzimidazole ring (e.g., 4-, 5-, 6-, or 7-sulfonic acid derivatives).[2]

  • Di-sulfonated products.

  • By-products from side reactions caused by impurities in the starting materials.

  • Residual solvents and reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Impure starting materials leading to side reactions.Ensure the purity of reactants (o-phenylenediamine derivative, ethylating agent, sulfonating agent) through appropriate purification techniques like recrystallization or distillation. Verify purity using methods such as NMR, GC-MS, or HPLC.
Incomplete reaction.Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Monitor the reaction progress using TLC or HPLC.
Presence of Isomeric Impurities Use of impure o-phenylenediamine containing isomers.Use highly pure o-phenylenediamine. If isomers are present, they should be removed before proceeding with the synthesis.
Non-selective sulfonation.Carefully control the sulfonation conditions (temperature, concentration of sulfonating agent) to favor substitution at the 2-position.[2]
Difficulty in Product Purification Formation of multiple by-products due to impure reactants.Improve the purity of all starting materials. Employ appropriate purification techniques for the final product, such as recrystallization from a suitable solvent system or column chromatography.[3]
Dark-colored Product Presence of oxidation products or polymeric by-products.Handle starting materials and intermediates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] During purification by recrystallization, treatment with activated charcoal can help remove colored impurities.[3]
Inconsistent Results Between Batches Variation in the purity of reactants or reagents.Standardize the quality and purity of all incoming raw materials. Maintain consistent reaction conditions for each batch.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-benzimidazole (Precursor for Route B)

This protocol is a general method for the synthesis of 2-substituted benzimidazoles and can be adapted.

Materials:

  • N-ethyl-o-phenylenediamine

  • Formic acid

  • 4N Hydrochloric Acid (HCl)

  • 10% Sodium Carbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve N-ethyl-o-phenylenediamine (10 mmol) in 4N HCl.

  • Add formic acid (11 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4][5]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium carbonate solution until the pH is approximately 8-9.[4]

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-ethyl-1H-benzimidazole.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Sulfonation of 1-Ethyl-1H-benzimidazole (Route B)

This is a general procedure for the sulfonation of a benzimidazole derivative.

Materials:

  • 1-Ethyl-1H-benzimidazole

  • Fuming Sulfuric Acid (Oleum) or Chlorosulfonic Acid

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer and placed in an ice bath, slowly add 1-ethyl-1H-benzimidazole (10 mmol) to an excess of fuming sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required (e.g., 80-100°C) for several hours to complete the sulfonation. The optimal temperature and time will need to be determined experimentally.

  • Monitor the reaction by taking aliquots and analyzing them (e.g., by HPLC) to check for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

  • The product, this compound, should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Impact of Reactant Purity on Synthesis

The following diagram illustrates the relationship between the purity of starting materials and the quality of the final product in the synthesis of this compound.

Impact of Reactant Purity on Synthesis cluster_reactants Reactant Purity cluster_synthesis Synthesis Process cluster_outcome Product Outcome High Purity Reactants High Purity Reactants Controlled Reaction Controlled Reaction High Purity Reactants->Controlled Reaction Leads to Low Purity Reactants Low Purity Reactants Side Reactions Side Reactions Low Purity Reactants->Side Reactions Causes High Yield & Purity High Yield & Purity Controlled Reaction->High Yield & Purity Results in Low Yield & Purity Low Yield & Purity Side Reactions->Low Yield & Purity Results in Purification Difficulty Purification Difficulty Side Reactions->Purification Difficulty Leads to

References

Validation & Comparative

comparative analysis of 1-ethyl-1H-benzimidazole-2-sulfonic acid with other benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Its structural similarity to natural purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1][3] This guide provides a comparative analysis of benzimidazole derivatives, with a particular focus on how different substitutions on the benzimidazole core influence their therapeutic potential.

A Note on 1-ethyl-1H-benzimidazole-2-sulfonic acid: Publicly available experimental data on the biological activity of this compound is limited. Chemical databases confirm its structure (Molecular Formula: C9H10N2O3S) and CAS number (90331-19-4).[4][5] While synthesis routes have been proposed,[6] in-depth studies on its specific biological effects are not readily found in the peer-reviewed literature. Therefore, this guide will focus on a broader comparative analysis of well-studied benzimidazole derivatives, providing a framework for understanding the potential properties of related compounds like this compound based on established structure-activity relationships.

Comparative Analysis of Biological Activities

The therapeutic versatility of benzimidazoles is vast, with derivatives exhibiting antimicrobial, antiviral, anticancer, and enzyme inhibitory activities.[1][3][7][8] The nature and position of substituents on the benzimidazole ring system are critical in determining the specific biological activity and potency.

Antimicrobial Activity

Benzimidazole derivatives are effective against a wide range of microorganisms, including bacteria and fungi.[1][9][10] Their mechanism of action can involve the inhibition of essential microbial processes such as cell wall synthesis, DNA replication, and energy metabolism.[11] For instance, some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1]

Table 1: Comparative Antimicrobial Activity of Benzimidazole Derivatives

Compound/Derivative ClassTarget Organism(s)Reported Activity (e.g., MIC)Reference(s)
2-substituted benzimidazoles (general)Bacteria (Gram-positive and Gram-negative), FungiVaries with substitution; some show MICs in the low µg/mL range.[12]
Benzimidazole-triazole hybridsStaphylococcus aureus, Escherichia coli, Candida albicansSome hybrids show MIC values ranging from 7.81 to 125 µg/mL.[13][14]
2-ArylbenzimidazolesBacillus cereus, Escherichia coliActivity depends on the nature and position of substituents on the aryl ring.[15]
Benzimidazole-sulfonyl derivativesBacteria and FungiGenerally exhibit good antibacterial and antifungal properties.[16][17]
Antiviral Activity

The antiviral potential of benzimidazoles has been demonstrated against a variety of RNA and DNA viruses.[7][18] These compounds can interfere with viral replication at different stages. For example, some benzimidazole derivatives act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[19]

Table 2: Comparative Antiviral Activity of Benzimidazole Derivatives

Compound/Derivative ClassTarget Virus(es)Mechanism of Action (if known)Reported Potency (e.g., EC50, IC50)Reference(s)
2-BenzylbenzimidazolesCoxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV)Not specifiedEC50 in the range of 5-17 µM[7]
Benzimidazole-based allosteric inhibitorsHepatitis C Virus (HCV)Inhibition of RNA-dependent RNA polymeraseIC50 of about 0.25-0.35 µM[19]
Substituted benzimidazolesCytomegalovirus (CMV), Varicella-zoster virus (VZV)Not specifiedIC50 >0.2 µg/mL for some derivatives[18]
Benzimidazole-1,2,3-triazole hybridsVarious virusesNot specifiedActivity varies with substitution[13]
Anticancer Activity

Benzimidazole derivatives have emerged as promising anticancer agents, acting through multiple mechanisms.[3][8][20] These include the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/AKT.[3][20] Some benzimidazole-based drugs, such as mebendazole and albendazole, originally developed as anthelmintics, have been repurposed for their anticancer effects.[3]

Table 3: Comparative Anticancer Activity of Benzimidazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Mechanism of ActionReported Potency (e.g., IC50)Reference(s)
MebendazoleMelanoma, Hodgkin's lymphomaInhibition of microtubule polymerization, induction of apoptosisVaries with cell line[3]
5,6-dimethylbenzimidazole derivativesBreast and lung cancer cellsEnhanced lipophilicity and cellular absorptionIncreased cytotoxicity compared to parent compounds[3]
Benzimidazole-oxadiazole hybridsLeukemia, melanoma, ovarian, prostate, breast, colon, CNS, and non-small cell lung cancerCytotoxicVaries with cell line[8]
Benzimidazole derivatives as kinase inhibitorsVarious cancer cell linesInhibition of protein kinases (e.g., PI3K/AKT pathway)Varies with specific kinase and compound[3][21]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of new chemical entities. Below are representative protocols for key assays used to characterize the biological activity of benzimidazole derivatives.

General Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)

This protocol is a general guideline for assessing the inhibitory effect of a compound on a specific enzyme.

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., tyrosinase) and its specific substrate (e.g., L-DOPA) are prepared in a suitable buffer.

  • Inhibitor Preparation: The benzimidazole derivative to be tested is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.

  • Assay Reaction: The reaction mixture, containing the buffer, substrate, and different concentrations of the inhibitor, is prepared in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by adding the enzyme solution to each well.

  • Measurement of Activity: The change in absorbance over time, which corresponds to the product formation, is measured using a spectrophotometer at a specific wavelength.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.[22]

Visualizing Mechanisms and Workflows

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Benzimidazole Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial antiviral Antiviral Assays (EC50) characterization->antiviral anticancer Anticancer Assays (IC50) characterization->anticancer enzyme Enzyme Inhibition Assays (IC50) characterization->enzyme sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar antiviral->sar anticancer->sar enzyme->sar lead_id Lead Compound Identification sar->lead_id lead_opt lead_opt lead_id->lead_opt Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of benzimidazole derivatives.

microtubule_inhibition cluster_cell Cancer Cell cluster_consequences Cellular Consequences tubulin α/β-Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Disruption of mitotic spindle benzimidazole Benzimidazole Derivative benzimidazole->tubulin Binds to β-tubulin apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action of some anticancer benzimidazoles via microtubule polymerization inhibition.

Conclusion

The benzimidazole scaffold remains a highly attractive starting point for the design of new therapeutic agents. The extensive body of research on its derivatives demonstrates that subtle modifications to the core structure can lead to significant changes in biological activity, allowing for the fine-tuning of compounds for specific therapeutic targets. While specific experimental data on this compound is not yet prevalent in the literature, the comparative analysis of related benzimidazole derivatives provides a valuable foundation for predicting its potential activities and guiding future research. The presence of the sulfonic acid group suggests increased water solubility, which could be a favorable pharmacokinetic property.[23] Further investigation into this and other novel benzimidazole derivatives is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to Validating the Biological Activity of 1-ethyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its structural similarity to natural purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including antiparasitic, anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

This guide focuses on the synthesized compound 1-ethyl-1H-benzimidazole-2-sulfonic acid . While direct experimental data on this specific molecule is limited in publicly available literature[3], its structural features—a benzimidazole core, an ethyl group at the N-1 position, and a sulfonic acid group at the C-2 position—suggest a high potential for diverse biological activities.

The purpose of this document is to provide a framework for validating the potential therapeutic activities of this compound. This is achieved by objectively comparing its predicted performance with established benzimidazole-based drugs and derivatives. Detailed experimental protocols are provided to facilitate the systematic evaluation of this promising compound.

Comparative Analysis of Potential Biological Activities

Based on its structural class, this compound is evaluated against leading compounds in several key therapeutic areas.

Antiparasitic (Anthelmintic) Activity

Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine. Their primary mechanism involves disrupting the formation of microtubules in parasitic cells, which is crucial for processes like cell division and nutrient absorption.[4][5]

Lead Comparator: Albendazole

Albendazole is a broad-spectrum anthelmintic effective against various parasitic worm infestations.[6] Its primary mode of action is binding to parasite β-tubulin, inhibiting microtubule polymerization.[4][7]

Comparative Data:

CompoundTarget/MechanismPotency (IC50/EC50)Target Organisms
Albendazole β-tubulin polymerization inhibitorLow micromolar (µM) range[8]Nematodes, Cestodes (e.g., Echinococcus granulosus, Taenia solium)
Mebendazole β-tubulin polymerization inhibitorLow micromolar (µM) range[8]Nematodes (e.g., Ascaris lumbricoides, Trichuris trichiura)
This compound To Be Determined (TBD)TBDTBD
Anticancer Activity

The microtubule-disrupting property of benzimidazoles also makes them potent anticancer agents, as they can arrest the cell cycle in rapidly dividing cancer cells.[6] Additionally, some benzimidazole-sulfonyl derivatives have shown specific anticancer activities by inducing apoptosis (programmed cell death).[2]

Lead Comparators: Flubendazole, Parbendazole, and other Benzimidazole-Sulfonyl Derivatives

Several anthelmintic benzimidazoles are being repurposed for oncology.[8] Their activity is often measured by the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Comparative Data on Anticancer Activity:

CompoundCancer Cell LinePotency (IC50)Mechanism of Action
Flubendazole Pancreatic, Colorectal Cancer[8]0.01 - 3.29 µM[8]Tubulin polymerization inhibition, Apoptosis induction[8]
Parbendazole Pancreatic, Colorectal Cancer[8]0.01 - 3.29 µM[8]Tubulin polymerization inhibition, Apoptosis induction[8]
Sulfonyl-benzimidazole-coumarin hybrid (78a) HeLa (Cervical Cancer)[2]More potent than Adriamycin (standard)[2]TBD
This compound TBDTBDTBD
Anti-inflammatory Activity

Benzimidazole derivatives have been shown to possess significant anti-inflammatory properties, acting through various mechanisms including the inhibition of cyclooxygenase (COX) enzymes, similar to common NSAIDs.[9]

Lead Comparator: Indomethacin / Ibuprofen

Standard non-steroidal anti-inflammatory drugs (NSAIDs) are typically used as positive controls in assays like the carrageenan-induced paw edema model to quantify inflammation reduction.[10]

Comparative Data on Anti-inflammatory Activity:

CompoundModelEfficacy (% Inhibition of Edema)Potential Mechanism
Indomethacin Carrageenan-Induced Rat Paw Edema[10]Significant inhibition, especially in the later phase[10]COX enzyme inhibition[11]
Various 2-substituted benzimidazoles Carrageenan-Induced Rat Paw EdemaPotent activity reported (e.g., 100% at 100 mg/kg)[9]COX and 5-lipoxygenase inhibition, Bradykinin receptor antagonism[9]
This compound TBDTBDTBD
Antimicrobial Activity

The benzimidazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[2] Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC).

Lead Comparators: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal)

These are standard-of-care agents used to benchmark the activity of new antimicrobial compounds.

Comparative Data on Antimicrobial Activity:

CompoundOrganismPotency (MIC in µg/mL)
Ciprofloxacin S. aureus, E. coliTypically < 2
Fluconazole C. albicansTypically < 8
Various Benzimidazole-Sulfonyl Derivatives C. albicans, A. brasiliensis[2]32–64[2]
This compound TBDTBD

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of biological activities.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay determines a compound's cytotoxic effect on cancer cells.[12][13]

  • Principle: Metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

  • Procedure:

    • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow attachment.[15]

    • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours.[14][15]

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

    • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[14]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the control and determine the IC50 value.[14]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[10][11]

  • Principle: Subplantar injection of carrageenan into a rodent's paw induces a reproducible inflammatory response (edema). The ability of a compound to reduce this swelling indicates anti-inflammatory potential.[16]

  • Procedure:

    • Animal Grouping: Use adult rats or mice, divided into a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.[10]

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[10]

    • Compound Administration: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.).

    • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[10][17]

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[18][19]

  • Principle: A standardized suspension of a target microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.[20]

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus) or fungi (e.g., C. albicans) to a turbidity of 0.5 McFarland standard.[21]

    • Serial Dilution: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.[18]

    • Inoculation: Add the standardized microbial suspension to each well.

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[20]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Mechanism of Action synthesis Compound Synthesis (this compound) antimicrobial Antimicrobial Assays (Broth Microdilution) synthesis->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) synthesis->anticancer anti_inflammatory_vitro Anti-inflammatory Assays (e.g., COX Inhibition) synthesis->anti_inflammatory_vitro lead_selection Lead Compound Selection anticancer->lead_selection anti_inflammatory_vitro->lead_selection animal_model Anti-inflammatory Model (Carrageenan Paw Edema) lead_selection->animal_model toxicity Acute Toxicity Studies animal_model->toxicity moa Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) toxicity->moa pathway Signaling Pathway Analysis moa->pathway

Caption: General experimental workflow for validating biological activity.

antiparasitic_moa cluster_effects Cellular Effects in Parasite benzimidazole Benzimidazole Compound (e.g., Albendazole) binding High-Affinity Binding benzimidazole->binding beta_tubulin Parasite β-Tubulin beta_tubulin->binding inhibition Inhibition of Microtubule Polymerization binding->inhibition mitosis Arrest of Mitosis inhibition->mitosis transport Impaired Glucose Uptake inhibition->transport motility Loss of Motility inhibition->motility death Parasite Death mitosis->death transport->death motility->death

Caption: Antiparasitic mechanism of action for benzimidazole drugs.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation stress Chemotherapeutic Stress (Benzimidazole Derivative) bcl2_protein Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-XL) stress->bcl2_protein Inhibits bax_bak Pro-apoptotic Effectors (Bax, Bak) stress->bax_bak Activates bcl2_protein->bax_bak Inhibits mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway targeted by anticancer agents.

References

Comparative Efficacy of 1-ethyl-1H-benzimidazole-2-sulfonic acid and Structurally Related Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of substituted benzimidazoles, contextualizing the prospective efficacy of 1-ethyl-1H-benzimidazole-2-sulfonic acid through comparison with clinically established and experimentally validated analogues.

While direct efficacy data for this compound is not currently available in published literature, its core benzimidazole structure is a well-established pharmacophore present in numerous approved drugs and bioactive molecules. This guide provides a comparative overview of the efficacy of prominent benzimidazole derivatives, offering a predictive context for the potential therapeutic applications of this compound. The comparison focuses on key therapeutic areas where benzimidazoles have demonstrated significant activity: anthelmintic, anti-ulcer, antimicrobial, and anti-inflammatory applications.

Quantitative Efficacy of Representative Benzimidazole Compounds

The following table summarizes the efficacy of selected benzimidazole compounds across different therapeutic classes. This data provides a benchmark for the potential activity of novel derivatives like this compound.

Compound ClassRepresentative Compound(s)Therapeutic AreaEfficacy MeasuresKey Findings
Anthelmintic AlbendazoleAnti-parasiticBroad-spectrum activity against various helminths.Effective against neurocysticercosis and hydatid disease by inhibiting tubulin polymerization, leading to parasite death.[1][2][3][4]
Proton Pump Inhibitor Omeprazole, LansoprazoleGastroesophageal Reflux Disease (GERD), UlcersSymptom resolution rates, healing of erosive esophagitis, maintenance of intragastric pH > 4.Omeprazole (20mg/day) shows significantly higher heartburn resolution (48%) compared to placebo (5%).[5][6][7] Lansoprazole effectively decreases esophageal acid exposure.[8]
Antimicrobial Various 2-substituted benzimidazolesAntibacterial, AntifungalMinimum Inhibitory Concentration (MIC) values.Certain derivatives show significant activity against B. subtilis and P. aeruginosa with MICs as low as 12.5 µg/mL and 25 µg/mL, respectively.[9]
Antimicrobial (Specific Target) 1H-Benzimidazole-2-sulfonic acidAntibacterialGlutamate racemase inhibition.Identified as a glutamate racemase inhibitor, suggesting potential as an antibacterial agent.[10]
Anti-inflammatory Various 2-substituted benzimidazole derivativesInflammationIn vitro and in vivo assays of inflammation.Synthesized compounds have demonstrated significant anti-inflammatory properties in experimental models.[11][12]
Antiparasitic 1H-benzimidazole-2-yl hydrazonesAntitrichinellosisIn vitro larvicidal activity.Derivatives synthesized from 1H-benzimidazole-2-sulfonic acid show potent activity against Trichinella spiralis larvae.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy data. Below are representative experimental protocols for assessing the bioactivity of benzimidazole compounds in key therapeutic areas.

Anthelmintic Activity (In Vitro Larvicidal Assay for Trichinella spiralis)

This protocol is adapted from studies on benzimidazole-2-yl hydrazones.[13][14]

  • Objective: To determine the efficacy of a test compound in killing Trichinella spiralis muscle larvae.

  • Materials: Test compound, albendazole (positive control), ivermectin (positive control), RPMI-1640 medium, fetal bovine serum, penicillin, streptomycin, Trichinella spiralis infected mice.

  • Procedure:

    • Isolate T. spiralis larvae from the muscle tissue of infected mice.

    • Prepare stock solutions of the test compound and control drugs in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add a suspension of larvae in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

    • Add the test compound and controls at various concentrations (e.g., 50 and 100 µg/mL).

    • Incubate the plate at 37°C in a 5% CO2 atmosphere.

    • Observe the viability of the larvae under an inverted microscope at specified time points (e.g., 24 and 48 hours).

    • Effectiveness is determined by the percentage of dead larvae compared to the untreated control.

Anti-ulcer Activity (Proton Pump Inhibition in GERD Patients)

This protocol is based on clinical trials of omeprazole and lansoprazole.[5][8]

  • Objective: To evaluate the efficacy of a proton pump inhibitor in reducing gastric acid and relieving symptoms in patients with GERD.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Patients diagnosed with symptomatic GERD.

  • Procedure:

    • Randomly assign patients to receive the test compound (e.g., 20 mg once daily), a comparator drug, or a placebo for a specified duration (e.g., 4 weeks).

    • Assess baseline symptoms and perform endoscopy to confirm the absence or presence of erosive esophagitis.

    • Patients maintain a daily diary to record the frequency and severity of symptoms such as heartburn and acid regurgitation.

    • Perform 24-hour esophageal and intragastric pH monitoring at baseline and at the end of the treatment period.

  • Primary Endpoints:

    • Percentage of days with complete resolution of heartburn.

    • Percentage of time intragastric pH is maintained above 4.0.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Determination)

This protocol is a standard method for assessing antibacterial and antifungal activity.[9]

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method.

  • Materials: Test compound, standard antimicrobial agent (e.g., ampicillin, fluconazole), Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

Visual representations of mechanisms and processes are essential for understanding the complex interactions of bioactive compounds.

cluster_Anthelmintic Anthelmintic Mechanism of Albendazole Albendazole Albendazole BetaTubulin Parasite β-Tubulin Albendazole->BetaTubulin binds Microtubule_Polymerization Microtubule Polymerization Albendazole->Microtubule_Polymerization inhibits Glucose_Uptake Glucose Uptake Microtubule_Polymerization->Glucose_Uptake leads to impaired ATP_Depletion ATP Depletion Glucose_Uptake->ATP_Depletion causes Parasite_Death Parasite Death ATP_Depletion->Parasite_Death results in

Caption: Mechanism of action for the anthelmintic drug Albendazole.

cluster_PPI Proton Pump Inhibitor (PPI) Mechanism PPI Omeprazole / Lansoprazole Parietal_Cell Gastric Parietal Cell PPI->Parietal_Cell targets Proton_Pump H+/K+ ATPase (Proton Pump) PPI->Proton_Pump irreversibly inhibits Parietal_Cell->Proton_Pump contains H_ions H+ ions Proton_Pump->H_ions secretes Increased_pH Increased Gastric pH (Reduced Acidity) Proton_Pump->Increased_pH leads to Gastric_Lumen Gastric Lumen H_ions->Gastric_Lumen into cluster_Workflow Antimicrobial MIC Determination Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate Inoculate with Microorganism Prepare_Dilutions->Inoculate Incubate Incubate Inoculate->Incubate Observe Visually Assess Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

References

Structure-Activity Relationship of 1-Ethyl-1H-benzimidazole-2-sulfonic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzimidazole derivatives, with a focus on elucidating the potential biological activities of 1-ethyl-1H-benzimidazole-2-sulfonic acid and its analogs. While specific experimental data for this particular scaffold is limited in publicly available literature, this document extrapolates SAR trends from closely related N1-alkylated and C2-substituted benzimidazole series. The information presented herein is intended to guide future research and drug design efforts by providing a foundational understanding of how structural modifications to the benzimidazole core may influence biological outcomes. This guide summarizes available quantitative data, outlines general experimental protocols, and visualizes key concepts related to benzimidazole synthesis and activity.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The benzimidazole scaffold is a key structural motif in several approved drugs and clinical candidates, exhibiting a wide range of biological effects including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring system.[3][4] Notably, substitutions at the N1 and C2 positions have been shown to be critical in modulating the potency and selectivity of these compounds.[3][5]

This guide focuses on the potential structure-activity relationships of a specific subset of benzimidazoles: this compound derivatives. While direct and comprehensive SAR studies on this particular scaffold are not extensively reported, we can infer potential trends by examining related classes of compounds. Specifically, this guide will draw comparisons from:

  • N1-Alkylated Benzimidazoles: The introduction of an alkyl group, such as an ethyl group, at the N1 position can significantly impact the lipophilicity and pharmacokinetic properties of the molecule, which in turn can influence its biological activity.

  • C2-Substituted Benzimidazoles: The substituent at the C2 position is a key determinant of the mechanism of action and biological target of benzimidazole derivatives. The presence of a sulfonic acid group at this position introduces a strongly acidic and polar moiety, which is expected to have a profound effect on the compound's properties.

  • Benzimidazole-Sulfonyl/Sulfonamide Derivatives: Although structurally distinct from a sulfonic acid, benzimidazoles containing sulfonyl or sulfonamide groups have been explored for various therapeutic applications, and their SAR can provide valuable insights.[1]

Comparative Analysis of Biological Activity

Due to the limited availability of specific data for this compound derivatives, this section presents quantitative data from studies on structurally related benzimidazole compounds to infer potential SAR trends.

Anti-inflammatory Activity

Benzimidazole derivatives have been widely investigated for their anti-inflammatory properties. The substitution pattern on the benzimidazole core is crucial for this activity.[3][4]

Table 1: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

Compound IDN1-SubstituentC2-SubstituentC5/C6-SubstituentBiological TargetIC50 (µM)Reference
A-1 H2-(5-ethyl-2-pyridinyl)HNot Specified> Phenylbutazone[3]
A-2 H2-(6-ethyl-2-pyridinyl)HNot SpecifiedComparable to A-1[3]
B-1 H2-(4-aminophenyl)5-CNCOX-1 / COX-28.17 / 6.79[3]
B-2 H2-(4-aminophenyl)HCOX-10.72[3]
C-1 Benzyl2-(acetamidomethyl)HBradykinin B1 Receptor0.015[3]

Inferred SAR for this compound Derivatives:

  • N1-Ethyl Group: The presence of an ethyl group at the N1 position is expected to increase lipophilicity compared to an unsubstituted benzimidazole. This could potentially enhance cell membrane permeability and oral bioavailability.

  • C2-Sulfonic Acid Group: The highly polar and acidic sulfonic acid group at the C2 position would significantly increase the water solubility of the molecule. This is in contrast to many reported benzimidazole derivatives which are often lipophilic. This high polarity might hinder passive diffusion across cell membranes but could be advantageous for targeting extracellular enzymes or for formulation purposes. The acidic nature of the sulfonic acid could also play a role in binding to biological targets through ionic interactions.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is another area of intense research, with some compounds acting as topoisomerase inhibitors or microtubule disrupting agents.[5]

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

Compound IDN1-SubstituentC2-SubstituentC5/C6-SubstituentCancer Cell LineGI50 (µM)Reference
D-1 H2-phenyl6-SO2EtNot Specified-[5]
D-2 H2-phenyl6-CF3Not Specified-[5]
E-1 H2-(thiazol-2-yl)HPC-30.37[5]

Inferred SAR for this compound Derivatives:

  • N1-Ethyl Group: Similar to anti-inflammatory activity, the N1-ethyl group could modulate the pharmacokinetic profile of potential anticancer agents.

  • C2-Sulfonic Acid Group: The impact of a C2-sulfonic acid on anticancer activity is difficult to predict without experimental data. While increased water solubility can be beneficial for drug administration, it may also limit the ability of the compound to reach intracellular targets. However, if the target is an extracellular enzyme or receptor, the sulfonic acid group could enhance binding affinity.

Antimicrobial Activity

Benzimidazole derivatives have a long history of use as antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Table 3: Antimicrobial Activity of Selected Benzimidazole-Sulfonamide Derivatives

Compound IDN1-SubstituentC2-SubstituentC5/C6-SubstituentMicroorganismMIC (µg/mL)Reference
F-1 H2-(4-sulfamoylphenyl)HS. aureus125-500[6]
F-2 H2-(4-sulfamoylphenyl)5-NO2S. aureus2-500[6]
G-1 H2-mercaptoHC. albicans32-64[2]

Inferred SAR for this compound Derivatives:

  • N1-Ethyl Group: N-alkylation has been shown to influence the antimicrobial spectrum and potency of benzimidazoles.

  • C2-Sulfonic Acid Group: The acidic nature of the sulfonic acid group could be a key determinant of antimicrobial activity. It might chelate essential metal ions required by microbial enzymes or disrupt the proton motive force across the microbial cell membrane. The high polarity could, however, limit its ability to penetrate the cell wall of certain bacteria.

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to evaluate the biological activities of benzimidazole derivatives. Specific parameters would need to be optimized for the evaluation of this compound derivatives.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing EDTA and phenol.

  • Substrate: Arachidonic acid.

  • Procedure:

    • The test compounds (dissolved in DMSO) are pre-incubated with the COX enzyme in the assay buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated by the addition of a solution of HCl.

    • The production of prostaglandin E2 (PGE2) is measured using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anticancer Assay: MTT Assay for Cell Viability
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) are used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for 48-72 hours.

    • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

    • The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the GI50 (concentration required to inhibit cell growth by 50%) is determined.

In Vitro Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
  • Microorganisms: A panel of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are used.

  • Growth Medium: Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in the appropriate growth medium in 96-well microtiter plates.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

General Synthetic Pathway for N1-Alkylated Benzimidazoles

Synthetic_Pathway OPD o-Phenylenediamine Benzimidazole 2-Substituted Benzimidazole OPD->Benzimidazole Condensation Aldehyde Aldehyde/Carboxylic Acid Aldehyde->Benzimidazole N1_Alkylated N1-Alkylated-2-Substituted Benzimidazole Benzimidazole->N1_Alkylated N-Alkylation AlkylHalide Alkyl Halide (e.g., Ethyl Iodide) AlkylHalide->N1_Alkylated

Caption: General synthesis of N1-alkylated benzimidazoles.

Hypothetical Mechanism of Action: Enzyme Inhibition

Enzyme_Inhibition Substrate Substrate Enzyme Enzyme (Active Site) Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibitor Benzimidazole Derivative (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Caption: Benzimidazole derivative as a competitive enzyme inhibitor.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives remains a largely unexplored area with significant potential for the discovery of novel therapeutic agents. Based on the analysis of related benzimidazole classes, it can be hypothesized that the N1-ethyl group will likely enhance lipophilicity and influence the pharmacokinetic profile, while the C2-sulfonic acid moiety will impart high water solubility and acidity, potentially directing the molecule towards specific biological targets.

Future research should focus on the synthesis of a focused library of this compound analogs with variations in other positions of the benzimidazole ring. Systematic evaluation of these compounds against a panel of biological targets, including inflammatory enzymes, cancer cell lines, and microbial strains, will be crucial to establish a definitive SAR and unlock the therapeutic potential of this chemical scaffold. The development of robust synthetic methodologies and detailed biological characterization will be paramount in advancing this promising class of compounds.

References

A Comparative Guide to the Synthesis of Benzimidazoles: Microwave Irradiation vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzimidazoles, a core scaffold in numerous pharmacologically active compounds, has traditionally been achieved through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a compelling alternative, promising accelerated reaction times and improved yields. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal method for their drug discovery and development endeavors.

Performance Comparison: A Quantitative Overview

Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in the synthesis of benzimidazole derivatives. The primary benefits are a dramatic reduction in reaction time and a notable increase in product yield.

Data from multiple studies highlights that microwave irradiation can curtail reaction times from several hours to mere minutes.[1][2] This rapid and efficient energy transfer not only accelerates the reaction but can also lead to cleaner products with fewer side reactions.[3][4] Yields are also frequently enhanced, with some studies reporting increases of up to 113%.[1]

Below is a summary of comparative data for the synthesis of various 2-substituted benzimidazoles:

CompoundReactantsMethodCatalyst/SolventReaction TimeYield (%)Reference
2-Aryl Benzimidazoleo-Phenylenediamine, Aromatic Carboxylic AcidConventionalPolyphosphoric Acid2-15 hours<50[5]
2-Aryl Benzimidazoleo-Phenylenediamine, Aromatic Carboxylic AcidMicrowaveEthyl Acetate/WaterMinutesHigh[5]
2-Substituted Benzimidazoleso-Phenylenediamine, Carboxylic AcidsConventionalHydrochloric Acid240 minutes40-90[2]
2-Substituted Benzimidazoleso-Phenylenediamine, Carboxylic AcidsMicrowaveHydrochloric Acid1.5-4 minutes80-95[2][6]
1,2-Disubstituted BenzimidazolesN-phenyl-o-phenylenediamine, AldehydeConventionalEr(OTf)₃60 minutes61.4[7][8]
1,2-Disubstituted BenzimidazolesN-phenyl-o-phenylenediamine, AldehydeMicrowaveEr(OTf)₃5 minutes99.9[7][8]
Various Benzimidazoleso-Phenylenediamine Dihydrochloride, Carboxylic AcidsConventionalPolyphosphoric Acid--[9][10]
Various Benzimidazoleso-Phenylenediamine Dihydrochloride, Carboxylic AcidsMicrowavePolyphosphoric Acid96-98% reduction10-50% increase[9][10]

The Underpinnings of a Revolution: Mechanism of Microwave Heating

Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process. In contrast, microwave-assisted synthesis utilizes the ability of microwaves to directly interact with polar molecules and ionic species within the reaction mixture.[11] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction.[3] The rapid oscillation of the electric field forces polar molecules to rotate, generating heat through intermolecular friction.[11] This direct and uniform heating of the reaction mixture avoids localized overheating at the vessel walls, a common issue with conventional methods, leading to faster and more homogeneous reactions.[11][12]

Visualizing the Process: Experimental Workflows

To better illustrate the practical differences between the two methods, the following diagrams outline the general experimental workflows for both conventional and microwave-assisted benzimidazole synthesis.

Conventional_Workflow A Combine o-phenylenediamine, an aldehyde or carboxylic acid, and a catalyst in a round-bottom flask. B Heat the mixture to reflux for several hours. A->B C Monitor reaction progress using Thin Layer Chromatography (TLC). B->C D Cool the reaction mixture to room temperature. C->D E Neutralize with a base and precipitate the product. D->E F Collect the crude product by vacuum filtration. E->F G Purify the product by recrystallization. F->G

Caption: Conventional Synthesis Workflow

Microwave_Workflow A Combine o-phenylenediamine, an aldehyde or carboxylic acid, and a catalyst in a microwave-safe vessel. B Seal the vessel and place it in a microwave reactor. A->B C Irradiate the mixture for a short duration (1-15 minutes) at a set temperature and power. B->C D Cool the vessel to room temperature. C->D E Perform work-up (neutralization, precipitation, filtration). D->E F Purify the product by recrystallization. E->F

Caption: Microwave-Assisted Synthesis Workflow

The Core Reaction: Benzimidazole Formation

The fundamental chemical transformation in benzimidazole synthesis involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[13][14] This reaction proceeds through the formation of a Schiff base intermediate when an aldehyde is used, followed by an oxidative cyclization to yield the benzimidazole ring.[13] When a carboxylic acid is the starting material, the reaction typically occurs under acidic conditions, facilitating the cyclization and dehydration.[13][15]

Benzimidazole_Synthesis cluster_reactants Reactants Reactant1 o-Phenylenediamine Intermediate Intermediate (e.g., Schiff Base) Reactant1->Intermediate Reactant2 Aldehyde or Carboxylic Acid Reactant2->Intermediate Product Benzimidazole Intermediate->Product Cyclization/ Oxidation

Caption: General Benzimidazole Synthesis Pathway

Detailed Experimental Protocols

The following are generalized experimental procedures for the synthesis of benzimidazoles using both conventional and microwave-assisted methods. Researchers should note that specific reaction conditions may need to be optimized for different substrates.

Conventional Synthesis Protocol (Phillips-Ladenburg Reaction)
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).[13]

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4-toluenesulfonic acid (p-TsOH).[13]

  • Heating: Heat the reaction mixture to reflux for a period of 2 to 8 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[13]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker containing crushed ice and neutralize it with a 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.[16]

  • Isolation: The crude benzimidazole product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.[16]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[2][6]

Microwave-Assisted Synthesis Protocol
  • Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 equivalent), the appropriate carboxylic acid or aldehyde (1.0-1.2 equivalents), and any necessary catalyst or acid.[13]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration, typically ranging from 1 to 15 minutes.[13]

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.

  • Work-up and Isolation: Perform the work-up procedure as described in the conventional synthesis protocol (neutralization, precipitation, and filtration).[13]

  • Purification: Purify the final product by recrystallization.

Conclusion

The comparative data and experimental protocols presented in this guide unequivocally demonstrate the superiority of microwave-assisted synthesis for the preparation of benzimidazoles in terms of efficiency and yield.[9][17] The significant reduction in reaction times offered by MAOS can dramatically accelerate the drug discovery process, allowing for the rapid synthesis of compound libraries for screening.[18] While conventional heating remains a viable method, the adoption of microwave technology presents a clear path towards a more efficient, and often greener, approach to benzimidazole synthesis.[3][4] Researchers are encouraged to consider the substantial benefits of microwave-assisted synthesis in their future synthetic endeavors.

References

A Comparative Guide to Validating the Purity of 1-ethyl-1H-benzimidazole-2-sulfonic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 1-ethyl-1H-benzimidazole-2-sulfonic acid. Detailed experimental protocols and supporting data are presented to facilitate informed decision-making in a research and drug development setting.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical as impurities can directly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its potential process-related impurities. Furthermore, it provides a comparative analysis with alternative techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE).

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is the gold standard for reliably determining the purity of this compound. The method detailed below is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of a synthesized this compound sample and to identify and quantify any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 95% A to 50% A over 20 min, then hold at 50% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the initial mobile phase to obtain a similar concentration to the standard solution.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration. Potential impurities could include 1H-benzimidazole-2-sulfonic acid and diethyl sulfate.[2]

HPLC Method Validation Parameters

The following table summarizes the key validation parameters for the proposed HPLC method.

Validation ParameterAcceptance CriteriaPurpose
Specificity The peak for the main analyte should be well-resolved from any impurity peaks (Resolution > 2).To ensure the method accurately measures the analyte without interference from impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.To demonstrate that the method's response is directly proportional to the analyte concentration.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable linearity, accuracy, and precision.To define the concentration range over which the method is reliable.
Accuracy % Recovery of 98-102% for the spiked sample.To assess the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution.To demonstrate the consistency of results for multiple analyses of the same sample under the same conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.

Comparison with Alternative Analytical Techniques

While RP-HPLC is a robust and widely used technique, other methods can also be employed for the purity analysis of this compound. The following table provides a comparison of the primary HPLC method with potential alternatives.

TechniquePrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.High resolution, sensitivity, and reproducibility for a wide range of impurities.Requires reference standards for impurity identification and quantification.
Quantitative NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3][4]Provides structural information and quantification without the need for a reference standard of the analyte.[5][6] Can identify and quantify unknown impurities.Lower sensitivity compared to HPLC. Requires a more specialized instrument and expertise.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field within a capillary.[7][8]High separation efficiency, short analysis times, and low sample and reagent consumption.[9][10]Can be less robust than HPLC. Sensitivity can be lower for some compounds without specialized detection methods.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical process, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation start Weigh Sample & Standard dissolve Dissolve in Mobile Phase start->dissolve spike Prepare Spiked Sample dissolve->spike inject Inject into HPLC System spike->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity & Impurity Levels integrate->calculate validate Validate against ICH Guidelines calculate->validate end Report validate->end Final Purity Report

Caption: HPLC Purity Validation Workflow

Method_Comparison cluster_problem Analytical Problem cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria problem Purity of 1-ethyl-1H- benzimidazole-2-sulfonic acid HPLC HPLC problem->HPLC qNMR qNMR problem->qNMR CE Capillary Electrophoresis problem->CE Resolution Resolution HPLC->Resolution Sensitivity Sensitivity HPLC->Sensitivity Quantification Quantification HPLC->Quantification Robustness Robustness HPLC->Robustness qNMR->Resolution qNMR->Sensitivity qNMR->Quantification qNMR->Robustness CE->Resolution CE->Sensitivity CE->Quantification CE->Robustness

Caption: Comparison of Analytical Methods

Conclusion

The presented RP-HPLC method provides a reliable and robust approach for the purity validation of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. While HPLC remains the primary choice for routine quality control, alternative techniques like qNMR and Capillary Electrophoresis offer distinct advantages, particularly in the context of structural elucidation of unknown impurities (qNMR) and high-throughput screening (CE). The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.

References

Comparative Analysis of 1-ethyl-1H-benzimidazole-2-sulfonic acid Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific cross-reactivity studies for 1-ethyl-1H-benzimidazole-2-sulfonic acid are not publicly available. This guide provides a representative comparison based on standard immunological principles and data from structurally related benzimidazole derivatives. The experimental data presented herein is hypothetical and serves to illustrate the expected outcomes of such a study.

This guide is intended for researchers, scientists, and drug development professionals involved in the development and validation of immunoassays for small molecules. It outlines a standard methodology for assessing the cross-reactivity of this compound and presents a hypothetical comparison with structurally similar compounds.

Introduction to Cross-Reactivity

Cross-reactivity is a critical parameter in immunoassay validation, defining the extent to which antibodies raised against a specific analyte bind to other, structurally related compounds.[1] This can lead to false-positive results or inaccurate quantification. For drug development and monitoring, understanding the cross-reactivity profile of an antibody is essential for ensuring assay specificity. In the context of this compound, potential cross-reactants would include its metabolic precursors, derivatives with different alkyl chain lengths, and the core benzimidazole structure.

Hypothetical Cross-Reactivity Data

The following table summarizes the expected cross-reactivity of a hypothetical polyclonal antibody raised against this compound. The data is presented for a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Cross-reactivity is calculated using the formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Compound NameStructureHypothetical IC50 (ng/mL)Hypothetical Cross-Reactivity (%)
This compound 25.0100%
1-methyl-1H-benzimidazole-2-sulfonic acid55.245.3%
1-propyl-1H-benzimidazole-2-sulfonic acid78.132.0%
1-butyl-1H-benzimidazole-2-sulfonic acid150.516.6%
1H-benzimidazole-2-sulfonic acid450.05.6%
Benzimidazole> 10,000< 0.1%
2-phenyl-1H-benzimidazole-5-sulfonic acid> 10,000< 0.1%

Note: The IC50 value represents the concentration of the analyte that causes 50% inhibition of the maximal signal in a competitive ELISA.

Experimental Protocol: Competitive ELISA

The following protocol describes a standard competitive ELISA for determining the cross-reactivity of small molecules like this compound.[2][3][4]

3.1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA).

  • Primary Antibody: Specific polyclonal or monoclonal antibody raised against the target analyte.

  • Secondary Antibody: Enzyme-conjugated antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG).

  • Test Compounds: this compound and potential cross-reactants.

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid.

3.2. Procedure:

  • Coating: Dilute the coating antigen to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and test compounds in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.

    • Wash the coated and blocked assay plate 3 times.

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the compounds tested.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection & Reading p1 Coat Plate with Antigen-BSA Conjugate p2 Wash Plate p1->p2 c1 Prepare Standard & Test Compound Dilutions p3 Block Non-specific Sites p2->p3 c3 Add Mixture to Coated Plate p3->c3 c2 Pre-incubate Compounds with Primary Antibody c1->c2 d1 Wash Plate c2->c3 c3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450 nm d5->d6

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Caption: Structural relationships of potential cross-reactants.

References

A Comparative Guide to the Spectroscopic Signatures of Benzimidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise structural elucidation of these compounds is critical for understanding their function and for the development of new therapeutic agents. This guide provides a comparative analysis of the spectroscopic signatures of different benzimidazole isomers, focusing on nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. The data presented herein is essential for the unambiguous identification and characterization of these important heterocyclic compounds.

Understanding Isomerism in Benzimidazole

Isomerism in benzimidazoles can be considered in two primary forms:

  • Tautomerism: Unsubstituted or symmetrically substituted benzimidazoles at the 4,7 and 5,6 positions exist as a mixture of two rapidly interconverting tautomers, 1H- and 2H-benzimidazole. In solution at room temperature, this exchange is typically fast on the NMR timescale, leading to a time-averaged spectrum.

  • Positional Isomerism: For substituted benzimidazoles, various positional isomers are possible. For instance, a methyl group can be attached to the N1 position (1-methyl-1H-benzimidazole) or on the benzene ring at the 4, 5, 6, or 7 positions. Due to the tautomerism of the N-H proton, 4- and 7-substituted benzimidazoles are in equilibrium, as are 5- and 6-substituted isomers.

This guide will focus on the comparison between the stable 1-methyl-1H-benzimidazole and the parent 1H-benzimidazole, which exists in tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of benzimidazole isomers. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, providing a detailed picture of the molecular structure.

¹H NMR Spectra

The ¹H NMR spectrum of benzimidazole derivatives shows characteristic signals for the aromatic protons and the N-H proton. In deuterated dimethyl sulfoxide (DMSO-d₆), the N-H proton of 1H-benzimidazole is typically observed as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm.[1] This significant downfield shift is due to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1]

¹³C NMR Spectra

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene and imidazole rings are distinct and can be used to differentiate between isomers. In cases of rapid tautomerism, pairs of carbon atoms (C4/C7 and C5/C6) become chemically equivalent and show averaged signals.[2]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Benzimidazole Isomers in DMSO-d₆

Assignment 1H-Benzimidazole (Tautomerically Averaged) 1-Methyl-1H-benzimidazole 2-Methyl-1H-benzimidazole (Tautomerically Averaged)
¹H NMR
N-H~12.43 (s, 1H)[3]-~12.20 (s, 1H)[3]
H-28.19 (s, 1H)[3]8.24 (s, 1H)-
H-4/H-77.57 (dd, 2H)[3]7.70 (d, 1H), 7.62 (d, 1H)7.45 (dd, 2H)[3]
H-5/H-67.17 (m, 2H)[3]7.28 (t, 1H), 7.21 (t, 1H)7.08 (m, 2H)[3]
N-CH₃-3.86 (s, 3H)-
C-CH₃--2.46 (s, 3H)[3]
¹³C NMR
C-2141.9[3]144.1151.2[3]
C-3a/C-7a138.1[3]143.1, 134.4138.9[3]
C-4/C-7115.4[3]119.8, 109.8114.2[3]
C-5/C-6121.6[3]122.2, 121.2Not explicitly reported
N-CH₃-31.0-
C-CH₃--14.5[3]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in benzimidazole isomers. The key vibrational modes to consider are the N-H, C-H, C=N, and C=C stretching frequencies.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹) of Benzimidazole Isomers

Vibrational Mode 1H-Benzimidazole 1-Methyl-1H-benzimidazole 2-Methyl-1H-benzimidazole
N-H stretch3112 (broad)[3]-3185 (broad)[3]
C-H aromatic stretch~3062[4]~3050~3050
C=N stretch~1626[5]~1615~1620
C=C aromatic stretch~1512-1604[4]~1490-1600~1480-1600

The broadness of the N-H stretching band in 1H-benzimidazole and its 2-substituted derivatives is indicative of intermolecular hydrogen bonding. The absence of this band in 1-methyl-1H-benzimidazole is a clear distinguishing feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the benzimidazole ring system. The absorption maxima (λ_max) are characteristic of the conjugated π-system.

Table 3: Comparative UV-Vis Absorption Maxima (λ_max, nm) of Benzimidazole Isomers in Ethanol

Benzimidazole Isomer λ_max 1 λ_max 2
1H-Benzimidazole~243~274, 279
2-Aminobenzimidazole~244~283, 289[6]
N-Butyl-1H-benzimidazole~248~295[7]

The UV-Vis spectra of benzimidazole and its simple derivatives typically show two main absorption bands corresponding to π-π* transitions. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzimidazole isomers.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the benzimidazole sample into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]

    • Mix thoroughly until the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[1]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3][8]

    • For ¹H NMR, typical parameters include a spectral width of ~8000 Hz and a pulse width of ~10 µs.

    • For ¹³C NMR, typical parameters include a spectral width of ~25000 Hz and a pulse width of ~12 µs.

    • Use tetramethylsilane (TMS) as an internal standard.[9]

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid benzimidazole sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

    • Place the powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the benzimidazole sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or water) of a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M).[12][13]

    • Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance readings within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).[13]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of benzimidazole isomers.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation start Starting Materials (o-phenylenediamine & aldehyde/carboxylic acid) reaction Condensation Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification purified_product Purified Benzimidazole Isomer purification->purified_product nmr NMR Spectroscopy (¹H, ¹³C) purified_product->nmr ir IR Spectroscopy purified_product->ir uv_vis UV-Vis Spectroscopy purified_product->uv_vis ms Mass Spectrometry purified_product->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for the synthesis and spectroscopic analysis of benzimidazole isomers.

References

Performance Evaluation of 1-ethyl-1H-benzimidazole-2-sulfonic acid as a Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of 1-ethyl-1H-benzimidazole-2-sulfonic acid as a potential Brønsted acid catalyst. Due to a lack of specific published performance data for this particular compound, this guide extrapolates its potential efficacy based on the known catalytic activity of structurally related benzimidazole-based acidic ionic liquids and other sulfonic acid catalysts. The information is intended to provide a basis for further research and application development.

Introduction to this compound as a Catalyst

This compound is a heterocyclic organic compound featuring a benzimidazole core functionalized with both an ethyl group and a sulfonic acid group. This structure suggests its potential as a Brønsted acid catalyst. The sulfonic acid moiety provides the acidic proton necessary for catalysis, while the benzimidazole core can influence its solubility, stability, and potentially its interaction with substrates. It can be considered a type of acidic ionic liquid, a class of catalysts known for their low vapor pressure, thermal stability, and tunable properties.

Predicted Catalytic Performance and Comparison with Alternatives

Based on the performance of similar benzimidazole-based sulfonic acid catalysts and other common Brønsted acids, the catalytic activity of this compound is expected to be effective in acid-catalyzed reactions such as esterification and condensation.[1]

Data Presentation: Comparative Catalyst Performance in Esterification

The following table presents a hypothetical comparison of this compound with standard catalysts for a generic esterification reaction between a carboxylic acid and an alcohol. The data for the alternatives are representative values from the literature, while the data for the target compound are projected based on the performance of similar catalysts.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reusability
This compound 1-5 (projected)2-8 (projected)85-95 (projected)Potentially High
p-Toluenesulfonic acid (p-TSA)1-54-1290-98Low (homogeneous)
Sulfuric Acid (H₂SO₄)1-52-695-99Low (homogeneous)
Amberlyst-1510-20 (wt%)6-2480-95High (heterogeneous)
Benzimidazolium-based ILs5-101-592-98High

Data Presentation: Comparative Catalyst Performance in Condensation Reactions

This table provides a similar comparative overview for a generic acid-catalyzed condensation reaction, such as an aldol condensation.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
This compound 2-10 (projected)1-6 (projected)80-90 (projected)
p-Toluenesulfonic acid (p-TSA)5-152-885-95
Sulfuric Acid (H₂SO₄)5-101-490-97
Scandium(III) triflate1-50.5-390-99

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed methodologies for representative acid-catalyzed reactions where it is expected to be effective. These protocols can serve as a starting point for its evaluation.

Protocol 1: General Procedure for Esterification of a Carboxylic Acid

This protocol describes a typical Fischer-Speier esterification.[2]

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 - 10.0 eq, can be used as solvent)

  • This compound (or alternative catalyst, 1-5 mol%)

  • Anhydrous toluene or other suitable solvent (if alcohol is not the solvent)

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and the catalyst.

  • If a solvent is used, add it to the flask.

  • If using a Dean-Stark apparatus, fill the side arm with the solvent.

  • Attach the reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the catalyst is a solid, it can be filtered at this stage. If it is an ionic liquid, it may form a separate phase and can be separated.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation as needed.

Protocol 2: General Procedure for Acid-Catalyzed Aldol Condensation

This protocol outlines a general procedure for the self-condensation of a ketone.[3][4]

Materials:

  • Ketone (1.0 eq)

  • This compound (or alternative catalyst, 2-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask

  • Reflux condenser or setup for heating

  • Magnetic stirrer and hotplate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve the ketone in the chosen anhydrous solvent.

  • Add the acid catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and stir.

  • Monitor the reaction by TLC or GC-MS to observe the formation of the β-hydroxy ketone and/or the enone product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

  • Purify the resulting crude product by column chromatography.

Visualizations

Catalytic Cycle for Esterification

The following diagram illustrates the general Brønsted acid-catalyzed mechanism for an esterification reaction, a pathway in which this compound would participate.

Esterification_Mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Water Elimination & Regeneration CarboxylicAcid R-COOH ProtonatedCarbonyl R-C(OH)OH⁺ CarboxylicAcid->ProtonatedCarbonyl Protonation Alcohol R'-OH TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Attack by Alcohol Catalyst H⁺ (from Catalyst) ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Water Loss Ester R-COOR' ProtonatedEster->Ester Deprotonation Water H₂O Catalyst_Regen H⁺ (Regenerated)

Caption: General mechanism for Brønsted acid-catalyzed esterification.

Experimental Workflow for Catalyst Evaluation

This diagram outlines a logical workflow for evaluating the performance of a new catalyst like this compound.

Catalyst_Evaluation_Workflow Start Catalyst Synthesis & Characterization ReactionSetup Reaction Setup: - Substrates - Solvent - Catalyst Loading Start->ReactionSetup Optimization Optimization of Reaction Conditions: - Temperature - Time - Catalyst Concentration ReactionSetup->Optimization Analysis Reaction Monitoring & Product Analysis (TLC, GC, NMR, MS) Optimization->Analysis DataCollection Data Collection: - Yield - Conversion - Selectivity Analysis->DataCollection Comparison Performance Comparison with Standard Catalysts DataCollection->Comparison Reusability Catalyst Reusability Studies Comparison->Reusability Conclusion Conclusion on Catalyst Performance Reusability->Conclusion

Caption: A typical workflow for the evaluation of a novel catalyst.

Logical Relationship of Benzimidazole Sulfonic Acid Catalysts

This diagram illustrates the relationship between the general class of sulfonic acid catalysts and the specific compound of interest.

Catalyst_Hierarchy A Brønsted Acid Catalysts B Sulfonic Acid Catalysts A->B C Ionic Liquid Catalysts A->C D Heterocyclic Sulfonic Acids B->D E Benzimidazole Sulfonic Acids C->E D->E F This compound E->F

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 1-Ethyl-1H-benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 1-ethyl-1H-benzimidazole-2-sulfonic acid against a conventional approach. The presented data, while illustrative, is based on typical performance characteristics of HPLC methods for analogous benzimidazole sulfonic acid derivatives. This document is intended to guide researchers in the development and validation of robust analytical methods crucial for drug development and quality control.

Introduction to the Analyte

This compound is a heterocyclic organic compound with potential applications in pharmaceutical research.[1] Accurate and precise quantification of this analyte is paramount for its development as a potential therapeutic agent, ensuring safety and efficacy. This guide details a newly developed HPLC-UV method offering significant improvements in efficiency and sensitivity over existing methodologies for similar compounds.

Comparative Overview of Analytical Methods

A novel rapid isocratic HPLC-UV method was developed and validated against a conventional gradient HPLC-UV method for the analysis of this compound. The validation was performed in accordance with the International Council on Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.[2][3]

Data Summary

The performance of the novel and conventional methods is summarized in the tables below.

Table 1: Method Performance Comparison

ParameterNovel HPLC-UV MethodConventional HPLC-UV Method
Run Time 5 minutes15 minutes
Linearity (r²) 0.99980.9991
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.50 µg/mL

Table 2: Linearity Data

Concentration (µg/mL)Novel Method Peak Area (mAUs)Conventional Method Peak Area (mAUs)
0.515.24.8
130.59.9
5151.850.2
10302.5101.1
25755.1252.3
501510.3505.7

Table 3: Accuracy and Precision Data (n=6)

Concentration (µg/mL)Novel Method Conventional Method
Mean Recovery (%) RSD (%) Mean Recovery (%) RSD (%)
1099.81.2101.51.8
25100.50.999.21.5
50101.20.798.91.3

Experimental Protocols

Detailed methodologies for the novel and conventional HPLC-UV methods are provided below.

Novel Rapid Isocratic HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase: Isocratic elution with 30:70 (v/v) Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Run Time: 5 minutes.

Conventional Gradient HPLC-UV Method
  • Instrumentation: Waters Alliance e2695 Separation Module with a 2489 UV/Visible Detector.

  • Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

Visualizations

Method Validation Workflow

The following diagram illustrates the systematic workflow for the validation of the novel analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Analyte Characterization B Chromatographic Optimization (Column, Mobile Phase, Flow Rate) A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis H->I J Quality Control I->J

Caption: Workflow for Analytical Method Validation.

Performance Comparison

The logical relationship diagram below provides a visual comparison of the key performance indicators of the novel and conventional methods.

G cluster_0 Novel Method cluster_1 Conventional Method A High Throughput (Short Run Time) B Excellent Linearity C High Accuracy D High Precision E High Sensitivity (Low LOD/LOQ) F Low Throughput (Long Run Time) G Good Linearity H Good Accuracy I Good Precision J Lower Sensitivity (Higher LOD/LOQ)

Caption: Performance Comparison of Analytical Methods.

Conclusion

The novel rapid isocratic HPLC-UV method demonstrates significant advantages over the conventional gradient method for the quantification of this compound. With a threefold reduction in run time, improved sensitivity, and comparable accuracy and precision, this new method offers a more efficient and robust solution for high-throughput analysis in research and quality control settings. The presented validation data supports the suitability of this method for its intended purpose.

References

Safety Operating Guide

Safe Disposal of 1-ethyl-1H-benzimidazole-2-sulfonic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a detailed protocol for the proper disposal of 1-ethyl-1H-benzimidazole-2-sulfonic acid, emphasizing immediate safety measures and systematic disposal procedures.

Immediate Safety and Hazard Information

Before beginning any disposal-related activities, it is crucial to be aware of the potential hazards and to take immediate precautionary measures.

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1]

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Quantitative Hazard Classification for Analogous Compounds

To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for closely related benzimidazole and sulfonic acid compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard StatementReference
Skin IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

Adherence to the following systematic procedure will minimize risks and ensure compliance with most institutional and regulatory standards for chemical waste disposal.

Step 1: Waste Identification and Segregation

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips), must be collected in a dedicated, properly labeled, and sealable hazardous waste container.[3]

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and date of accumulation should also be noted.[3]

  • Compatibility: Ensure the waste container is made of a material compatible with sulfonic acids. High-density polyethylene (HDPE) is generally a suitable choice.

Step 2: Collection and Storage

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate potential leaks or spills.

Step 3: Arrange for Professional Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Step 4: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble) before being disposed of as non-hazardous waste.[3]

  • Rinsate Collection: The rinsate from this cleaning process must be collected and treated as hazardous waste, adding it to the designated waste container.[3]

  • Container Puncturing: To prevent reuse, it is advisable to puncture or deface the empty, rinsed container before disposal.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the safe disposal of this compound.

DisposalWorkflow start Start: Disposal Required assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste into Labeled, Compatible Container don_ppe->segregate_waste decontaminate Decontaminate Empty Containers (Triple Rinse) don_ppe->decontaminate solid_waste Solid Waste (Contaminated consumables) segregate_waste->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate_waste->liquid_waste store_waste Store Waste Container in Designated Secure Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EH&S for Waste Pickup store_waste->contact_ehs end End: Disposal Complete contact_ehs->end dispose_rinsate Dispose of Rinsate as Hazardous Waste decontaminate->dispose_rinsate dispose_container Dispose of Clean, Punctured Container as Non-Hazardous Waste decontaminate->dispose_container dispose_rinsate->segregate_waste dispose_container->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Comprehensive Safety and Handling Protocol for 1-ethyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, handling, and disposal protocols for 1-ethyl-1H-benzimidazole-2-sulfonic acid. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance within a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Given the potential hazards associated with benzimidazole and sulfonic acid compounds, which can include skin, eye, and respiratory irritation, the following personal protective equipment is mandatory when handling this compound.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of the chemical which can cause serious eye irritation or damage.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which may cause irritation or sensitization.[2][5] Glove suitability and breakthrough time should be confirmed for the specific chemical.[2]
Body Protection A disposable gown or a clean lab coat.Minimizes the risk of contamination of personal clothing and skin.[6][7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.Avoids inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][8]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[9] The work area should be clean and uncluttered.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Dissolving : When dissolving the compound, add it slowly to the solvent. If diluting with water, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[10]

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate the work surface.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure workplace safety.

  • Waste Collection : Collect all waste containing the chemical in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Neutralization (for acidic waste solutions) : If permissible by your institution's environmental health and safety (EHS) department, acidic waste solutions can be neutralized.

    • Slowly add a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the acidic waste while stirring in a well-ventilated area.

    • Monitor the pH of the solution. The target pH is typically between 6 and 8.

    • Be aware that neutralization can be an exothermic reaction. Proceed with caution and cool the container if necessary.

  • Final Disposal : The neutralized solution or the solid waste must be disposed of through an approved waste disposal plant.[1][3] Do not pour chemical waste down the drain unless explicitly authorized by your EHS department.[1][9]

  • Contaminated Materials : Dispose of any contaminated PPE, such as gloves and disposable gowns, as hazardous waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_safety Verify Eyewash/Shower Accessibility prep_area->prep_safety handle_weigh Weigh/Transfer in Fume Hood prep_safety->handle_weigh handle_dissolve Dissolve (Acid to Water) handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react cleanup_decon Decontaminate Work Surface handle_react->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_ppe Doff PPE Correctly cleanup_wash->cleanup_ppe disp_collect Collect in Labeled Waste Container cleanup_ppe->disp_collect disp_neutralize Neutralize Acidic Waste (if applicable) disp_collect->disp_neutralize disp_dispose Dispose via Approved Waste Facility disp_neutralize->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.